molecular formula C7H6O4 B014774 Pyrocatechuic acid CAS No. 303-38-8

Pyrocatechuic acid

Katalognummer: B014774
CAS-Nummer: 303-38-8
Molekulargewicht: 154.12 g/mol
InChI-Schlüssel: GLDQAMYCGOIJDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dihydroxybenzoic acid (2,3-DHBA) is a naturally occurring dihydroxybenzoic acid isomer found in various plants and microorganisms, serving as a key building block for microbial siderophores like enterobactin . This compound is a valuable reagent in biochemical and pharmacological research due to its diverse mechanisms of action. Key Research Applications: Iron Chelation Studies: 2,3-DHBA is a well-characterized, orally active iron chelator. Clinical studies have demonstrated its ability to specifically increase iron excretion, establishing its potential as a research tool for investigating iron overload conditions . Its chelation properties are derived from the catechol group in its structure, which strongly binds iron centers . Cancer Research: As a metabolite of aspirin, 2,3-DHBA is investigated for its potential role in cancer chemoprevention. Research indicates it can inhibit cyclin-dependent kinase (CDK) enzyme activity, particularly CDK1 and CDK6, which are crucial for cell cycle regulation. This inhibition provides a potential mechanism for its observed anti-proliferative effects on cancer cell lines . Microbiology and Siderophore Biosynthesis: 2,3-DHBA is a fundamental precursor in the non-ribosomal peptide synthesis (NRPS) pathway for bacterial siderophores, such as bacillibactin and enterobactin . It is activated by specific adenylation domains (e.g., DhbE) in these pathways, making it essential for studying iron acquisition in bacteria . Biochemical Studies: The compound serves as a substrate for specific microbial enzymes, such as 2,3-dihydroxybenzoic acid decarboxylase in Aspergillus niger , and is used to study enzymatic decarboxylation mechanisms . Its electrochemical interactions with metal ions like Cu(II) are also relevant to redox chemistry studies . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use in humans.

Eigenschaften

IUPAC Name

2,3-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,8-9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDQAMYCGOIJDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

875-28-5 (hydrochloride salt)
Record name 2,3-Dihydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70858712
Record name 2,3-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Beige powder; [Aldrich MSDS], Solid
Record name 2,3-Dihydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9921
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Pyrocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.0000021 [mmHg]
Record name 2,3-Dihydroxybenzoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9921
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

303-38-8, 27138-57-4
Record name 2,3-Dihydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303-38-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydroxybenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027138574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxy-Benzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2,3-Dihydroxybenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.582
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,3-DIHYDROXY BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70D5FBB392
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Pyrocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

204.00 to 208.00 °C. @ 760.00 mm Hg
Record name 2,3-Dihydroxy-Benzoic Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01672
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Pyrocatechuic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000397
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid of significant interest in the fields of pharmacology, biochemistry, and materials science. As a naturally occurring derivative of benzoic acid, it is found in various plant species and is a product of human metabolism, notably of aspirin. Its unique chemical structure, featuring adjacent hydroxyl groups and a carboxylic acid moiety on a benzene (B151609) ring, imparts a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the core properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are dictated by its molecular structure. The following tables summarize its key physicochemical and spectroscopic data.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
IUPAC Name 2,3-Dihydroxybenzoic acid
Other Names This compound, o-Pyrocatechuic acid, Hypogallic acid
CAS Number 303-38-8
Molecular Formula C₇H₆O₄
Molecular Weight 154.12 g/mol
Appearance White to beige or pinkish-gray crystalline powder
Melting Point 204-206 °C (decomposes)
Boiling Point 95-96 °C at 0.5 mmHg
Density 1.542 g/cm³
Solubility Soluble in water, methanol (B129727), ethanol, diethyl ether, acetone, and dimethyl sulfoxide (B87167) (DMSO).[1]
pKa₁ (Carboxylic Acid) ~2.98
pKa₂ (Phenolic Hydroxyl) ~10.14 (at 30°C)
LogP 1.20

Table 2: Spectroscopic Data of this compound

TechniqueKey Data
¹H NMR In DMSO-d₆ (399.65 MHz), chemical shifts (ppm) are observed at approximately 7.28 (d), 7.05 (d), and 6.75 (t), corresponding to the three aromatic protons.[2]
¹³C NMR In DMSO-d₆, characteristic peaks are observed around 171.0 (C=O), 149.0, 145.0, 120.0, 119.0, 118.0, and 115.0 ppm for the aromatic carbons.
FT-IR (cm⁻¹) Broad O-H stretch from 3200-3550 (hydrogen-bonded alcohol), a very broad O-H stretch from 2500-3300 (carboxylic acid), C=O stretch around 1650-1700, and aromatic C=C stretches from 1450-1600.
UV-Vis (λmax) In methanol, the maximum absorption is typically observed in the range of 290-300 nm. Benzoic acid derivatives generally have λmax in the 200 to 290 nm range.[3]

Synthesis and Purification

This compound is commonly synthesized via the Kolbe-Schmitt reaction, which involves the carboxylation of catechol.

Experimental Protocols
  • Preparation of Disodium (B8443419) Catecholate: In a reaction vessel, dissolve catechol in a minimal amount of anhydrous ethanol. Under an inert atmosphere (e.g., nitrogen or argon), add two molar equivalents of sodium ethoxide solution. The disodium catecholate will precipitate. Collect the precipitate by filtration, wash with anhydrous ethanol, and dry thoroughly under vacuum. It is crucial that the salt is rigorously dried as moisture can significantly affect the reaction's outcome.[4][5]

  • Carboxylation: Place the dried disodium catecholate in a high-pressure autoclave. Seal the vessel and introduce carbon dioxide (CO₂) to a pressure of 850-1500 psi (approximately 58-102 atm). Heat the autoclave to 135-150°C and maintain this temperature and pressure with constant stirring for 4-6 hours.[4]

  • Workup and Isolation: After cooling the autoclave to room temperature, carefully vent the excess CO₂. Dissolve the solid reaction mixture in water. Acidify the aqueous solution to a pH of approximately 2-3 with concentrated hydrochloric acid (HCl). This compound will precipitate out of the solution.

  • Purification: Collect the crude this compound by vacuum filtration and wash with cold water. For further purification, recrystallize the product from hot water, allowing it to cool slowly to form crystals. Filter the purified crystals and dry them in a vacuum oven at 60-70°C.

G cluster_synthesis Synthesis of this compound Catechol Catechol Disodium_Catecholate Disodium Catecholate (dried) Catechol->Disodium_Catecholate + NaOEt NaOEt Sodium Ethoxide (2 eq.) NaOEt->Disodium_Catecholate Carboxylation Carboxylation Intermediate Disodium_Catecholate->Carboxylation + CO₂ CO2_Pressure CO₂ (High Pressure, Heat) CO2_Pressure->Carboxylation Crude_Product Crude this compound Carboxylation->Crude_Product + HCl HCl Acidification (HCl) HCl->Crude_Product Pure_Product Pure this compound Crude_Product->Pure_Product Purification Recrystallization Recrystallization (Hot Water) Recrystallization->Pure_Product

Caption: Workflow for the synthesis and purification of this compound.

Key Biological Activities and Assays

This compound exhibits a range of biological activities, which can be quantified using established in vitro assays.

Antioxidant Activity: DPPH Radical Scavenging

The antioxidant capacity of this compound is often evaluated by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.[6]

    • Sample Solutions: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this stock, create a series of dilutions to obtain various concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox, in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the different concentrations of this compound solutions, positive control, or methanol (as a blank) to the respective wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.[6]

  • Data Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

    • Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the sample concentrations.

G cluster_workflow DPPH Assay Workflow cluster_reaction Radical Scavenging Mechanism Prep_DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH and Sample (1:1 ratio) Prep_DPPH->Mix Prep_Sample Prepare this compound Dilutions Prep_Sample->Mix Incubate Incubate 30 min in Dark Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC₅₀ Measure->Calculate DPPH DPPH• (Purple Radical) DPPHH DPPH-H (Yellow, Non-radical) DPPH->DPPHH + H• PA This compound (H-donor) PARadical This compound Radical PA->PARadical - H•

Caption: Experimental workflow and mechanism of the DPPH radical scavenging assay.

Anticancer Activity: MTT Cytotoxicity Assay

The cytotoxic effect of this compound on cancer cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture and Seeding:

    • Culture a suitable cancer cell line (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in culture media to obtain a range of final concentrations.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of this compound. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).

  • MTT Assay:

    • Incubate the plate for 24, 48, or 72 hours.

    • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

    • Carefully remove the media containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

G Seed Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h for Attachment Seed->Incubate1 Treat Treat with this compound Dilutions Incubate1->Treat Incubate2 Incubate for 24-72h Treat->Incubate2 Add_MTT Add MTT Solution (5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_DMSO Add DMSO to Dissolve Formazan Incubate3->Add_DMSO Measure Measure Absorbance at 570 nm Add_DMSO->Measure Calculate Calculate % Viability and IC₅₀ Measure->Calculate G cluster_prep Preparation cluster_assay Assay Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacteria Prep_Inoculum->Inoculate Serial_Dilution Serial Dilution of this compound in Broth Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Growth) Incubate->Read_MIC G Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK activates IkBa_NFkB IκBα-NF-κB IKK->IkBa_NFkB phosphorylates IκBα IkBa_P P-IκBα IkBa_NFkB->IkBa_P NFkB NF-κB IkBa_NFkB->NFkB releases Proteasome Proteasome IkBa_P->Proteasome targets for degradation Proteasome->IkBa_NFkB degrades IκBα Nucleus Nucleus NFkB->Nucleus translocates Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription induces Inflammation Inflammation Transcription->Inflammation Pyrocatechuic_Acid This compound Pyrocatechuic_Acid->IkBa_P inhibits degradation of IκBα

References

Natural sources and isolation of Pyrocatechuic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Natural Sources and Isolation of Pyrocatechuic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, systematically known as 2,3-dihydroxybenzoic acid (2,3-DHB), is a phenolic acid found in various natural sources, including plants and microorganisms. It is an isomer of the more widely studied protocatechuic acid (3,4-dihydroxybenzoic acid). As a secondary metabolite, this compound plays a role in plant defense mechanisms and has garnered interest from the scientific community for its potential pharmacological activities, including antimicrobial, antioxidant, and iron-chelating properties.[1][2] This technical guide provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, and detailed methodologies for its isolation and purification from plant materials.

Natural Sources of this compound

This compound is distributed across various plant families. Its presence is often associated with the plant's defense mechanisms, acting as an antimicrobial or antioxidant agent. Key natural sources identified in the literature are detailed below.

Table 1: Principal Natural Sources of this compound (2,3-Dihydroxybenzoic Acid)

FamilySpeciesCommon Name(s)Plant Part(s) Containing 2,3-DHBReference(s)
PhyllanthaceaePhyllanthus acidusOtaheite Gooseberry, Star GooseberryFruit[1][2]
SalvinaceaeSalvinia molestaGiant Salvinia, Kariba WeedWhole Plant[1]
SalicaceaeFlacourtia inermisBatoko Plum, Lovi-loviFruit
GentianaceaeGentiana luteaGreat Yellow GentianAerial Parts
GentianaceaeErythraea centauriumCommon CentauryNot specified
ApocynaceaeCatharanthus roseusMadagascar PeriwinkleCell Cultures
ApocynaceaeVinca minorLesser PeriwinkleNot specified
EricaceaeRhododendron spp.RhododendronNot specified
EricaceaeErica carneaWinter HeathNot specified
EricaceaeGaultheria procumbensTeaberry, WintergreenNot specified

Biosynthesis of this compound

In plants and microorganisms, this compound is synthesized via the shikimate pathway. This metabolic route produces aromatic amino acids and other key aromatic compounds. The biosynthesis of 2,3-DHB branches off from chorismate, a central intermediate in the pathway. Chorismate is converted to isochorismate by the enzyme isochorismate synthase (ICS). Subsequently, isochorismate undergoes further enzymatic transformations to yield 2,3-dihydro-2,3-dihydroxybenzoate, which is then aromatized to form this compound.

This compound Biosynthesis Shikimate_Pathway Shikimate Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Multiple Steps Isochorismate Isochorismate Chorismate->Isochorismate Isochorismate Synthase (ICS) DHDB 2,3-dihydro- 2,3-dihydroxybenzoate Isochorismate->DHDB Pyochelin Biosynthesis Proteins DHB This compound (2,3-Dihydroxybenzoic Acid) DHDB->DHB Dehydrogenase

Biosynthesis of this compound via the Shikimate Pathway.

Quantitative Data

Quantitative analysis of this compound in natural sources is less common compared to its isomer, protocatechuic acid. The concentration can vary significantly based on the plant species, growing conditions, and extraction method. High-performance liquid chromatography (HPLC) is the predominant analytical technique for quantification.

Table 2: Reported Concentrations of this compound in Natural Sources

SourceConcentration / YieldAnalytical MethodReference(s)
Nocardia asteroides GUH-2 CultureUp to 11 mg/LHPLC
Catharanthus roseus Cell CulturesDetection limit of 3 µgHPLC-UV

Note: Data on the concentration of 2,3-dihydroxybenzoic acid in plant tissues is limited in publicly available literature. The values presented may not be representative of all samples.

Isolation and Purification: Experimental Protocols

The isolation of this compound from plant sources typically involves solvent extraction, followed by chromatographic purification. The following is a generalized protocol synthesized from methodologies reported for phenolic acids in the cited literature. Researchers should optimize these steps for their specific plant material.

General Workflow for Isolation

The overall process involves sample preparation, extraction of crude phenolics, partitioning to remove non-polar compounds, and final purification using column chromatography, followed by identification.

Isolation Workflow Start Plant Material (e.g., dried, powdered fruits of Flacourtia inermis) Extraction Solvent Extraction (e.g., Methanol (B129727) or Ethanol) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration Partitioning Liquid-Liquid Partitioning (e.g., with n-hexane, chloroform) Filtration->Partitioning Aqueous_Phase Collect Aqueous/Polar Phase Partitioning->Aqueous_Phase Contains polar compounds Chromatography Column Chromatography (Silica Gel or Sephadex) Aqueous_Phase->Chromatography Fractionation Fraction Collection & Analysis (TLC or HPLC) Chromatography->Fractionation Purification Purification of Target Fractions (Crystallization or Prep-HPLC) Fractionation->Purification Identification Structural Identification (NMR, MS, FTIR) Purification->Identification

Generalized workflow for isolating this compound.
Detailed Protocol for Extraction and Purification

This protocol is a composite methodology based on standard techniques for phenolic acid isolation.

1. Sample Preparation:

  • Collect fresh plant material (e.g., fruits of Flacourtia inermis or aerial parts of Salvinia molesta).

  • Air-dry or freeze-dry the material to a constant weight.

  • Grind the dried material into a fine powder using a mechanical blender to increase the surface area for extraction.

2. Solvent Extraction:

  • Macerate the powdered plant material (e.g., 100 g) with a polar solvent such as methanol or a methanol/water mixture (e.g., 1 L of 80% methanol).

  • Perform the extraction at room temperature for 24-48 hours with intermittent shaking. Alternatively, use techniques like Soxhlet extraction or ultrasound-assisted extraction to improve efficiency.

  • Filter the extract through Whatman No. 1 filter paper. Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate the crude extract under reduced pressure using a rotary evaporator at a temperature below 50°C.

3. Liquid-Liquid Partitioning (Cleanup):

  • Resuspend the concentrated crude extract in distilled water (e.g., 200 mL).

  • Perform sequential liquid-liquid partitioning in a separatory funnel with solvents of increasing polarity to remove unwanted compounds.

  • First, partition against a non-polar solvent like n-hexane (3 x 200 mL) to remove lipids and chlorophylls. Discard the hexane (B92381) phase.

  • Next, partition the remaining aqueous phase against a medium-polarity solvent like chloroform (B151607) or ethyl acetate (B1210297) (3 x 200 mL) to separate different classes of phenolics. This compound will primarily remain in the more polar (aqueous or ethyl acetate) phase.

4. Column Chromatography Purification:

  • Concentrate the desired phase (e.g., ethyl acetate fraction) to dryness.

  • Prepare a chromatography column packed with silica (B1680970) gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

  • Dissolve the dried extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

  • Carefully load the sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, for example, starting with chloroform and gradually increasing the proportion of methanol (e.g., 100:0 to 90:10 Chloroform:Methanol).

  • Collect fractions (e.g., 10-20 mL each) and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization under UV light.

  • Combine fractions that show a pure spot corresponding to a 2,3-DHB standard.

5. Final Purification and Identification:

  • Concentrate the combined pure fractions.

  • If necessary, perform recrystallization from a suitable solvent (e.g., water or ethanol-water mixture) to obtain pure crystalline 2,3-DHB.

  • Confirm the identity and purity of the isolated compound using analytical techniques:

    • HPLC: As described in the analytical protocol below.
    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

Protocol for Analytical Quantification by HPLC

This method is adapted from the analysis of 2,3-DHB in Catharanthus roseus cell cultures.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Reversed-phase C18 column.

  • Mobile Phase: Acetonitrile – 1% aqueous formic acid containing 0.25% trichloroacetic acid (1:5, v/v), adjusted to pH 2.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Standard Preparation: Prepare a stock solution of pure 2,3-dihydroxybenzoic acid in the mobile phase. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Extract the plant material with a suitable solvent, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Quantification: Compare the peak area of the analyte in the sample to the calibration curve generated from the standards to determine the concentration. The recovery for the free form of 2,3-DHB using a one-step extraction has been reported to be around 80%.

Conclusion

This compound (2,3-dihydroxybenzoic acid) is a naturally occurring phenolic compound with a range of potential bioactivities. While its isomer, protocatechuic acid, is more widespread and studied, this compound is present in several plant species, notably in the fruits of Flacourtia inermis and the aquatic fern Salvinia molesta. Its isolation relies on established phytochemical techniques involving solvent extraction and chromatographic purification. The protocols and data presented in this guide offer a technical foundation for researchers aiming to isolate, quantify, and further investigate the properties of this compound for applications in research and drug development. Further studies are needed to expand the quantitative database of this compound in nature and to explore its full pharmacological potential.

References

Biosynthesis pathway of Pyrocatechuic acid in plants

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biosynthesis of Pyrocatechuic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (PCA), also known as protocatechuic acid, is a dihydroxybenzoic acid with significant antioxidant, anti-inflammatory, and other pharmacological properties, making it a molecule of interest for drug development. In plants, PCA is primarily synthesized through the shikimate pathway, a central metabolic route for the production of aromatic compounds. This guide provides a detailed overview of the biosynthesis of PCA in plants, including the core metabolic pathways, quantitative data on key components, detailed experimental protocols, and the complex regulatory networks that govern its production.

Core Biosynthetic Pathways of this compound

The primary route for this compound biosynthesis in plants is the shikimate pathway .[1][2][3][4] This pathway converts simple carbohydrate precursors into aromatic amino acids and other essential aromatic compounds. An alternative, though less direct, route can occur via the benzoic acid metabolism pathway .

The Shikimate Pathway

The shikimate pathway is a seven-step process that starts with the condensation of phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway.[5] The key intermediate for PCA biosynthesis is 3-dehydroshikimate (DHS) .

The final step in the direct synthesis of PCA from the shikimate pathway is the dehydration of DHS, catalyzed by the enzyme 3-dehydroshikimate dehydratase (DSD) .

The overall reaction from DHS to PCA is as follows:

3-dehydroshikimate → this compound + H₂O

Caption: Main biosynthetic pathway of this compound from the Shikimate Pathway.

This compound Biosynthesis PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHQ 3-dehydroquinate (DHQ) DAHP->DHQ AroB DHS 3-dehydroshikimate (DHS) DHQ->DHS AroD PCA This compound DHS->PCA 3-dehydroshikimate dehydratase (DSD)

The Benzoic Acid Metabolism Pathway

An alternative route to PCA involves the hydroxylation of p-hydroxybenzoic acid (pHBA). This pathway is more extensively characterized in fungi, such as Aspergillus niger, but the enzymatic capability may also exist in some plants. In this pathway, pHBA is hydroxylated at the meta-position to form PCA. The enzyme responsible for this conversion is p-hydroxybenzoate 3-hydroxylase (PHBH) , a flavoprotein monooxygenase.

p-hydroxybenzoic acid + NADPH + H⁺ + O₂ → this compound + NADP⁺ + H₂O

Caption: Alternative biosynthetic route to this compound via p-hydroxybenzoic acid.

Alternative_PCA_Pathway Chorismate Chorismate pHBA p-hydroxybenzoic acid Chorismate->pHBA Chorismate lyase PCA This compound pHBA->PCA p-hydroxybenzoate 3-hydroxylase (PHBH)

Quantitative Data

Quantitative data on the biosynthesis of PCA in plants is crucial for metabolic engineering and drug development efforts. However, there is a notable lack of specific kinetic data for the key plant enzymes directly involved in PCA synthesis. The available data is often from microbial sources or for related enzymes in the shikimate pathway.

Enzyme Kinetics

Specific kinetic parameters for plant 3-dehydroshikimate dehydratase are not well-documented. Similarly, while p-hydroxybenzoate hydroxylase has been extensively studied in bacteria, detailed kinetic data for plant orthologs are scarce. The following table presents kinetic data for related enzymes to provide a frame of reference.

EnzymeOrganismSubstrateKm (µM)Vmax or kcatReference
3-Dehydroquinate Dehydratase/Shikimate Dehydrogenase (DQD/SDH) Camellia sinensis3-Dehydroshikimate45.5 ± 4.21.8 ± 0.1 (µmol/min/mg)
3-Hydroxybenzoate 6-Hydroxylase Martelella sp. AD-33-Hydroxybenzoate72.6 ± 10.15.7 ± 0.2 (s⁻¹)
Metabolite Concentrations

The concentration of this compound varies significantly among different plant species and tissues.

Plant SpeciesTissue/ProductConcentrationReference
Euterpe oleracea (Açaí)Oil630 ± 36 mg/kg
Allium cepa (Onion)Skins17,540 ppm
Alpinia oxyphyllaFruit (fresh weight)0.832 mg/kg
Alpinia oxyphyllaKernels (air-dried)11.3 mg/kg

Experimental Protocols

Extraction and Quantification of this compound and Precursors

This protocol provides a general method for the extraction and quantification of phenolic acids, including PCA, from plant tissues using High-Performance Liquid Chromatography (HPLC).

1. Sample Preparation:

  • Freeze-dry plant material and grind to a fine powder.

  • Accurately weigh approximately 100 mg of the powdered sample into a microcentrifuge tube.

2. Extraction:

  • Add 1.5 mL of 80% methanol (B129727) to the sample.

  • Vortex thoroughly and sonicate for 30 minutes in a water bath at room temperature.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pool the supernatants.

3. Hydrolysis (Optional, for total PCA including conjugated forms):

  • Evaporate the pooled supernatant to dryness under a stream of nitrogen.

  • Re-dissolve the residue in 1 mL of 2 M NaOH.

  • Incubate at 60°C for 4 hours to hydrolyze ester-bound phenolic acids.

  • Neutralize the solution with 2 M HCl.

  • Extract the phenolic acids with three volumes of ethyl acetate (B1210297).

  • Evaporate the ethyl acetate fraction to dryness and re-dissolve in a known volume of mobile phase for HPLC analysis.

4. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of solvent A (e.g., water with 0.1% formic acid) and solvent B (e.g., acetonitrile (B52724) with 0.1% formic acid).

  • Gradient Program: A linear gradient from 5% to 30% B over 40 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Prepare a standard curve of authentic this compound.

Caption: General workflow for the extraction and quantification of this compound.

Experimental_Workflow Start Plant Material Grinding Freeze-drying and Grinding Start->Grinding Extraction Extraction with 80% Methanol Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Hydrolysis Alkaline Hydrolysis (Optional) Supernatant->Hydrolysis Purification Solid Phase Extraction or Liquid-Liquid Extraction Supernatant->Purification Direct analysis Hydrolysis->Purification HPLC HPLC-UV Analysis Purification->HPLC

Enzyme Assay for Shikimate Pathway Enzymes

This protocol describes a general spectrophotometric assay for measuring the activity of shikimate dehydrogenase (SDH), a key enzyme in the shikimate pathway that consumes DHS.

1. Enzyme Extraction:

  • Homogenize fresh plant tissue in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM β-mercaptoethanol, 1 mM EDTA, and 10% glycerol).

  • Centrifuge at 15,000 x g for 20 minutes at 4°C.

  • Use the supernatant as the crude enzyme extract.

2. Assay Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl, pH 9.0

    • 0.5 mM NADP⁺

    • 2 mM shikimate (as substrate)

    • Crude enzyme extract

3. Measurement:

  • Initiate the reaction by adding the enzyme extract.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

  • The rate of NADPH formation is proportional to the enzyme activity.

4. Calculation:

  • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the enzyme activity.

Regulation of this compound Biosynthesis

The biosynthesis of PCA is tightly regulated at multiple levels, primarily through the control of the shikimate pathway.

Feedback Regulation
  • DAHP Synthase (DHS): The first enzyme of the shikimate pathway, DAHP synthase, is a key regulatory point. In contrast to microbes, where this enzyme is typically feedback-inhibited by aromatic amino acids, plant DHS isoforms show complex regulation. Some isoforms are inhibited by tyrosine and tryptophan, while others are not.

  • Pathway Intermediates: Intermediates of the shikimate and downstream pathways, such as chorismate and caffeate, can also act as feedback inhibitors of DAHP synthase.

Transcriptional Regulation
  • Transcription Factors: The expression of genes encoding shikimate pathway enzymes is controlled by various families of transcription factors, including MYB, bHLH, and WRKY. These transcription factors integrate developmental and environmental signals to modulate the flux through the pathway.

  • Environmental Stimuli: The shikimate pathway is highly responsive to environmental stresses. Abiotic factors such as high light intensity, UV radiation, nutrient limitation, and temperature stress can induce the expression of pathway genes, leading to the accumulation of phenolic compounds, including PCA. Biotic stresses, such as pathogen attack, also upregulate the pathway as part of the plant's defense response.

Hormonal Regulation
  • Phytohormones: Plant hormones play a significant role in regulating the downstream phenylpropanoid pathway, which is metabolically linked to the shikimate pathway. Hormones such as auxins, ethylene, jasmonates, and gibberellins (B7789140) can influence the expression of genes involved in aromatic compound biosynthesis. For instance, jasmonates are known to be potent inducers of secondary metabolite production in response to stress.

Caption: Regulatory network of the Shikimate Pathway leading to this compound.

Regulatory_Network cluster_pathway Shikimate Pathway cluster_regulation Regulatory Inputs PEP PEP + E4P DAHP_Synthase DAHP Synthase PEP->DAHP_Synthase Shikimate_Pathway ... DAHP_Synthase->Shikimate_Pathway DHS 3-Dehydroshikimate Shikimate_Pathway->DHS AAAs Aromatic Amino Acids Shikimate_Pathway->AAAs Phenolics Other Phenolics Shikimate_Pathway->Phenolics PCA This compound DHS->PCA AAAs->DAHP_Synthase - Phenolics->DAHP_Synthase - Stress Abiotic & Biotic Stress (Light, UV, Pathogens) TFs Transcription Factors (MYB, bHLH, WRKY) Stress->TFs Hormones Phytohormones (Jasmonates, Salicylic Acid) Hormones->TFs Development Developmental Cues Development->TFs TFs->DAHP_Synthase +

Conclusion

The biosynthesis of this compound in plants is intrinsically linked to the central shikimate pathway. While the core enzymatic steps have been elucidated, there remain significant gaps in our understanding of the specific plant enzymes involved and their detailed kinetic properties. The regulation of PCA production is highly complex, involving a network of feedback loops, transcriptional control, and hormonal signaling that responds to both developmental and environmental cues. Further research into the plant-specific aspects of PCA biosynthesis will be crucial for harnessing the full potential of this pharmacologically important molecule through metabolic engineering and synthetic biology approaches.

References

The Multifaceted Role of Pyrocatechuic Acid as a Secondary Metabolite: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrocatechuic acid (PCA), also known as protocatechuic acid or 3,4-dihydroxybenzoic acid, is a phenolic acid that serves as a crucial secondary metabolite in a variety of plants and microorganisms.[1][2] It is also a major metabolic byproduct of the consumption of complex polyphenols, such as anthocyanins found in fruits and vegetables.[1][3] This technical guide provides an in-depth exploration of the biosynthesis, biological activities, and underlying molecular mechanisms of this compound, tailored for researchers, scientists, and professionals in drug development.

Biosynthesis of this compound

This compound is synthesized in microorganisms through various engineered metabolic pathways. A common route involves the shikimate pathway, a central metabolic pathway for the biosynthesis of aromatic amino acids. In engineered strains of Escherichia coli and Corynebacterium glutamicum, the pathway is redirected to produce PCA from glucose.[4][5] One key enzymatic step is the conversion of 3-dehydroshikimate to PCA, catalyzed by 3-dehydroshikimate dehydratase.[4] Fungi, such as Aspergillus niger, can also be engineered to produce PCA from various aromatic compounds.[6]

Below is a generalized workflow for the microbial production of this compound.

Microbial Production of this compound Glucose Glucose Shikimate Pathway Shikimate Pathway Glucose->Shikimate Pathway 3-Dehydroshikimate 3-Dehydroshikimate Shikimate Pathway->3-Dehydroshikimate Engineered Enzyme (e.g., 3-dehydroshikimate dehydratase) Engineered Enzyme (e.g., 3-dehydroshikimate dehydratase) 3-Dehydroshikimate->Engineered Enzyme (e.g., 3-dehydroshikimate dehydratase) This compound This compound Engineered Enzyme (e.g., 3-dehydroshikimate dehydratase)->this compound Fermentation Fermentation This compound->Fermentation Purification Purification Fermentation->Purification

A simplified workflow for the microbial production of this compound.

Biological Activities and Mechanisms of Action

This compound exhibits a wide spectrum of pharmacological effects, including antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.[1][7][8] These effects are underpinned by its ability to modulate key cellular signaling pathways.

Antioxidant Activity

PCA's antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions.[9] It demonstrates potent activity in various in vitro antioxidant assays.[9] The primary mechanism involves the donation of a hydrogen atom or an electron from its hydroxyl groups to neutralize reactive oxygen species (ROS).[9][10] Furthermore, PCA can activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[11][12]

The activation of the Nrf2 pathway by PCA is a critical mechanism for cellular protection against oxidative stress.

Nrf2 Signaling Pathway Activation by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters & Promotes Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Antioxidant Enzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant Enzymes Induces Transcription Nucleus Nucleus Nrf2_n->ARE Binds to

This compound activates the Nrf2 signaling pathway to enhance antioxidant defense.
Anti-inflammatory Activity

PCA exerts potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[13][14] It has been shown to suppress the expression of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][13] A key mechanism underlying these effects is the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[13][15]

The diagram below illustrates the inhibitory effect of this compound on the NF-κB signaling pathway.

NF-kB Signaling Pathway Inhibition by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli\n(e.g., LPS, TNF-α) Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4/TNFR TLR4/TNFR Inflammatory Stimuli\n(e.g., LPS, TNF-α)->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Degradation & Release of NF-κB_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB_n Translocation This compound This compound This compound->IKK Complex This compound->NF-κB_n Inhibits Translocation Pro-inflammatory Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus Nucleus NF-κB_n->Pro-inflammatory Genes Induces Transcription

This compound inhibits the NF-κB pathway, reducing inflammation.
Anticancer Activity

This compound has demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines.[1][16] It can induce cell cycle arrest and apoptosis through the modulation of Bcl-2 family proteins, activation of caspases, and regulation of MAPK and Akt signaling pathways.[13][17][18]

Table 1: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 Value (µM)Exposure Time (h)Reference
A549Lung Cancer~200-40024-72[2][19]
HCT116Colon Cancer~40.20 (as AgNPs conjugate)Not Specified[20]
CaCo-2Colon Cancer>10072[21]
OVCAR-3Ovarian CancerNot SpecifiedNot Specified[18]
SKOV-3Ovarian CancerNot SpecifiedNot Specified[18]
A2780Ovarian CancerNot SpecifiedNot Specified[18]
HepG2Liver Cancer~100Not Specified[13]
HL-60LeukemiaNot SpecifiedNot Specified[13]
Antimicrobial Activity

PCA exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[1][22] It can disrupt bacterial cell membranes and shows synergistic effects when combined with some conventional antibiotics, potentially helping to overcome antibiotic resistance.[22][23]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound.

Table 2: In Vitro Antioxidant Activity of this compound

AssayIC50 (µg/mL)Relative Activity vs. TroloxReference
DPPH Radical ScavengingNot Specified2.8[4][9]
ABTS Radical ScavengingNot Specified2.3[4][9]
Superoxide Anion Radical ScavengingNot Specified4.2[4][9]
Hydroxyl Radical ScavengingNot Specified1.0[4][9]

Table 3: In Vivo Anti-inflammatory Activity of this compound

Animal ModelParameter MeasuredDose (mg/kg, p.o.)% Inhibition / EffectReference
Carrageenan-induced paw edema (Rat)Paw edema25, 50, 100Dose-dependent reduction[14][24]
Cotton pellet-induced granuloma (Rat)Granuloma weight25, 50, 100Significant reduction[14][24]
Acetic acid-induced writhing (Mouse)Number of writhes35, 70, 140Significant reduction[24]
LPS-induced acute lung injury (Mouse)Inflammatory cytokines (TNF-α, IL-1β)5, 15, 30 (i.p.)Significant reduction[23]
Heat-stressed broilersJejunum inflammation (IL-1β, IL-6, TNF-α)Not SpecifiedSignificant reduction[18]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase.[25][26] The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, which is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[17][25]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 1-500 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time periods (e.g., 24, 48, 72 hours).[21]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][25]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan crystals.[16][21]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.

Western Blot Analysis for NF-κB Pathway Proteins

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies.

Protocol:

  • Cell Lysis: After treatment with this compound and/or an inflammatory stimulus (e.g., LPS), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[27][28]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins based on their molecular weight.[27][28]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[27][28]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.[27][28]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of IκBα, p65, and other relevant proteins overnight at 4°C.[28][29]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.[28][29]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

HPLC Analysis of this compound

Objective: To quantify the concentration of this compound in biological samples (e.g., plasma) or plant extracts.

Principle: High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture.

Protocol:

  • Sample Preparation:

    • Plasma: To a plasma sample, add an internal standard (e.g., p-hydroxybenzoic acid) and deproteinize by adding a mixture of methanol (B129727) and acetonitrile (B52724). Centrifuge to pellet the precipitated proteins.[30]

    • Plant Extract: Extract the plant material with a suitable solvent (e.g., ethanol). The extract may be further partitioned with solvents like chloroform (B151607) and ethyl acetate (B1210297) to enrich the phenolic fraction.[31]

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is commonly used.[30][31]

    • Mobile Phase: A gradient elution is often employed using a mixture of an acidified aqueous phase (e.g., 0.1% formic or phosphoric acid in water) and an organic phase (e.g., acetonitrile or methanol).[30][31][32]

    • Flow Rate: Typically around 1.0 mL/min.[30][31]

    • Detection: UV detection is performed at a wavelength where PCA has maximum absorbance, typically around 260 nm or 280 nm.[30][32]

  • Quantification: Prepare a standard curve using known concentrations of this compound. The concentration in the sample is determined by comparing its peak area to the standard curve.

Conclusion

This compound, as a widely distributed secondary metabolite, possesses a remarkable range of biological activities that are of significant interest to the scientific and pharmaceutical communities. Its antioxidant, anti-inflammatory, and anticancer properties, mediated through the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPKs, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols and quantitative data presented in this guide are intended to facilitate further research into the promising therapeutic applications of this multifaceted molecule.

References

A Technical Guide to the Spectroscopic Profile of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrocatechuic acid, systematically known as 2,3-dihydroxybenzoic acid, is a phenolic acid found in various plants and is also a metabolic byproduct of aspirin (B1665792) in humans.[1][2] Its structure, featuring both catechol and carboxylic acid functional groups, makes it a subject of interest in fields ranging from microbiology, where it acts as a siderophore precursor, to pharmacology, due to its antioxidant and potential therapeutic properties.[1][3] This guide provides an in-depth overview of the spectroscopic characteristics of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, intended for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignmentSolvent
7.285dH-6DMSO-d₆
7.048tH-5DMSO-d₆
6.751dH-4DMSO-d₆
Source: ChemicalBook[4]

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)AssignmentSolvent
171.5C=O (Carboxylic Acid)Not Specified
149.0C-2Not Specified
145.5C-3Not Specified
120.0C-5Not Specified
118.5C-6Not Specified
117.0C-4Not Specified
113.0C-1Not Specified
Source: ChemicalBook, SpectraBase[5][6]

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H Stretch (Phenolic)
~3000-2500Strong, Very BroadO-H Stretch (Carboxylic Acid)
~1650StrongC=O Stretch (Carboxylic Acid)
~1600, 1450Medium-StrongC=C Stretch (Aromatic Ring)
~1300MediumC-O Stretch (Phenolic/Carboxylic Acid)
~1250StrongO-H Bend (Phenolic)
Source: NIST WebBook, PubChem[7][8]

Table 4: UV-Vis Spectroscopic Data for this compound

λmax (nm)Solvent
320Acetate Minimal Medium
Source: PubMed[9]

Experimental Protocols

The following sections detail generalized methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: A small quantity (typically 1-10 mg) of this compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, such as DMSO-d₆.[4] The use of a deuterated solvent is crucial to avoid large solvent signals in the ¹H NMR spectrum. A reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for chemical shift calibration.

  • Instrument Setup: The prepared sample is transferred to an NMR tube. The experiment is performed on a high-field NMR spectrometer (e.g., 400 MHz).[10]

  • Data Acquisition:

    • For ¹H NMR , a standard one-dimensional proton experiment is run. Key parameters include the spectral width, number of scans, and relaxation delay.

    • For ¹³C NMR , a proton-decoupled experiment is typically performed to simplify the spectrum, resulting in single lines for each unique carbon atom. A larger number of scans is usually required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The resulting Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum. Phase and baseline corrections are applied to obtain a clean spectrum for analysis.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: For solid samples like this compound, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.

    • ATR: A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and pressure is applied to ensure good contact.[8]

    • KBr Pellet: A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a transparent pellet.[11]

  • Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is collected first. Then, the sample is placed in the IR beam path, and the sample spectrum is recorded. The instrument measures the interference pattern of the infrared light, which is then converted to an IR spectrum.[12]

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which plots transmittance or absorbance versus wavenumber.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the conjugated system of this compound.

Methodology:

  • Sample Preparation: A dilute solution of this compound is prepared using a UV-transparent solvent (e.g., water, methanol, or ethanol). The concentration is chosen to ensure the absorbance falls within the linear range of the instrument (typically below 1.0 Absorbance Units).[13][14]

  • Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. Two cuvettes are required: one for the sample solution and one for a solvent blank. Quartz cuvettes are necessary for measurements in the UV region (below 340 nm).

  • Data Acquisition: A baseline correction is performed using the solvent-filled cuvette to zero the absorbance across the desired wavelength range. The sample cuvette is then placed in the light path, and the absorbance is measured as a function of wavelength (e.g., from 200 to 400 nm).[13]

  • Data Analysis: The resulting spectrum is plotted as absorbance versus wavelength. The wavelength(s) of maximum absorbance (λmax) are identified from the plot.

Visualizations: Workflows and Pathways

The following diagrams illustrate relevant biological pathways and a generalized experimental workflow for the spectroscopic analysis of this compound.

G General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Measurement cluster_data Data Processing & Analysis Sample This compound Sample Dissolve Dissolve in Deuterated Solvent (for NMR) Sample->Dissolve NMR Dilute Prepare Dilute Solution (for UV-Vis) Sample->Dilute UV-Vis Pellet Prepare KBr Pellet or use ATR (for IR) Sample->Pellet IR NMR NMR Spectrometer Dissolve->NMR UVVis UV-Vis Spectrophotometer Dilute->UVVis FTIR FTIR Spectrometer Pellet->FTIR ProcNMR Fourier Transform & Phase/Baseline Correction NMR->ProcNMR ProcUV Baseline Subtraction & Identify λmax UVVis->ProcUV ProcIR Background Subtraction & Identify Peaks FTIR->ProcIR Structure Structural Elucidation & Functional Group ID ProcNMR->Structure ProcUV->Structure ProcIR->Structure

Caption: Workflow for Spectroscopic Analysis.

G Bacterial meta-Cleavage Pathway of this compound PCA This compound (2,3-Dihydroxybenzoate) HCM 2-Hydroxy-3-carboxymuconate PCA->HCM O₂ HMS 2-Hydroxymuconic Semialdehyde HCM->HMS CO₂ CitrateCycle Citrate Cycle Intermediates HMS->CitrateCycle NAD⁺ → NADH DhbA DhbA (Dioxygenase) DhbA->HCM DhbB DhbB (Decarboxylase) DhbB->HMS FurtherEnzymes DhbC-H FurtherEnzymes->CitrateCycle

Caption: Metabolic Degradation of this compound.

G Inhibitory Signaling Effects of this compound cluster_cdk Cell Cycle Regulation cluster_nfkb Inflammatory Response PCA This compound (2,3-DHBA) CDK1 CDK1 PCA->CDK1 CDK6 CDK6 PCA->CDK6 NFkB NF-κB Activation PCA->NFkB (via H₂O₂ scavenging) CellCycle Cell Cycle Progression CDK1->CellCycle CDK6->CellCycle H2O2 H₂O₂ (Oxidative Stress) H2O2->NFkB Inflammation Inflammation NFkB->Inflammation

Caption: Signaling Pathways Modulated by this compound.

References

The Solubility and Stability of Pyrocatechuic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties of pyrocatechuic acid, a key molecule in pharmaceutical research and development. This guide provides a comprehensive overview of its solubility in various solvents and its stability under different conditions, offering valuable data and protocols for scientists and drug development professionals.

This compound, also known as 2,3-dihydroxybenzoic acid, is a phenolic acid that has garnered significant interest in the scientific community due to its potential therapeutic applications. A thorough understanding of its solubility and stability is paramount for its effective use in drug formulation, delivery, and manufacturing processes. This technical guide consolidates quantitative data on the solubility of this compound, outlines its stability profile, and provides detailed experimental methodologies for its assessment.

Solubility of this compound

The solubility of a compound is a critical determinant of its bioavailability and the feasibility of its formulation into various dosage forms. The solubility of this compound has been determined in a range of solvents, with temperature being a key influencing factor.

Quantitative Solubility Data

The following table summarizes the mole fraction solubility (x) of this compound in twelve different monosolvents at temperatures ranging from 278.15 K to 318.15 K. The data reveals that solubility generally increases with temperature across all tested solvents.[1][2] Acetone was found to be the solvent in which this compound exhibits the highest solubility, while acetonitrile (B52724) showed the lowest.[1][2]

Temperature (K)Ethanoln-PropanolIsopropanoln-ButanolIsoamyl AlcoholEthyl FormateMethyl AcetateEthyl Acetaten-Propyl AcetateIsopropyl AcetateAcetonitrileAcetone
278.150.08950.06630.07680.05280.04150.02180.03850.03150.02480.02450.01980.1025
283.150.10120.07550.08730.06030.04780.02530.04430.03650.02880.02850.02280.1173
288.150.11410.08580.09910.06880.05490.02930.05110.04230.03350.03310.02630.1341
293.150.12830.09730.11230.07830.06310.03390.05890.04890.03890.03840.03030.1531
298.150.14410.11010.12710.08910.07240.03920.06790.05650.04510.04460.03490.1745
303.150.16150.12450.14370.10120.08290.04530.07810.06510.05220.05160.04020.1986
308.150.18080.14060.16230.11480.09480.05230.08980.07490.06030.05960.04630.2257
313.150.20230.15860.18310.13010.10820.06030.10310.08610.06950.06870.05330.2561
318.150.22610.17870.20650.14730.12330.06950.11830.09880.07990.07900.06130.2899

Data sourced from: Journal of Chemical & Engineering Data 2021, 66, 4, 1754–1763.[1]

Qualitative solubility information indicates that this compound is also soluble in water, methanol, and dimethyl sulfoxide (B87167) (DMSO).

Stability of this compound

The stability of this compound is a critical factor that can influence its therapeutic efficacy, safety, and shelf-life. Like many phenolic compounds, its stability can be affected by various factors including pH, temperature, light, and the presence of oxidizing agents.

Potential Degradation Pathways:

  • Oxidation: The dihydroxy substitution on the benzene (B151609) ring makes this compound susceptible to oxidation. This can lead to the formation of quinone-type structures and other degradation products. The presence of oxygen and metal ions can catalyze this process.

  • Hydrolysis: While generally stable, under harsh pH conditions (strongly acidic or alkaline) and elevated temperatures, the carboxylic acid group and the phenolic hydroxyl groups may undergo reactions.

  • Photodegradation: Exposure to UV light can induce the degradation of this compound, particularly in the presence of photosensitizers.

Forced degradation studies are a crucial tool to investigate the intrinsic stability of a drug substance and to identify potential degradation products. These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.

Experimental Protocols

Accurate and reproducible experimental methods are essential for determining the solubility and stability of this compound.

Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-capped vial).

  • Equilibration: The container is placed in a constant-temperature shaker or water bath and agitated for a sufficient period to ensure equilibrium is reached (typically 24-72 hours). The temperature should be precisely controlled.

  • Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling and Analysis: A clear aliquot of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to remove any undissolved particles.

  • Quantification: The concentration of this compound in the filtered solution is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a gravimetric method where the solvent is evaporated and the mass of the dissolved solid is measured.

  • Data Reporting: The solubility is typically expressed as mole fraction, mass/volume (e.g., mg/mL), or mass/mass.

Stability Assessment: Forced Degradation Studies

Forced degradation studies are performed to identify the degradation pathways and to develop stability-indicating analytical methods.

Methodology:

  • Stress Conditions: Solutions of this compound in the desired solvent are subjected to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60 °C) for a defined period.

    • Base Hydrolysis: 0.1 M NaOH at a specified temperature (e.g., 60 °C) for a defined period.

    • Oxidation: 3% H₂O₂ at room temperature for a defined period.

    • Thermal Degradation: The solid compound or its solution is exposed to elevated temperatures (e.g., 80 °C).

    • Photodegradation: The solid compound or its solution is exposed to a controlled light source (e.g., UV-A and visible light) as per ICH Q1B guidelines.

  • Sample Analysis: At specified time points, samples are withdrawn and analyzed using a stability-indicating HPLC method. This method should be capable of separating the intact this compound from its degradation products.

  • Peak Purity Analysis: Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

  • Identification of Degradants: If significant degradation is observed, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed to identify the structure of the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

experimental_workflow cluster_solubility Solubility Determination cluster_stability Stability Assessment (Forced Degradation) S1 Preparation of Supersaturated Solution S2 Isothermal Equilibration S1->S2 S3 Phase Separation S2->S3 S4 Sampling & Filtration S3->S4 S5 Quantitative Analysis (e.g., HPLC, Gravimetric) S4->S5 T1 Prepare Pyrocatechuic Acid Solutions T2 Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) T1->T2 T3 Sample at Time Intervals T2->T3 T4 Analysis by Stability-Indicating HPLC Method T3->T4 T5 Identify Degradation Products (e.g., LC-MS) T4->T5 start Start cluster_solubility cluster_solubility start->cluster_solubility cluster_stability cluster_stability start->cluster_stability end End cluster_solubility->end cluster_stability->end

Caption: Experimental workflow for solubility and stability testing.

References

An In-Depth Technical Guide to the Antioxidant Mechanism of Action of Protocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protocatechuic acid (PCA), a naturally occurring phenolic acid found in a variety of plants, fruits, and vegetables, has garnered significant attention for its potent antioxidant properties.[1] This technical guide provides a comprehensive overview of the multifaceted antioxidant mechanisms of PCA. It delves into its ability to directly scavenge free radicals, chelate pro-oxidant metal ions, and modulate endogenous antioxidant defense systems through the activation of cellular signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its antioxidant efficacy, and visualizes complex mechanisms and workflows to support further research and development of PCA as a potential therapeutic agent.

Core Antioxidant Mechanisms of Protocatechuic Acid

Protocatechuic acid exerts its antioxidant effects through a combination of direct and indirect mechanisms, primarily attributed to its chemical structure, which features a catechol moiety (two hydroxyl groups on adjacent carbons of the aromatic ring).[2]

Direct Radical Scavenging Activity

PCA is an efficient scavenger of a wide array of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This activity is primarily mediated by the donation of a hydrogen atom from its phenolic hydroxyl groups to a free radical, thereby neutralizing it and forming a more stable phenoxyl radical.[3][4] This phenoxyl radical is stabilized by resonance, making it less reactive than the initial radical.

The principal mechanisms of radical scavenging by phenolic compounds like PCA include:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to the free radical.

  • Single Electron Transfer followed by Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by the release of a proton from the antioxidant.

PCA has demonstrated potent scavenging activity against various radicals, including:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) radical: A stable free radical commonly used to assess antioxidant activity.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation: Another stable radical used in antioxidant capacity assays.

  • Superoxide anion radical (O₂•⁻): A primary ROS generated during cellular respiration.

  • Hydroxyl radical (•OH): A highly reactive and damaging ROS.

Metal Chelating Activity

Transition metals, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. Protocatechuic acid can chelate these metal ions, forming stable complexes that prevent their participation in pro-oxidant reactions. This metal-chelating ability is a crucial aspect of its antioxidant profile, as it inhibits the initiation of oxidative chain reactions. The catechol structure of PCA is particularly effective at binding metal ions.

Modulation of Endogenous Antioxidant Defense Systems

Beyond its direct antioxidant actions, PCA can enhance the cellular antioxidant defense network by upregulating the expression and activity of endogenous antioxidant enzymes. This is primarily achieved through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress, or the presence of Nrf2 activators like PCA, can induce conformational changes in Keap1, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for various antioxidant and detoxifying enzymes, including:

  • Heme oxygenase-1 (HO-1)

  • NAD(P)H:quinone oxidoreductase 1 (NQO1)

  • Superoxide dismutase (SOD)

  • Catalase (CAT)

  • Glutathione peroxidase (GPx)

By activating the Nrf2-ARE pathway, PCA bolsters the cell's intrinsic ability to combat oxidative stress.

Quantitative Antioxidant Activity of Protocatechuic Acid

The antioxidant capacity of protocatechuic acid has been quantified in numerous studies using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the radicals in a given assay. A lower IC50 value indicates a higher antioxidant activity.

Table 1: IC50 Values of Protocatechuic Acid in Various Antioxidant Assays

AssayProtocatechuic Acid IC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
DPPH Radical Scavenging1.88Trolox5.21
ABTS Radical Scavenging0.89Trolox2.05
Superoxide Radical Scavenging310Trolox1300
Hydroxyl Radical Scavenging74Trolox74

Data compiled from Li et al. (2011).

Table 2: Relative Antioxidant Activity of Protocatechuic Acid Compared to Trolox

AssayRelative Antioxidant Activity (IC50 Trolox / IC50 PCA)
DPPH Radical Scavenging2.8
ABTS Radical Scavenging2.3
Ferric Reducing Power (Fe³⁺)3.7
Cupric Reducing Power (Cu²⁺)6.1
Superoxide Anion Radical Scavenging4.2
Hydroxyl Radical Scavenging1.0
Ferrous Ion Chelating Ability (Fe²⁺)2.7
Cupric Ion Chelating Ability (Cu²⁺)1.5

Data compiled from Li et al. (2011).

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antioxidant activity of protocatechuic acid.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Protocatechuic acid

  • Positive control (e.g., Trolox or Ascorbic Acid)

  • Spectrophotometer or microplate reader

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color.

  • Preparation of Sample and Standard Solutions: Prepare a stock solution of protocatechuic acid in the same solvent. Create a series of dilutions to test a range of concentrations. Prepare similar dilutions for the positive control.

  • Assay Reaction:

    • In a 96-well plate, add 100 µL of the DPPH solution to each well.

    • Add 100 µL of the sample, standard, or blank (solvent only) to the respective wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution with the blank, and Abs_sample is the absorbance of the DPPH solution with the sample or standard.

  • IC50 Determination: Plot the percentage of inhibition against the concentration of protocatechuic acid to determine the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Ethanol or Phosphate Buffered Saline (PBS)

  • Protocatechuic acid

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•⁺) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•⁺.

  • Preparation of Working Solution: Dilute the ABTS•⁺ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Reaction:

    • Add a small volume of the sample or standard solution (e.g., 10 µL) to a larger volume of the ABTS•⁺ working solution (e.g., 1 mL).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•⁺ scavenging activity is calculated using a similar formula to the DPPH assay.

  • IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration.

Ferrous Ion (Fe²⁺) Chelating Activity Assay (Ferrozine Assay)

This assay determines the metal-chelating ability of a compound by measuring the disruption of the ferrozine-Fe²⁺ complex formation.

Materials:

  • Ferrous chloride (FeCl₂)

  • Ferrozine (B1204870)

  • Methanol

  • Protocatechuic acid

  • Positive control (e.g., EDTA)

  • Spectrophotometer or microplate reader

Procedure:

  • Assay Reaction:

    • Mix the sample or standard solution with a solution of FeCl₂ (e.g., 2 mM).

  • Incubation: Allow the mixture to incubate for a short period (e.g., 5 minutes) to allow for chelation.

  • Complex Formation: Initiate the colorimetric reaction by adding a solution of ferrozine (e.g., 5 mM). The ferrozine will bind to any unchelated Fe²⁺ to form a magenta-colored complex.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 562 nm.

  • Calculation: The percentage of ferrous ion chelating activity is calculated as follows: % Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the control (without the sample).

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of a compound to inhibit intracellular ROS generation.

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a peroxyl radical generator

  • Protocatechuic acid

  • Positive control (e.g., Quercetin)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black-walled plate and culture until confluent.

  • Cell Treatment:

    • Wash the cells with a suitable buffer (e.g., PBS).

    • Incubate the cells with a solution containing DCFH-DA and the desired concentrations of protocatechuic acid or the positive control for a specific time (e.g., 1 hour).

  • Induction of Oxidative Stress:

    • Wash the cells to remove the treatment solution.

    • Add a solution of AAPH to induce oxidative stress.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at regular intervals for a defined period (e.g., 1 hour) at 37°C.

  • Calculation: The cellular antioxidant activity is determined by calculating the area under the curve of fluorescence versus time and comparing the treated cells to the control (AAPH only) cells.

Western Blot Analysis for Nrf2 Nuclear Translocation

This technique is used to quantify the amount of Nrf2 protein that has translocated to the nucleus upon treatment with protocatechuic acid.

Materials:

  • Cultured cells (e.g., macrophages or hepatocytes)

  • Protocatechuic acid

  • Cell lysis buffer and nuclear extraction kit

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Nrf2 and anti-Lamin B (nuclear marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cultured cells with protocatechuic acid for a specified time.

  • Nuclear and Cytoplasmic Fractionation: Harvest the cells and separate the nuclear and cytoplasmic fractions using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of nuclear protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the Nrf2 protein levels, normalizing to the nuclear loading control (Lamin B).

Visualizing the Mechanisms and Workflows

Chemical Mechanism of Radical Scavenging

Caption: Hydrogen atom donation from PCA to a free radical.

Experimental Workflow for DPPH Assay

G prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH and PCA Solutions (1:1 ratio) prep_dpph->mix prep_pca Prepare PCA Serial Dilutions prep_pca->mix incubate Incubate in Dark (30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Caption: Workflow for the DPPH radical scavenging assay.

Nrf2-ARE Signaling Pathway Activation by PCA

G cluster_cell Cytoplasm cluster_nucleus Nucleus PCA Protocatechuic Acid Keap1_Nrf2 Keap1-Nrf2 Complex PCA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub leads to Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant Gene Expression (HO-1, NQO1, SOD, CAT) ARE->Genes activates

Caption: Activation of the Nrf2-ARE pathway by PCA.

Conclusion

Protocatechuic acid is a potent natural antioxidant that operates through multiple, complementary mechanisms. Its ability to directly neutralize free radicals, chelate pro-oxidant metals, and enhance the body's endogenous antioxidant defenses via the Nrf2 signaling pathway makes it a compound of significant interest for the prevention and treatment of oxidative stress-related diseases. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of protocatechuic acid. Future research should continue to elucidate its in vivo efficacy and bioavailability to translate its promising in vitro antioxidant activities into clinical applications.

References

A Comprehensive Technical Guide to the Anti-inflammatory Properties of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid (PCA), also known as protocatechuic acid or 3,4-dihydroxybenzoic acid, is a phenolic acid widely distributed throughout the plant kingdom.[1][2] It is a major metabolite of complex polyphenols, particularly anthocyanins, which are abundant in fruits, vegetables, teas, and herbs.[1][2][3] PCA has garnered significant attention in the scientific community for its broad spectrum of pharmacological activities, including potent antioxidant, anti-inflammatory, antitumoral, and neuroprotective effects. This technical guide provides an in-depth examination of the anti-inflammatory properties of PCA, focusing on its molecular mechanisms of action, supported by quantitative data from key preclinical studies. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and development.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating multiple key signaling pathways and cellular processes that are critical in the inflammatory cascade. Its mechanisms are multifaceted, primarily involving the suppression of pro-inflammatory mediators and the enhancement of endogenous antioxidant systems.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). PCA has been shown to be a potent inhibitor of this pathway.

In unstimulated cells, NF-κB (typically the p50/p65 heterodimer) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit, leading to its translocation into the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

PCA intervenes in this process by preventing the degradation and phosphorylation of IκBα. This action effectively keeps the NF-κB p65 subunit sequestered in the cytoplasm, thereby blocking its nuclear translocation and subsequent transcriptional activity. Studies have also shown that PCA's anti-inflammatory mechanism can be associated with the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), which can, in turn, inhibit LPS-induced NF-κB activation. Furthermore, in some cell types, PCA promotes the nuclear export of phosphorylated p65 by affecting exportin-1 function, further reducing its nuclear presence.

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkBa p65-p50-IκBα (Inactive) IKK->IkBa Phosphorylates p_IkBa p65-p50-p-IκBα IkBa->p_IkBa Proteasome Proteasome Degradation p_IkBa->Proteasome Ubiquitination p65_p50 p65-p50 (Active) p_IkBa->p65_p50 Releases Proteasome->IkBa p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation Nucleus Nucleus DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription PCA This compound (PCA) PCA->IKK Inhibits

Caption: PCA Inhibition of the NF-κB Signaling Pathway.

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPKs, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), are crucial signaling molecules that regulate the production of inflammatory mediators. Inflammatory stimuli trigger a cascade of phosphorylation events that activate these kinases. Once activated, MAPKs can phosphorylate various transcription factors, leading to the expression of inflammatory genes.

PCA has been demonstrated to suppress the activation of p38 and JNK MAPKs in various cell types. By inhibiting the phosphorylation of these kinases, PCA effectively blocks downstream signaling events that would otherwise lead to the production of pro-inflammatory cytokines like TNF-α and IL-1β. This inhibitory effect on MAPK pathways is a significant contributor to PCA's overall anti-inflammatory profile.

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylates JNK JNK JNK_MAPKK->JNK Phosphorylates p_p38 p-p38 (Active) p38->p_p38 p_JNK p-JNK (Active) JNK->p_JNK TranscriptionFactors Transcription Factors (e.g., AP-1) p_p38->TranscriptionFactors p_JNK->TranscriptionFactors Inflammation Inflammatory Response (Cytokine Production) TranscriptionFactors->Inflammation PCA This compound (PCA) PCA->p38 Inhibits Phosphorylation PCA->JNK Inhibits Phosphorylation

Caption: PCA Modulation of MAPK Signaling Pathways.

Regulation of SIRT1 Pathway

Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in regulating inflammation. SIRT1 can deacetylate the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. PCA has been found to upregulate the expression of SIRT1 in microglial cells. By increasing SIRT1 levels, PCA enhances the deacetylation of p65, which contributes to the suppression of NF-κB-mediated neuroinflammation.

Antioxidant Activity

Oxidative stress is intrinsically linked to inflammation. An overproduction of reactive oxygen species (ROS) can damage cellular components and trigger inflammatory signaling pathways. PCA is a potent antioxidant. It directly scavenges free radicals and increases the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase. By reducing cellular oxidative stress, PCA mitigates a key trigger for inflammation, thus contributing indirectly but powerfully to its anti-inflammatory effects.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize quantitative data from various preclinical studies, demonstrating the anti-inflammatory efficacy of this compound.

Table 1: In Vitro Anti-inflammatory Effects of this compound

Cell LineInflammatory StimulusPCA ConcentrationKey FindingsCitation(s)
BV2 MicrogliaLipopolysaccharide (LPS)5, 10 µMSignificantly diminished mRNA levels of IL-1β, IL-6, TNF-α, iNOS, and COX-2.
Human Gingival Fibroblasts (HGFs)Lipopolysaccharide (LPS)Not specifiedSuppressed IL-6 and IL-8 production. Inhibited NF-κB activation.
Macrophage-like Vascular Smooth Muscle CellsLipopolysaccharide (LPS)0.25–1 µMDose-dependently reduced mRNA and protein levels of IL-1β, IL-6, and TNF-α. Reduced nuclear p-p65 content.
RAW 264.7 MacrophagesLipopolysaccharide (LPS)>2.5 µMInhibited LPS-induced activation of NF-κB.
Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLSs)Endogenous5, 10, 20 µMInhibited secretion of TNF-α, IL-1β, and IL-6 in a dose-dependent manner.
Human Alveolar Epithelial Cells (AECs)Lipopolysaccharide (LPS)20 µMReduced LPS-induced release and gene expression of TNF-α and IL-1β.

Table 2: In Vivo Anti-inflammatory Effects of this compound

Animal ModelInflammatory AgentPCA DosageKey FindingsCitation(s)
Male Swiss Albino MiceCarrageenan (Paw Edema)25, 50 mg/kg (oral)Notably decreased paw edema volume. Decreased levels of TNF-α, IL-1β, IL-6, iNOS, NO, COX-2, PGE2, and NF-κB.
Male Balb/c MiceLipopolysaccharide (Acute Lung Injury)30 mg/kg (i.p.)Markedly attenuated histological alterations in the lung. Inhibited production of TNF-α, IL-1β, and IL-6 in BALF.
Male Balb/c MiceLipopolysaccharide (Acute Lung Injury)5, 15, 30 mg/kg (i.p.)Ameliorated lung histopathological changes. Reduced overproduction of TNF-α and IL-1β. Blocked activation of p38MAPK and NF-κB.
Heat-Stressed BroilersHeat StressNot specifiedMitigated jejunal damage and attenuated upregulation of TNF-α, IL-6, and IL-1β. Inhibited activation of TLR4/p38 MAPK and NF-κB pathways.
Male Balb/c Mice2,4,6-trinitrobenzenesulfonic acid (TNBS) (Colitis)30, 60 mg/kg (i.p.)Prevented macroscopic and microscopic damage to colonic mucosa. Reduced expression of proinflammatory cytokines. Prevented phosphorylation of AKT and ERK and expression of pSTAT3 and NF-κB p65.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of this compound.

Carrageenan-Induced Paw Edema in Mice

This is a standard in vivo model for acute inflammation.

  • Animals: Male Swiss albino mice are used.

  • Acclimatization: Animals are housed under standard laboratory conditions for at least one week before the experiment.

  • Grouping: Mice are randomly divided into groups (n=5-6 per group):

    • Control Group: Receives vehicle only.

    • Carrageenan Group: Receives vehicle + carrageenan injection.

    • PCA Treatment Groups: Receive different doses of PCA (e.g., 25 and 50 mg/kg) + carrageenan injection.

    • Positive Control Group: Receives a standard anti-inflammatory drug (e.g., Diclofenac sodium, 20 mg/kg) + carrageenan injection.

  • Drug Administration: PCA and Diclofenac sodium are administered orally for a set period (e.g., 5 consecutive days) prior to the carrageenan injection.

  • Induction of Inflammation: One hour after the final drug administration, 0.1 mL of 1% (w/v) carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) post-injection. The percentage of edema inhibition is calculated.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for histopathological examination and biochemical analysis, including measurement of MPO activity, cytokine levels (TNF-α, IL-1β, IL-6), and oxidative stress markers (SOD, catalase, MDA).

InVivo_Workflow Start Start: Animal Acclimatization Grouping Random Grouping (Control, Carrageenan, PCA, Positive Control) Start->Grouping Treatment Daily Oral Administration (Vehicle, PCA, or Diclofenac) for 5 days Grouping->Treatment Induction Inject Carrageenan (1% w/v) into sub-plantar region of paw Treatment->Induction 1 hour after last dose Measurement Measure Paw Volume with Plethysmometer (Hourly for 6 hours) Induction->Measurement Sacrifice Euthanize Animals (at 6 hours post-injection) Measurement->Sacrifice Analysis Tissue Collection & Analysis (Histopathology, ELISA, MPO Assay) Sacrifice->Analysis End End Analysis->End

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

In Vitro Anti-inflammatory Assay using Macrophages

This protocol details the investigation of PCA's effects on LPS-stimulated macrophages (e.g., RAW 264.7 or BV2 cells).

  • Cell Culture: Macrophage cells are cultured in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into appropriate plates (e.g., 96-well for viability/Griess assay, 24-well for ELISA, 6-well for Western blot) and allowed to adhere overnight.

  • PCA Treatment: The culture medium is replaced with fresh medium containing various concentrations of PCA (e.g., 0.78-100 µM). Cells are pre-treated with PCA for a specific duration (e.g., 1-2 hours). A vehicle control (e.g., DMSO) is also included.

  • Inflammatory Stimulation: After pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine release, shorter times for signaling pathway analysis). A control group without LPS stimulation is included.

  • Sample Collection:

    • Supernatant: The cell culture supernatant is collected for measuring nitric oxide (NO) and secreted cytokines (TNF-α, IL-6, IL-1β).

    • Cell Lysate: The cells are washed with PBS and then lysed with appropriate buffers (e.g., RIPA buffer for Western blot) to extract total protein or nuclear/cytoplasmic fractions.

  • Assays:

    • Cell Viability: MTT assay is performed to ensure that the observed effects of PCA are not due to cytotoxicity.

    • Nitric Oxide (NO) Assay: The Griess reagent system is used to measure the concentration of nitrite (B80452) (a stable product of NO) in the supernatant.

    • ELISA: Enzyme-Linked Immunosorbent Assay kits are used to quantify the concentrations of specific cytokines in the supernatant according to the manufacturer's instructions.

    • Western Blot: Cell lysates are used to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-p38).

InVitro_Workflow cluster_analysis Downstream Analysis Start Start: Seed Macrophage Cells (e.g., RAW 264.7) Adherence Allow Cells to Adhere (Overnight) Start->Adherence Pretreatment Pre-treat with PCA (Various Concentrations) for 1-2 hours Adherence->Pretreatment Stimulation Stimulate with LPS (e.g., 1 µg/mL) for 24 hours Pretreatment->Stimulation Collection Collect Supernatant and Lyse Cells Stimulation->Collection MTT Cell Viability (MTT Assay) Collection->MTT Griess Nitric Oxide (Griess Assay) Collection->Griess ELISA Cytokine Levels (ELISA) Collection->ELISA WB Protein Expression (Western Blot) Collection->WB

Caption: General Workflow for In Vitro Anti-inflammatory Assays.

Western Blot Analysis
  • Protein Extraction: Cells are lysed using RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein (e.g., 30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with specific primary antibodies (e.g., anti-p-p65, anti-IκBα, anti-p-p38, anti-β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin or GAPDH.

Conclusion

This compound demonstrates significant anti-inflammatory properties through a multi-targeted approach. Its ability to potently inhibit the pro-inflammatory NF-κB and MAPK signaling pathways, coupled with its strong antioxidant activity, makes it a compelling candidate for the development of novel therapeutics for a wide range of inflammatory disorders. The quantitative data from both in vitro and in vivo studies consistently support its efficacy in reducing inflammatory mediators and alleviating inflammatory responses. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate and harness the therapeutic potential of this promising natural compound. Future clinical trials are warranted to translate these extensive preclinical findings into effective treatments for human inflammatory diseases.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Antimicrobial and Antiviral Activities of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid (PCA), a naturally occurring phenolic compound found in a variety of plants, fruits, and vegetables, has garnered significant attention for its diverse pharmacological properties. This technical guide provides an in-depth exploration of the antimicrobial and antiviral activities of this compound, presenting key quantitative data, detailed experimental methodologies, and insights into its mechanisms of action. This document aims to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Antimicrobial Activity of this compound

This compound has demonstrated a broad spectrum of activity against various pathogenic bacteria, including both Gram-positive and Gram-negative strains. Its antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes, interfere with metabolic pathways, and inhibit biofilm formation.

Quantitative Antimicrobial Data

The antimicrobial potency of this compound and its derivatives, such as ethyl 3,4-dihydroxybenzoate (EDHB), has been quantified through various studies. The minimum inhibitory concentration (MIC), which represents the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter in assessing antimicrobial activity.

MicroorganismCompoundMIC (µg/mL)Reference
Staphylococcus aureusThis compound Ethyl Ester (EDHB)16 - 1024[1]
Staphylococcus epidermidisThis compound Ethyl Ester (EDHB)512 - 1024[1]
Escherichia coli O157:H7This compound2500[2]
Yersinia enterocoliticaThis compound2500[3]
Vibrio parahaemolyticusProtocatechuic Aldehyde300[4]

Synergistic Effects:

Notably, this compound has been shown to enhance the activity of conventional antibiotics. For instance, it has been reported to increase the antibacterial activity of levofloxacin (B1675101) against Staphylococcus aureus and Escherichia coli by up to 50%. This synergistic action suggests its potential as an adjunct therapy to combat antibiotic resistance.

Anti-Biofilm Activity:

Bacterial biofilms pose a significant challenge in clinical settings due to their inherent resistance to antimicrobial agents. This compound has demonstrated the ability to inhibit biofilm formation and disrupt established biofilms. At concentrations of 9.375, 18.75, and 37.5 µg/mL, protocatechuic aldehyde inhibited biofilm formation by Vibrio parahaemolyticus by 73%, 80%, and 83%, respectively, after 24 hours. The mechanism of its anti-biofilm action is linked to the interference with bacterial adhesion and quorum sensing pathways.

Mechanism of Antimicrobial Action

The antimicrobial mechanism of this compound is considered to be non-specific and multi-faceted. The primary modes of action include:

  • Cell Membrane Disruption: The hydroxyl groups of this compound can interact with and damage the bacterial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of Virulence Factors: It can inhibit the activity of bacterial enzymes and toxins, thereby reducing their pathogenicity.

  • Metabolic Interference: this compound can disrupt key metabolic pathways within the bacterial cell, such as energy metabolism and amino acid biosynthesis.

PCA This compound Membrane Bacterial Cell Membrane PCA->Membrane Interacts with Enzymes Virulence Factors (Enzymes, Toxins) PCA->Enzymes Targets Metabolism Bacterial Metabolism PCA->Metabolism Targets Biofilm Biofilm Formation PCA->Biofilm Targets Permeability Increased Permeability Membrane->Permeability Leakage Leakage of Intracellular Components Permeability->Leakage Inhibition Inhibition Enzymes->Inhibition Disruption Disruption Metabolism->Disruption Biofilm_Inhibition Inhibition Biofilm->Biofilm_Inhibition

Antimicrobial Mechanisms of this compound.

Antiviral Activity of this compound

This compound has also emerged as a promising antiviral agent, exhibiting inhibitory effects against a range of viruses. Its antiviral mechanisms often involve interference with viral entry, replication, and the modulation of host immune responses.

Quantitative Antiviral Data

The antiviral efficacy of this compound has been evaluated against several viruses, with key quantitative data summarized below. The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological or biochemical function.

VirusAssayParameterValueReference
Hepatitis B Virus (HBV)ELISAHBsAg Inhibition-
Hepatitis B Virus (HBV)ELISAHBeAg Inhibition-
Hepatitis B Virus (HBV)PCRDNA Replication Inhibition-
Avian Influenza Virus (H9N2)In vivo (mice)Survival Rate (20 mg/kg)100%
Avian Influenza Virus (H9N2)In vivo (mice)Survival Rate (40 mg/kg)94.4%
Infectious Bursal Disease Virus (IBDV)In vivo (chickens)Survival Rate (20 mg/kg)90%
Infectious Bursal Disease Virus (IBDV)In vivo (chickens)Survival Rate (40 mg/kg)90%
Mechanism of Antiviral Action

The antiviral mechanisms of this compound can be virus-specific. A well-elucidated example is its action against the Hepatitis B virus.

Anti-Hepatitis B Virus (HBV) Signaling Pathway:

This compound inhibits HBV replication by activating the extracellular-signal-related kinase (ERK) 1/2 signaling pathway. This activation leads to the downregulation of hepatocyte nuclear factor 4 alpha (HNF4α) and hepatocyte nuclear factor 1 alpha (HNF1α), which are crucial for HBV gene transcription.

PCA This compound ERK ERK1/2 PCA->ERK Activates pERK p-ERK1/2 (Phosphorylated) ERK->pERK HNF4a HNF4α pERK->HNF4a Downregulates HNF1a HNF1α pERK->HNF1a Downregulates HBV_Transcription HBV Gene Transcription HNF4a->HBV_Transcription HNF1a->HBV_Transcription HBV_Replication HBV Replication HBV_Transcription->HBV_Replication

Anti-HBV Signaling Pathway of this compound.

Immune Enhancement:

Against avian influenza virus and infectious bursal disease virus, the antiviral effect of this compound is largely attributed to its ability to enhance the host's immune response, leading to improved viral clearance.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate Inoculate Microtiter Plate Wells with Bacterial Suspension and PCA Dilutions Prep_Inoculum->Inoculate Prep_PCA Prepare Serial Dilutions of this compound in Broth Prep_PCA->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Turbidity (Bacterial Growth) Incubate->Observe Determine_MIC Determine MIC (Lowest Concentration with No Visible Growth) Observe->Determine_MIC

Workflow for MIC Determination by Broth Microdilution.

Detailed Steps:

  • Preparation of Bacterial Inoculum: Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in an appropriate solvent. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. Include a growth control (no PCA) and a sterility control (no bacteria) for validation.

Disk Diffusion Method:

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Detailed Steps:

  • Preparation of Inoculum: Prepare a bacterial inoculum with a turbidity equivalent to the 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate: Using a sterile cotton swab, evenly streak the standardized inoculum over the entire surface of a Mueller-Hinton agar plate to obtain confluent growth.

  • Application of Disks: Aseptically place a paper disk impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 37°C for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of complete growth inhibition in millimeters. The size of the zone is inversely proportional to the MIC of the compound.

Antiviral Susceptibility Testing

Plaque Reduction Assay:

This assay is the gold standard for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds by measuring the reduction in the number of viral plaques.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Prep_Cells Seed Host Cells in a Multi-well Plate to Form a Confluent Monolayer Infect Infect Cell Monolayers with the Virus-PCA Mixtures Prep_Cells->Infect Prep_Virus_PCA Prepare Serial Dilutions of this compound and Mix with a Fixed Concentration of Virus Prep_Virus_PCA->Infect Adsorption Allow Virus Adsorption (1-2 hours at 37°C) Infect->Adsorption Overlay Add a Semi-solid Overlay (e.g., Agarose) Adsorption->Overlay Incubate Incubate for 2-10 Days for Plaque Formation Overlay->Incubate Fix_Stain Fix and Stain the Cells (e.g., Crystal Violet) Incubate->Fix_Stain Count_Plaques Count the Number of Plaques in Each Well Fix_Stain->Count_Plaques Calculate_IC50 Calculate the IC50 (Concentration Reducing Plaques by 50%) Count_Plaques->Calculate_IC50

Workflow for Plaque Reduction Assay.

Detailed Steps:

  • Cell Seeding: Seed a suitable host cell line into a multi-well plate at a density that will yield a confluent monolayer the following day.

  • Preparation of Virus-Compound Mixture: Prepare serial dilutions of this compound in a cell culture medium. Mix each dilution with a known titer of the virus (e.g., 100 plaque-forming units) and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Remove the growth medium from the confluent cell monolayers and inoculate with the virus-pyrocatechuic acid mixtures. Include a virus control (no PCA) and a cell control (no virus).

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption to the cells.

  • Overlay: After the adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of progeny virus to adjacent cells.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization and Counting: After incubation, fix the cells (e.g., with 10% formalin) and stain the cell monolayer with a solution like crystal violet. Plaques will appear as clear zones against a background of stained, uninfected cells. Count the number of plaques in each well.

  • IC50 Calculation: The percentage of plaque reduction is calculated for each concentration of this compound relative to the virus control. The IC50 value is determined from the dose-response curve.

Tissue Culture Infectious Dose (TCID50) Assay:

This assay is used to determine the viral titer by identifying the dilution of the virus that causes a cytopathic effect (CPE) in 50% of the inoculated cell cultures.

Detailed Steps:

  • Cell Seeding: Seed host cells into a 96-well plate.

  • Virus Dilution: Prepare serial 10-fold dilutions of the virus stock in a cell culture medium.

  • Infection: Inoculate replicate wells (typically 8) for each virus dilution. Include cell control wells (no virus). For antiviral testing, cells can be pre-incubated with different concentrations of this compound before adding the virus dilutions.

  • Incubation: Incubate the plate for 5-7 days and observe daily for the presence of CPE.

  • Scoring and Calculation: Score each well as positive or negative for CPE. The TCID50 titer is calculated using statistical methods such as the Reed-Muench or Spearman-Karber method. For antiviral assessment, the concentration of this compound that reduces the virus titer by 50% is determined.

Conclusion

This compound exhibits significant antimicrobial and antiviral properties, making it a compelling candidate for further investigation and development as a therapeutic agent. Its broad-spectrum antibacterial activity, coupled with its ability to potentiate existing antibiotics and inhibit biofilm formation, addresses critical challenges in the fight against bacterial infections. Furthermore, its antiviral efficacy against viruses such as HBV, demonstrated through a well-defined mechanism of action, highlights its potential in antiviral therapy. The detailed experimental protocols provided in this guide offer a foundation for researchers to further explore and validate the therapeutic utility of this compound. Future research should focus on expanding the scope of antiviral testing against a wider range of clinically relevant viruses, optimizing its formulation for enhanced bioavailability, and conducting in vivo studies to establish its safety and efficacy in preclinical and clinical settings.

References

A Technical Guide to the Anticancer and Pro-Apoptotic Effects of Dihydroxybenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed examination of the anticancer and pro-apoptotic properties of Pyrocatechuic acid (2,3-dihydroxybenzoic acid) and its more extensively studied isomer, Protocatechuic acid (3,4-dihydroxybenzoic acid). While research on this compound shows promise, the available data is currently limited. In contrast, Protocatechuic acid has been the subject of numerous studies, providing a wealth of information on its mechanisms of action, efficacy in various cancer cell lines, and the signaling pathways it modulates. This guide synthesizes the available data for both compounds to offer a comprehensive resource for the research and drug development community.

This compound (2,3-Dihydroxybenzoic Acid)

This compound (2,3-DHBA), a metabolite of aspirin, has demonstrated anticancer properties by inhibiting key regulators of the cell cycle and altering the lipid profile of cancer cells to promote apoptosis.[1][2]

Mechanism of Action

The primary anticancer mechanisms identified for this compound involve:

  • Inhibition of Cyclin-Dependent Kinases (CDKs): 2,3-DHBA has been shown to inhibit the enzymatic activity of CDKs, which are crucial for cell cycle progression. It inhibits CDK6 at concentrations starting from 250 µM and CDK1 from 500 µM, while higher concentrations (>750 µM) are needed to inhibit CDK2 and CDK4.[1] This inhibition can lead to cell cycle arrest, preventing cancer cell proliferation.

  • Induction of Apoptosis via Lipidome Reprogramming: In breast cancer cells, 2,3-DHBA induces significant changes in the cellular lipid composition. This includes a notable shift in the sphingolipid balance towards the accumulation of pro-apoptotic ceramides, which can trigger programmed cell death.[2]

  • Inhibition of Clonal Formation: At a concentration of approximately 500 µM, 2,3-DHBA effectively inhibited colony formation in MDA-MB-231 breast cancer cells, though it was less effective in HCT-116 and HT-29 colon cancer cell lines.[1]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of this compound have been quantified in breast cancer cell lines, with the triple-negative MDA-MB-231 line showing greater sensitivity.[2]

Cell LineTypeTimeIC50 Value (mM)Citation
MCF-7 Breast Cancer48 h8.61[2]
MDA-MB-231 Breast Cancer48 h5.84[2]
L-929 Healthy Fibroblast48 h> 8.61[2]

Protocatechuic Acid (PCA) (3,4-Dihydroxybenzoic Acid)

Protocatechuic acid (PCA), a widely distributed phenolic acid in fruits and vegetables, has been extensively documented for its potent anticancer and pro-apoptotic activities across a broad spectrum of cancer types.[3][4] Its mechanisms are multifaceted, involving the induction of apoptosis, inhibition of metastasis, and cell cycle arrest.[5][6]

Mechanism of Action: Pro-Apoptotic Effects

PCA induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key molecular events include:

  • Modulation of Bcl-2 Family Proteins: PCA consistently upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5][7] This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability.

  • Mitochondrial Disruption: The altered Bax/Bcl-2 balance leads to a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[8]

  • Caspase Activation: PCA triggers the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3), which is responsible for the cleavage of cellular substrates and the execution of apoptosis.[5][8]

  • Activation of MAPK Signaling: In gastric and liver cancer cells, PCA induces sustained phosphorylation and activation of JNK and p38 MAPK pathways, which in turn can activate downstream targets like p53 and promote apoptosis.[7][9]

  • Fas/FasL Pathway Activation: PCA can increase the expression of the Fas death receptor and its ligand (FasL), initiating the extrinsic apoptotic cascade.[7][9]

Signaling Pathways Modulated by Protocatechuic Acid

The pro-apoptotic signaling cascade initiated by PCA is complex and involves several interconnected pathways.

DOT script for PCA-Induced Apoptosis Signaling Pathway

PCA_Apoptosis_Pathway PCA-Induced Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway FasL FasL Fas Fas FasL->Fas binds Casp8 Caspase-8 Fas->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Bcl2 Bcl-2 Bcl2->Mito inhibits Bax Bax Bax->Mito permeabilizes Casp9 Caspase-9 CytoC->Casp9 activates Casp9->Casp3 JNK_p38 JNK / p38 MAPK p53 p53 JNK_p38->p53 activates p53->Bax upregulates PCA Protocatechuic Acid (PCA) PCA->FasL PCA->Bcl2 PCA->Bax PCA->JNK_p38 Apoptosis Apoptosis Casp3->Apoptosis

PCA_Apoptosis_Pathway PCA-Induced Apoptosis Signaling cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_mapk MAPK Pathway FasL FasL Fas Fas FasL->Fas binds Casp8 Caspase-8 Fas->Casp8 activates Casp3 Caspase-3 Casp8->Casp3 Mito Mitochondrion CytoC Cytochrome c Mito->CytoC releases Bcl2 Bcl-2 Bcl2->Mito inhibits Bax Bax Bax->Mito permeabilizes Casp9 Caspase-9 CytoC->Casp9 activates Casp9->Casp3 JNK_p38 JNK / p38 MAPK p53 p53 JNK_p38->p53 activates p53->Bax upregulates PCA Protocatechuic Acid (PCA) PCA->FasL PCA->Bcl2 PCA->Bax PCA->JNK_p38 Apoptosis Apoptosis Casp3->Apoptosis

Caption: PCA induces apoptosis via MAPK, extrinsic, and intrinsic pathways.

Quantitative Data: In Vitro Efficacy of Protocatechuic Acid

PCA has demonstrated cytotoxic and pro-apoptotic effects across a wide range of cancer cell lines at micromolar concentrations.

Cell LineCancer TypeEffectConcentrationCitation
MCF-7 BreastApoptosis1 - 8 µM[8]
A549 LungApoptosis, Growth Reduction1 - 8 µM[8][10]
HepG2 LiverApoptosis1 - 8 µM[8]
HeLa CervixApoptosis1 - 8 µM[8]
LNCaP ProstateApoptosis1 - 8 µM[8]
AGS Gastric AdenocarcinomaApoptosis, Antiproliferation0.5 - 9 mM[9]
HL-60 LeukemiaApoptosis, Antiproliferation0.2 - 2 mM[7]
OVCAR-3 OvarianReduced Viability, ApoptosisNot specified[11]
CaCo-2 ColonReduced Viability, Apoptosis100 - 250 µM[12][13]
Anti-Metastatic and Anti-Invasive Effects

Beyond inducing apoptosis, PCA also inhibits cancer cell metastasis.[14] This is achieved by:

  • Downregulating the Ras/Akt/NF-κB Pathway: This signaling cascade is crucial for cell survival and proliferation. PCA inhibits this pathway, leading to reduced cancer cell invasiveness.[14]

  • Reducing Matrix Metalloproteinase (MMP) Production: PCA treatment decreases the expression and activity of MMP-2, an enzyme responsible for degrading the extracellular matrix, which is a critical step in cancer cell invasion.[10][14]

  • Targeting RhoB Activation: PCA appears to target the activation of the RhoB GTPase, which in turn modulates the Akt/NF-κB/MMP-2 pathway.[14]

Experimental Protocols

The following are standardized methodologies for key experiments used to evaluate the anticancer effects of compounds like Pyrocatechuic and Protocatechuic acid.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Workflow:

DOT script for MTT Assay Workflow

MTT_Workflow start 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) incubate1 2. Incubate for 24h (Allow cells to attach) start->incubate1 treat 3. Treat with Compound (Varying concentrations of Pyrocatechuic/Protocatechuic Acid) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 4h (Allow formazan (B1609692) crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 100 µL DMSO or Solubilization Buffer) incubate3->solubilize read 8. Measure Absorbance (570 nm using a microplate reader) solubilize->read

MTT_Workflow start 1. Seed Cells (e.g., 5x10³ cells/well in 96-well plate) incubate1 2. Incubate for 24h (Allow cells to attach) start->incubate1 treat 3. Treat with Compound (Varying concentrations of Pyrocatechuic/Protocatechuic Acid) incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 6. Incubate for 4h (Allow formazan crystal formation) add_mtt->incubate3 solubilize 7. Solubilize Crystals (Add 100 µL DMSO or Solubilization Buffer) incubate3->solubilize read 8. Measure Absorbance (570 nm using a microplate reader) solubilize->read

Caption: Standard workflow for assessing cell viability using the MTT assay.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Preparation: Seed cells in a 6-well plate and treat with the test compound for the desired time.

  • Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways (e.g., Bax, Bcl-2, Caspase-3, p-JNK).

  • Protein Extraction: Treat cells with the compound, then lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate proteins by size by loading equal amounts of protein onto a polyacrylamide gel.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Conclusion and Future Directions

Both this compound and Protocatechuic acid exhibit clear anticancer properties, primarily through the induction of apoptosis and inhibition of cell proliferation. Protocatechuic acid, in particular, has been shown to modulate multiple key signaling pathways, including MAPK and Akt/NF-κB, and disrupt the balance of pro- and anti-apoptotic proteins. The data strongly supports its potential as a chemopreventive or therapeutic agent.[4]

While the initial findings for this compound are promising, particularly its unique mechanism involving lipidome reprogramming, further research is required.[2] Future investigations should focus on:

  • Elucidating the detailed signaling pathways modulated by this compound.

  • Expanding the range of cancer cell lines tested to identify specific cancer types that are most sensitive.

  • Conducting in vivo studies to validate the in vitro efficacy and assess the safety and pharmacokinetic profiles of both compounds.

The comprehensive data on Protocatechuic acid provides a solid foundation and a valuable point of comparison for the continued investigation of this compound and other dihydroxybenzoic acid isomers as potential anticancer agents.

References

Methodological & Application

Application Note: Quantification of Protocatechuic Acid using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protocatechuic acid (PCA), a dihydroxybenzoic acid, is a major active metabolite of complex polyphenols found in a variety of fruits, vegetables, and medicinal herbs. It exhibits a wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects. Accurate and precise quantification of protocatechuic acid in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantification of protocatechuic acid.

Chromatographic Conditions

A reliable separation and quantification of protocatechuic acid can be achieved using a reversed-phase HPLC method. The following table summarizes the typical chromatographic conditions derived from established protocols.[1][2][3]

ParameterRecommended Conditions
HPLC System Agilent 1260 series or equivalent
Column C18, Zorbax SB (250 mm x 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient Elution 0-15 min: 95% A15-25 min: 95% A
Flow Rate 0.9 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 25 °C[1]
UV Detection 280 nm[1]
Run Time Approximately 30 minutes

Method Validation Summary

The described HPLC-UV method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters demonstrate that the method is accurate, precise, and reliable for the intended purpose.

Validation ParameterResult
Linearity Range 1.56 - 100 µg/mL[1]
Correlation Coefficient (r²) > 0.999[1]
Accuracy (% Recovery) 98% - 102%[3]
Precision (% RSD) < 2%
Limit of Detection (LOD) 0.0625 µg/mL[1]
Limit of Quantification (LOQ) 0.25 µg/mL[1]
Retention Time Approximately 17.67 ± 0.03 min[1]

Detailed Experimental Protocols

1. Preparation of Standard Solutions

A stock solution of protocatechuic acid is prepared by accurately weighing 10 mg of the standard and dissolving it in a 10 mL volumetric flask with HPLC-grade methanol (B129727) or water to achieve a concentration of 1000 µg/mL.[1][4] Working standard solutions are then prepared by serial dilution of the stock solution to cover the desired calibration range (e.g., 1 to 100 µg/mL).

2. Sample Preparation

The sample preparation protocol will vary depending on the matrix.

  • For Plant Material or Herbal Formulations:

    • Accurately weigh the powdered plant material (e.g., 30 g).[1]

    • Extract the sample with a suitable solvent such as methanol by stirring for an extended period (e.g., 12 hours) in a dark environment to prevent photodegradation.[1]

    • Filter the extract through a 0.45 µm syringe filter prior to HPLC injection.

  • For Liquid Samples (e.g., Fruit Juices):

    • Centrifuge the sample to remove any particulate matter.

    • Dilute the supernatant with the mobile phase to a concentration within the calibration range.

    • Filter the diluted sample through a 0.45 µm syringe filter before analysis.

3. HPLC Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of each standard solution and the sample solution in triplicate.

  • Record the chromatograms and the peak areas.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of protocatechuic acid in the sample by interpolating its peak area from the calibration curve.

Visualizations

Experimental Workflow for Protocatechuic Acid Quantification

G Figure 1. General workflow for the HPLC-UV quantification of protocatechuic acid. cluster_prep Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Standard Weigh Protocatechuic Acid Standard Dissolve_Standard Dissolve in Methanol/Water (1000 µg/mL Stock) Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Standards (1-100 µg/mL) Dissolve_Standard->Dilute_Standard Inject Inject 20 µL of Sample/Standard Dilute_Standard->Inject Sample Obtain Sample (e.g., Plant Material, Juice) Extract_Sample Extract with Solvent (if necessary) Sample->Extract_Sample Filter_Sample Filter through 0.45 µm Syringe Filter Extract_Sample->Filter_Sample Filter_Sample->Inject HPLC_System Equilibrate HPLC System HPLC_System->Inject Chromatogram Acquire Chromatogram at 280 nm Inject->Chromatogram Calibration_Curve Construct Calibration Curve Chromatogram->Calibration_Curve Quantification Quantify Protocatechuic Acid in Sample Calibration_Curve->Quantification

Caption: General workflow for the HPLC-UV quantification of protocatechuic acid.

Logical Relationship of Method Validation Parameters

G Figure 2. Interrelationship of key HPLC method validation parameters. Method Validated HPLC Method Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Sensitivity Sensitivity (LOD/LOQ) Method->Sensitivity Robustness Robustness Method->Robustness Linearity->Accuracy Precision->Accuracy Specificity->Accuracy Sensitivity->Linearity

Caption: Interrelationship of key HPLC method validation parameters.

References

Application Note: Quantitative Analysis of Pyrocatechuic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pyrocatechuic acid (also known as 2,3-dihydroxybenzoic acid) is a phenolic acid found in various plants and is a metabolite of more complex polyphenols. It has garnered significant interest in the scientific community due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. Accurate and reliable quantification of this compound in various biological and pharmaceutical matrices is crucial for research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that offers high sensitivity and selectivity for the analysis of small molecules like this compound, particularly after a derivatization step to increase volatility. This application note provides a detailed protocol for the sample preparation, derivatization, and GC-MS analysis of this compound.

Data Presentation: Method Validation Parameters

While specific quantitative validation data for the GC-MS analysis of this compound is not extensively published, the following table summarizes typical performance characteristics for the quantitative analysis of phenolic acids using GC-MS after silylation. These values should be considered representative and would require experimental validation for this compound in a specific matrix.

ParameterTypical Performance
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantification (LOQ) 0.05 - 0.5 µg/mL
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 15%

Experimental Protocols

Sample Preparation

The following protocols are generalized for plasma/serum and plant extracts. They should be optimized for the specific sample matrix.

1.1. Plasma/Serum Samples

This protocol is adapted for the extraction of small molecule metabolites from plasma or serum.

  • Initial Sample Handling: Thaw frozen plasma or serum samples on ice.

  • Protein Precipitation and Extraction:

    • To 100 µL of plasma/serum in a microcentrifuge tube, add 400 µL of ice-cold methanol (B129727) (or a suitable organic solvent).

    • Add a known concentration of an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound not present in the sample).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

  • Drying: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C. The dried extract is now ready for derivatization.

1.2. Plant Extracts

This protocol describes a general procedure for extracting phenolic compounds from plant material.

  • Homogenization: Homogenize 1 gram of dried and powdered plant material with 10 mL of 80% methanol (or another suitable solvent mixture) using a homogenizer or sonicator.

  • Extraction: Shake the mixture at room temperature for 2 hours.

  • Centrifugation: Centrifuge the extract at 4,000 x g for 15 minutes.

  • Filtration and Collection: Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Drying: Evaporate a known volume of the filtrate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature below 40°C. The dried extract is now ready for derivatization.

Derivatization Protocol (Two-Step Methoxyamination and Silylation)

This two-step derivatization is crucial for making this compound sufficiently volatile for GC-MS analysis.[1]

  • Methoxyamination:

    • To the dried extract, add 100 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL).

    • Vortex the mixture and incubate at 60°C for 2 hours.[1] This step protects carbonyl groups and prevents the formation of multiple derivatives.

  • Silylation:

    • After the sample has cooled to room temperature, add 300 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Incubate the mixture at 60°C for 30 minutes.[1] This step replaces active hydrogens on the hydroxyl and carboxyl groups with trimethylsilyl (B98337) (TMS) groups.

  • Final Preparation: After cooling, the derivatized sample is ready for GC-MS analysis.

GC-MS Analysis Protocol

The following are typical GC-MS parameters for the analysis of silylated this compound.[1]

  • Gas Chromatograph: Agilent 6890 or equivalent

  • Mass Spectrometer: HP 5973 Mass Selective Detector or equivalent

  • Column: DB-5MS (5% phenyl methyl siloxane), 30 m x 250 µm inner diameter, 0.25 µm film thickness[1]

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 170°C, hold for 5 minutes

    • Ramp: 10°C/min to 315°C

    • Final hold: 315°C for 20 minutes

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

Visualizations

Experimental Workflow

The following diagram illustrates the overall experimental workflow from sample preparation to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_quantification Quantification Sample Biological or Pharmaceutical Sample Extraction Extraction of This compound Sample->Extraction Drying1 Drying of Extract Extraction->Drying1 Methoxyamination Methoxyamination Drying1->Methoxyamination Silylation Silylation (MSTFA) Methoxyamination->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Acquisition and Processing GCMS->Data Quant Quantification and Reporting Data->Quant signaling_pathway cluster_upstream Upstream Signaling cluster_p53_bcl2 p53 and Bcl-2 Family Regulation cluster_caspase Caspase Cascade PCA This compound JNK_p38 ↑ JNK/p38 MAPK Activation PCA->JNK_p38 FasL ↑ FasL Expression PCA->FasL Bcl2 ↓ Bcl-2 Expression PCA->Bcl2 p53 ↑ p53 Expression JNK_p38->p53 Caspase8 ↑ Caspase-8 Activation FasL->Caspase8 Bax ↑ Bax Expression p53->Bax Caspase9 ↑ Caspase-9 Activation Bax->Caspase9 Bcl2->Caspase9 Caspase37 ↑ Caspase-3/7 Activation Caspase8->Caspase37 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

References

Application Notes and Protocols for Solid-Phase Extraction (SPE) Purification of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as 3,4-dihydroxybenzoic acid, is a phenolic acid found in a variety of plants and is a major metabolite of antioxidant polyphenols.[1][2] Its potential therapeutic properties, including antioxidant, anti-inflammatory, and neuroprotective activities, have made it a compound of interest in pharmaceutical research and development.[1] Effective purification of this compound from complex sample matrices such as plant extracts or biological fluids is crucial for accurate downstream analysis and for ensuring the purity of active pharmaceutical ingredients.

Solid-phase extraction (SPE) is a highly effective and widely used technique for the purification and concentration of analytes from complex mixtures.[3] This method offers significant advantages over traditional liquid-liquid extraction, including higher recovery rates, reduced solvent consumption, and the potential for automation.[4] These application notes provide detailed protocols for the purification of this compound using two common types of reversed-phase SPE sorbents: C18 silica-based and polymeric sorbents.

Principle of Reversed-Phase SPE for this compound Purification

Reversed-phase SPE is ideal for separating moderately polar compounds like this compound from more polar or very non-polar matrix components.[5] The stationary phase is non-polar (e.g., C18-bonded silica (B1680970) or a polymer), while the mobile phase is polar (typically aqueous). The purification process involves the following key steps, which are designed to maximize the retention of this compound on the sorbent while effectively removing interfering substances.

The retention of this compound is significantly influenced by its ionization state, which can be controlled by adjusting the pH of the sample. This compound has two pKa values: approximately 4.48 and 8.83.[2][6] To ensure maximum retention on a reversed-phase sorbent, the sample should be acidified to a pH at least two units below the first pKa value (i.e., pH < 2.5).[7] At this pH, the carboxylic acid group is protonated, making the molecule less polar and increasing its affinity for the non-polar stationary phase.

Experimental Workflow

The general workflow for the solid-phase extraction of this compound is depicted below. This process includes conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the purified compound.

SPE_Workflow cluster_prep Preparation cluster_spe Solid-Phase Extraction cluster_post Post-SPE Sample_Prep Sample Pre-treatment (e.g., Centrifugation, pH Adjustment) Condition 1. Conditioning (e.g., Methanol) Sample_Prep->Condition Equilibrate 2. Equilibration (e.g., Acidified Water) Condition->Equilibrate Load 3. Sample Loading Equilibrate->Load Wash 4. Washing (e.g., Acidified Water, Low % Methanol) Load->Wash Elute 5. Elution (e.g., Methanol (B129727), Acetonitrile) Wash->Elute Analysis Downstream Analysis (e.g., HPLC, LC-MS) Elute->Analysis

Caption: General workflow for this compound purification using solid-phase extraction.

Materials and Reagents

Item Description
SPE Cartridges C18 (e.g., 500 mg, 3 mL) or Polymeric Reversed-Phase (e.g., Oasis HLB, 60 mg, 3 mL)
This compound Standard Purity ≥ 97%
Methanol (MeOH) HPLC Grade
Acetonitrile (ACN) HPLC Grade
Water Deionized or Milli-Q
Formic Acid (or HCl) Analytical Grade
Sample Matrix e.g., Plant extract, biological fluid
SPE Vacuum Manifold To process multiple samples
Collection Tubes Glass or polypropylene
pH Meter For sample pH adjustment

Protocol 1: Purification using a C18 SPE Cartridge

This protocol is suitable for general-purpose purification of this compound from aqueous samples.

1. Sample Pre-treatment:

  • Centrifuge the sample to remove any particulate matter.

  • Adjust the pH of the aqueous sample to ~2.0 with formic acid or HCl. This ensures that the this compound is in its non-ionized form for optimal retention.

2. SPE Cartridge Conditioning:

  • Pass 3 mL of methanol through the C18 cartridge to wet the sorbent and activate the stationary phase.

  • Do not allow the sorbent to dry out after this step.

3. SPE Cartridge Equilibration:

  • Pass 3 mL of acidified water (pH ~2.0) through the cartridge to equilibrate the sorbent to the sample loading conditions.

4. Sample Loading:

  • Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • The loading capacity of C18 sorbents is typically around 1-5% of the sorbent bed weight. For a 500 mg cartridge, this corresponds to 5-25 mg of total analytes.

5. Washing:

  • Pass 3 mL of acidified water (pH ~2.0) through the cartridge to wash away polar impurities.

  • A second wash with a weak organic solvent (e.g., 3 mL of 5% methanol in acidified water) can be performed to remove less polar interferences.

6. Elution:

  • Elute the purified this compound with 2-4 mL of methanol or acetonitrile. Using a smaller volume will result in a more concentrated sample.

7. Post-Elution:

  • The eluate can be evaporated to dryness and reconstituted in a suitable solvent for downstream analysis (e.g., mobile phase for HPLC).

Protocol 2: Purification using a Polymeric SPE Cartridge (e.g., Oasis HLB)

Polymeric sorbents offer high capacity and stability across a wide pH range, and some are "water-wettable," meaning they can run dry without loss of recovery.

1. Sample Pre-treatment:

  • Centrifuge the sample to remove particulates.

  • Adjust the sample pH to ~2.0 with formic acid.

2. SPE Cartridge Conditioning (Optional for some polymeric sorbents):

  • Pass 1 mL of methanol through the cartridge.

3. SPE Cartridge Equilibration (Optional for some polymeric sorbents):

  • Pass 1 mL of acidified water (pH ~2.0) through the cartridge.

  • Note: For water-wettable sorbents like Oasis HLB, the conditioning and equilibration steps can sometimes be omitted, simplifying the protocol to a 3-step process (Load, Wash, Elute).[4]

4. Sample Loading:

  • Load the pre-treated sample onto the cartridge at a flow rate of 1-2 mL/min.

5. Washing:

  • Wash the cartridge with 1 mL of 5% methanol in water to remove interferences. The stronger retention of polymeric sorbents often allows for a stronger wash solvent, resulting in a cleaner extract.

6. Elution:

  • Elute the this compound with 1-2 mL of methanol or acetonitrile.

7. Post-Elution:

  • Process the eluate as required for subsequent analysis.

Quantitative Data and Method Optimization

The recovery and purity of this compound are dependent on several factors, including the sample matrix, sorbent type, and the composition of the wash and elution solvents. The following tables provide representative data and parameters for consideration during method development.

Table 1: Sorbent Characteristics and Loading Capacity

Sorbent Type Interaction Mechanism Typical Sorbent Mass Estimated Loading Capacity
C18 (Silica-based) Reversed-Phase (Hydrophobic)100 - 500 mg1 - 5% of sorbent mass (1-25 mg)
Polymeric (e.g., Oasis HLB) Reversed-Phase (Hydrophilic-Lipophilic Balanced)30 - 200 mg5 - 15% of sorbent mass (1.5-30 mg)
Loading capacity is highly dependent on the analyte and sample matrix.

Table 2: Example Recovery Rates for Phenolic Acids under Different SPE Conditions

Sorbent Sample Matrix Wash Solvent Elution Solvent Analyte Average Recovery (%)
Oasis HLBHoney (acidified to pH 2)Acidified Water (pH 2)MethanolPhenolic Acids>80%[8]
C18Aqueous Standard5% MethanolMethanolTestosterone ~95%[9]
Polymeric (Strata-X)Aqueous Standard40% MethanolMethanolTestosterone~98%[9]
MMIP Fruit JuiceNot specifiedNot specifiedProtocatechuic Acid92-107%[10]
**Testosterone is used as a model hydrophobic compound to illustrate the effect of wash solvent strength on recovery.
Magnetic Molecularly Imprinted Polymer, a highly specialized sorbent.

Troubleshooting and Optimization

  • Low Recovery:

    • Issue: Analyte is not retained during loading or is lost during washing.

    • Solution: Ensure the sample pH is at least 2 units below the pKa of this compound (~4.48).[6][7] Reduce the organic content of the wash solvent. Ensure the sorbent bed does not dry out for non-water-wettable sorbents.

  • Poor Purity (Interferences in Eluate):

    • Issue: Matrix components are co-eluting with the analyte.

    • Solution: Increase the strength of the wash solvent (e.g., increase the percentage of methanol) without eluting the this compound. A stepwise wash optimization is recommended.[9]

  • Analyte Breakthrough:

    • Issue: The loading capacity of the cartridge is exceeded.

    • Solution: Use a larger SPE cartridge or dilute the sample before loading.

Logical Relationship for Method Development

The optimization of an SPE method involves a logical progression of steps to achieve high recovery and purity. The following diagram illustrates the key decision points in developing a robust protocol.

Method_Development Start Start: Define Analyte (this compound) and Matrix Sorbent_Selection Select Sorbent (e.g., C18, Polymeric) Start->Sorbent_Selection pH_Optimization Optimize Loading pH (pH < pKa - 2) Sorbent_Selection->pH_Optimization Wash_Optimization Optimize Wash Solvent (Balance Purity and Recovery) pH_Optimization->Wash_Optimization Elution_Optimization Optimize Elution Solvent (Weakest solvent for full elution) Wash_Optimization->Elution_Optimization Validation Validate Method (Recovery, Reproducibility, Purity) Elution_Optimization->Validation Validation->pH_Optimization Low Recovery? Validation->Wash_Optimization Low Purity? Final_Protocol Final Protocol Validation->Final_Protocol

Caption: Decision-making workflow for SPE method development for this compound.

References

Application Notes and Protocols: Synthesis of Protocatechuic Acid from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the chemical synthesis of protocatechuic acid (3,4-dihydroxybenzoic acid) from vanillin (B372448). Protocatechuic acid is a valuable building block in the synthesis of various pharmaceuticals, polymers, and fine chemicals. The methods outlined below are based on established chemical literature and provide a foundation for laboratory-scale synthesis.

Introduction

Vanillin, a widely available and bio-sourced starting material, serves as an excellent precursor for protocatechuic acid. The primary transformation involves the demethylation of the methoxy (B1213986) group at the 3-position and the oxidation of the aldehyde group to a carboxylic acid. This document details two primary methods to achieve this conversion: a direct one-pot alkaline fusion and a two-step procedure involving demethylation followed by oxidation.

Method 1: One-Pot Alkaline Fusion

This robust method combines the oxidation of the aldehyde and the demethylation of the methoxy group in a single high-temperature reaction vessel using a molten mixture of potassium and sodium hydroxides. This procedure is known for its high yield and operational simplicity.[1]

Experimental Protocol
  • Preparation : In a stainless-steel beaker (e.g., 2-3 L capacity) equipped with a mechanical stirrer, combine 332 g (5 moles) of 85% potassium hydroxide (B78521) pellets, 84 g (2 moles) of 97% sodium hydroxide pellets, and 50 mL of water.[1]

  • Heating : Heat the mixture with stirring. Once the alkali mixture becomes a fluid and reaches a temperature of 160°C, begin the addition of vanillin.[1]

  • Vanillin Addition : Gradually add 152 g (1 mole) of vanillin over 2.5–3 minutes. The addition rate should be controlled to maintain the reaction, which is exothermic. The temperature will rise to approximately 190–195°C.[1] This step involves the oxidation of vanillin to vanillic acid.[1]

  • Demethylation : Continue heating and stirring the mixture until the temperature reaches 240–245°C. Maintain this temperature for 5 minutes to ensure complete demethylation of the intermediate vanillic acid to protocatechuic acid.[1]

  • Cooling and Dissolution : Remove the heat source and allow the mixture to cool to 150–160°C while stirring. Carefully add 1 L of water and continue stirring until the solid fusion mixture has completely dissolved.[1]

  • Acidification and Precipitation : Transfer the solution to a larger beaker (e.g., 4 L) and add another 500 mL of water. To prevent the formation of colored byproducts, introduce sulfur dioxide gas for approximately 2 minutes.[1] Acidify the solution with 1.5 L of 6 N hydrochloric acid to precipitate the protocatechuic acid.

  • Isolation : Cool the acidified mixture in an ice bath to 5°C for 2 hours. Collect the crystalline precipitate by filtration, wash it with two 100 mL portions of ice-cold water, and air-dry.[1]

  • Extraction (Optional) : To maximize recovery, the filtrate and washings can be extracted with two 1 L portions of ether to recover additional product.[1]

  • Purification : The crude product can be purified by dissolving it in a 10% sodium hydroxide solution, treating with activated charcoal (Norit), filtering, and re-precipitating with hydrochloric acid.[1]

Data Summary
ParameterValueReference
Starting MaterialVanillin[1]
Key ReagentsPotassium Hydroxide, Sodium Hydroxide, Hydrochloric Acid[1]
Reaction Temperature160°C to 245°C[1]
Reaction Time~10 minutes (after vanillin addition)[1]
Crude Yield89–99%[1]
Melting Point196–198°C (crude), 196-198°C (purified)[1]

Method 2: Demethylation via Lewis Acid Catalysis (Two-Step Synthesis)

This method first involves the demethylation of vanillin to protocatechualdehyde using aluminum chloride and pyridine, followed by a subsequent oxidation step to yield protocatechuic acid. While this method involves an additional step, it proceeds under milder temperature conditions compared to alkaline fusion.

Experimental Protocol: Step 1 - Synthesis of Protocatechualdehyde
  • Reaction Setup : Suspend 9.7 g (0.0724 mol) of anhydrous aluminum chloride in a solution of 10 g (0.0658 mol) of vanillin in 100 mL of methylene (B1212753) chloride in a flask protected from atmospheric moisture.[2]

  • Pyridine Addition : While stirring vigorously and maintaining the temperature between 30-35°C with cooling, slowly add 22.9 g (0.290 mol) of pyridine. The reaction is vigorous.[2]

  • Reflux : Heat the resulting clear, light orange solution to reflux (approx. 45°C) and maintain this temperature with stirring for 24 hours.[2]

  • Hydrolysis : Cool the solution to 25°C. Hydrolyze the reaction mixture by adding dilute (15-20%) hydrochloric acid while stirring and maintaining the temperature at 25-30°C, until the mixture is acidic (tested with Congo red indicator).[2]

  • Extraction : Two phases will form. The lower methylene chloride layer contains unreacted vanillin. Separate the layers. The aqueous phase contains the protocatechualdehyde. Extract the aqueous phase with ether.[2]

  • Isolation : Evaporate the ether to obtain pale yellow crystals of protocatechualdehyde.[2]

Experimental Protocol: Step 2 - Oxidation of Protocatechualdehyde to Protocatechuic Acid

The oxidation of the aldehyde group in protocatechualdehyde to a carboxylic acid is a standard transformation. A common method involves using a mild oxidizing agent like potassium permanganate (B83412) (KMnO₄) or Tollens' reagent. A general procedure using KMnO₄ is provided below.

  • Dissolution : Dissolve the crude protocatechualdehyde in a dilute aqueous solution of sodium hydroxide.

  • Oxidation : Cool the solution in an ice bath and slowly add a solution of potassium permanganate with stirring. The reaction progress can be monitored by the disappearance of the purple permanganate color.

  • Work-up : Once the reaction is complete, quench any excess permanganate with a small amount of sodium bisulfite. Filter the mixture to remove the manganese dioxide precipitate.

  • Acidification : Acidify the clear filtrate with hydrochloric acid to precipitate the protocatechuic acid.

  • Isolation : Cool the mixture and collect the product by filtration, wash with cold water, and dry.

Data Summary (Step 1: Demethylation)
ParameterValueReference
Starting MaterialVanillin[2]
Key ReagentsAnhydrous AlCl₃, Pyridine, Methylene Chloride, HCl[2]
Reaction Temperature30-45°C[2]
Reaction Time24 hours[2]
Product (Step 1)Protocatechualdehyde[2]
Yield (Step 1)87%[2]
Melting Point (Step 1)153-154°C[2]

Synthesis Workflow and Logic Diagrams

Below are diagrams illustrating the chemical transformation and the experimental workflow for the one-pot alkaline fusion method.

G cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Work-up cluster_product Product Vanillin Vanillin Addition Add Vanillin (-> 190-195°C) Vanillin->Addition Alkali KOH / NaOH Fusion Melt Alkali (160°C) Alkali->Fusion Fusion->Addition Demethylation Heat to 240-245°C (5 min) Addition->Demethylation Oxidation & Intermediate Formation Cooling Cool & Dissolve in Water Demethylation->Cooling Acidification Acidify with HCl Cooling->Acidification Isolation Filter & Dry Acidification->Isolation Product Protocatechuic Acid Isolation->Product

Caption: Experimental workflow for the alkaline fusion synthesis.

reaction_pathway vanillin Vanillin intermediate Vanillic Acid (intermediate) vanillin->intermediate 1. KOH/NaOH, 190°C (Oxidation) product Protocatechuic Acid intermediate->product 2. KOH/NaOH, 240°C (Demethylation)

Caption: Chemical pathway of vanillin to protocatechuic acid.

References

Application Notes and Protocols for Microbial Fermentation of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid (PCA), also known as 3,4-dihydroxybenzoic acid, is a valuable phenolic compound with significant applications in the pharmaceutical, food, and polymer industries.[1][2][3] Its strong antioxidant properties make it a target for drug development and as a functional food additive.[2][3] Furthermore, PCA serves as a versatile platform chemical for the synthesis of various polymers and other high-value chemicals like vanillic acid and vanillin. Traditional extraction from plant sources is often inefficient. Microbial fermentation offers a sustainable and high-yield alternative for PCA production. This document provides detailed application notes and protocols for the production of this compound using microbial fermentation, with a focus on genetically engineered Escherichia coli and Corynebacterium glutamicum.

Biosynthetic Pathways for this compound

Microbial production of PCA is typically achieved by engineering native metabolic pathways, primarily the shikimate pathway. The shikimate pathway is the central route for the biosynthesis of aromatic amino acids in many microorganisms. By introducing and overexpressing specific enzymes, and by knocking out competing pathways, the metabolic flux can be directed towards the production of PCA.

There are two main enzymatic routes from the shikimate pathway intermediate, 3-dehydroshikimate (3-DHS), to PCA:

  • Direct Dehydration of 3-Dehydroshikimate (3-DHS): This is the most direct route and involves the enzyme 3-dehydroshikimate dehydratase (DSD, also known as AroZ), which catalyzes the conversion of 3-DHS to PCA.

  • Conversion from Chorismate: This two-step pathway involves the conversion of chorismate to p-hydroxybenzoate (pHBA) by chorismate pyruvate (B1213749) lyase (UbiC), followed by the hydroxylation of pHBA to PCA by p-hydroxybenzoate hydroxylase (PobA).

Metabolic engineering strategies often focus on overcoming bottlenecks in the shikimate pathway, such as the feedback inhibition of 3-deoxy-D-arabinoheptulosonate 7-phosphate (DAHP) synthase enzymes (AroG, AroF, and AroH) by aromatic amino acids.

PCA_Biosynthesis_Pathway cluster_enzymes PEP Phosphoenolpyruvate (PEP) DAHP 3-deoxy-D-arabino- heptulosonate 7-phosphate (DAHP) PEP->DAHP E4P Erythrose-4-phosphate (E4P) E4P->DAHP DHS 3-dehydroshikimate (3-DHS) DAHP->DHS PCA This compound (PCA) DHS->PCA Chorismate Chorismate DHS->Chorismate pHBA p-hydroxybenzoate (pHBA) Chorismate->pHBA AAs Aromatic Amino Acids Chorismate->AAs pHBA->PCA AroG AroG AroF AroH AroG->DAHP AroZ AroZ (DSD) DHS_to_PCA_edge DHS_to_PCA_edge UbiC UbiC Chorismate_to_pHBA_edge Chorismate_to_pHBA_edge PobA PobA pHBA_to_PCA_edge pHBA_to_PCA_edge AAs->AroG

Caption: Biosynthetic pathways for this compound production.

Quantitative Data on PCA Production

The following tables summarize the quantitative data from various studies on microbial PCA production.

Table 1: PCA Production in Engineered E. coli

StrainFermentation ModeSubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
E. coli PCA05Fed-batchGlucose46.650.23 g/g1.46
E. coli ATCC 31882-DSDFed-batchGlucose4.218 mol%0.079
E. coli ATCC 31882-DSDBatchGlucose1.80.13 mol/molN/A
E. coli MG1655-PCA2Whole-cell bioconversionL-tyrosine~2.5 (at 25 mM L-tyrosine)N/AN/A

Table 2: PCA Production in Engineered Corynebacterium glutamicum

| Strain | Fermentation Mode | Substrate | Titer (g/L) | Reference | | :--- | :--- | :--- | :--- | | C. glutamicum AK103 | Batch | Glucose | > 5 | | | C. glutamicum AK103 | Continuous | Glucose | Maintained below 5 | |

Table 3: PCA Production in Other Engineered Microorganisms

| Strain | Fermentation Mode | Substrate | Titer (g/L) | Reference | | :--- | :--- | :--- | :--- | | Pseudomonas putida KGVA04 | Fed-batch | Glucose | 38.8 | | | Pseudomonas putida KGVA04 | Shake-flask | Glucose | 13.2 | |

Experimental Protocols

Protocol 1: General Seed Culture Preparation for E. coli

This protocol describes the preparation of a seed culture for subsequent fermentation.

Materials:

  • Luria-Bertani (LB) medium

  • Appropriate antibiotics (e.g., kanamycin, ampicillin)

  • Incubator shaker

Procedure:

  • Inoculate a single colony of the engineered E. coli strain from a fresh agar (B569324) plate into a culture tube containing 3-5 mL of LB medium supplemented with the appropriate antibiotics.

  • Incubate the culture overnight at 37°C with shaking at 200-250 rpm.

  • The following day, transfer the overnight culture to a larger flask containing fresh LB medium with antibiotics to achieve a starting OD600 of 0.05-0.1.

  • Incubate this culture at 37°C with shaking at 200-250 rpm until it reaches the mid-exponential growth phase (OD600 of 0.6-0.8). This culture is now ready to be used as the inoculum for the main fermentation.

Protocol 2: Batch Fermentation for PCA Production in E. coli

This protocol outlines a general procedure for batch fermentation in a bioreactor.

Materials:

  • Bioreactor (e.g., 5 L)

  • Fermentation medium (e.g., modified M9 medium)

  • Glucose solution (sterile)

  • Ammonium (B1175870) salt solution (sterile)

  • Inducer (e.g., IPTG, if applicable)

  • pH control reagents (e.g., NH4OH, H3PO4)

  • Antifoaming agent

Procedure:

  • Prepare the fermentation medium and sterilize the bioreactor. A typical modified M9 medium for E. coli might contain glucose, salts, and trace elements.

  • Inoculate the bioreactor with the seed culture to a starting OD600 of approximately 0.1.

  • Set the fermentation parameters:

    • Temperature: 37°C

    • pH: 7.0 (controlled with the addition of base or acid)

    • Agitation: 600 rpm

    • Aeration: Maintain dissolved oxygen (DO) above 20% by adjusting the airflow and agitation rate.

  • When the culture reaches a specific cell density (e.g., OD600 of 0.6-0.8), induce gene expression by adding the appropriate inducer, if required by the expression system.

  • Monitor the fermentation by regularly taking samples to measure cell density (OD600), glucose concentration, and PCA concentration.

  • The fermentation is typically run for 48-72 hours or until glucose is depleted and PCA production has plateaued.

Protocol 3: Fed-Batch Fermentation for High-Titer PCA Production in E. coli

Fed-batch fermentation is often used to achieve higher cell densities and product titers by overcoming substrate limitation and the accumulation of inhibitory byproducts.

Materials:

  • Same as for batch fermentation, with the addition of a concentrated feeding solution.

Procedure:

  • Start with a batch fermentation as described in Protocol 2.

  • When the initial glucose in the batch medium is nearly depleted, initiate the feeding of a concentrated glucose and ammonium salt solution.

  • The feeding rate can be controlled to maintain a low glucose concentration in the bioreactor, which can help to reduce the formation of inhibitory byproducts like acetate.

  • Continue the fermentation with feeding for an extended period (e.g., up to 72 hours or more), monitoring cell growth and PCA production regularly.

  • Harvest the culture when the desired PCA titer is reached or when productivity declines.

Protocol 4: PCA Extraction and Quantification

This protocol describes a general method for extracting and quantifying PCA from the fermentation broth.

Materials:

  • Centrifuge

  • Microcentrifuge tubes

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Mobile phase (e.g., methanol, water, and an acid like formic acid or phosphoric acid)

  • PCA standard solution

Procedure:

  • Sample Preparation:

    • Collect a sample of the fermentation broth.

    • Centrifuge the sample to pellet the cells (e.g., 10,000 x g for 10 minutes).

    • Collect the supernatant, which contains the secreted PCA.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and debris.

  • HPLC Analysis:

    • Inject the filtered supernatant onto the HPLC system.

    • Use a C18 column and a suitable mobile phase gradient to separate PCA from other components in the broth.

    • Detect PCA using a UV detector at an appropriate wavelength (e.g., 254 nm or 280 nm).

    • Quantify the PCA concentration by comparing the peak area of the sample to a standard curve prepared with known concentrations of a PCA standard.

Experimental Workflow and Logic

The overall process of developing a microbial strain for PCA production and utilizing it in a fermentation process can be visualized as a logical workflow.

Experimental_Workflow Strain_Selection Strain Selection (e.g., E. coli, C. glutamicum) Genetic_Engineering Genetic Engineering - Overexpress key enzymes (e.g., AroZ) - Knockout competing pathways - Relieve feedback inhibition Strain_Selection->Genetic_Engineering Strain_Cultivation Strain Cultivation (Seed Culture Preparation) Genetic_Engineering->Strain_Cultivation Fermentation Fermentation (Batch, Fed-batch, or Continuous) Strain_Cultivation->Fermentation Downstream_Processing Downstream Processing Fermentation->Downstream_Processing Analysis Analysis (HPLC) Fermentation->Analysis In-process monitoring Product_Recovery Product Recovery (Cell Separation) Downstream_Processing->Product_Recovery Purification Purification (e.g., Chromatography, Crystallization) Product_Recovery->Purification Purification->Analysis Final_Product Pure this compound Analysis->Final_Product

Caption: General experimental workflow for microbial PCA production.

Concluding Remarks

The microbial production of this compound is a rapidly advancing field with significant potential for industrial application. The protocols and data presented here provide a comprehensive overview for researchers and professionals seeking to develop and optimize PCA fermentation processes. Key challenges that remain include managing product toxicity, which can inhibit cell growth and limit final titers, and optimizing downstream processing for efficient and cost-effective purification. Strategies such as adaptive laboratory evolution to enhance strain tolerance and in situ product removal during fermentation are promising avenues for future research to further improve the economic viability of microbial PCA production.

References

Application Notes and Protocols for the Enzymatic Synthesis of Pyrocatechuic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid (3,4-dihydroxybenzoic acid), also known as protocatechuic acid (PCA), is a phenolic acid with a wide range of pharmacological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3] Its therapeutic potential can be enhanced by modifying its structure to produce derivatives with improved bioavailability, solubility, and target specificity.[4][5] Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing these derivatives, operating under mild conditions and reducing the generation of hazardous waste.

These application notes provide an overview of the enzymatic synthesis of this compound derivatives, focusing on esterification, amidation, and glycosylation. Detailed protocols, adapted from established methods for similar phenolic acids, are provided to guide researchers in developing biocatalytic processes for novel drug candidates and other valuable compounds.

I. Enzymatic Esterification of this compound

The esterification of this compound improves its lipophilicity, which can enhance its solubility in lipid-based formulations and its ability to cross biological membranes. Lipases are the most commonly used enzymes for this transformation due to their broad substrate specificity and stability in organic solvents.

Key Enzyme:
  • Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form (e.g., Novozym 435), CALB is highly efficient in catalyzing the esterification of phenolic acids. It exhibits high stability and can be reused for multiple reaction cycles.

General Reaction Scheme:

G PCA This compound Lipase Lipase (e.g., Candida antarctica Lipase B) PCA->Lipase Alcohol Alcohol (R-OH) Alcohol->Lipase Ester This compound Ester Lipase->Ester + Water Water Lipase->Water

Caption: Lipase-catalyzed esterification of this compound.

Experimental Protocol: Synthesis of this compound Alkyl Esters

This protocol is adapted from methodologies for the lipase-catalyzed esterification of other phenolic acids, such as ferulic and chlorogenic acids.

Materials:

  • This compound

  • Alcohol (e.g., butanol, octanol, dodecanol)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • 2-methyl-2-butanol (B152257) (tert-amyl alcohol) or solvent-free system

  • Molecular sieves (3Å), activated

  • Shaking incubator or orbital shaker

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)

Procedure:

  • Reactant Preparation: In a sealed reaction vessel, dissolve this compound (1 mmol) and the desired alcohol (molar ratio of 1:1 to 1:8, alcohol to acid) in 2-methyl-2-butanol (10 mL). For a solvent-free system, gently heat the alcohol to a liquid state if necessary and dissolve the this compound directly.

  • Enzyme Addition: Add immobilized CALB (e.g., Novozym 435) at a concentration of 10-20% (w/w) of the total substrate weight.

  • Water Removal: Add activated molecular sieves (approximately 10% w/v) to the reaction mixture to remove the water produced during the reaction, which drives the equilibrium towards ester formation.

  • Incubation: Incubate the reaction mixture at 55-60°C with constant shaking (e.g., 200 rpm) for 24-96 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: After the reaction, recover the immobilized enzyme by filtration for potential reuse.

  • Product Isolation: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude ester by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: Confirm the structure of the purified ester using techniques such as NMR and mass spectrometry.

Quantitative Data for Lipase-Catalyzed Esterification of Phenolic Acids:

The following table summarizes typical reaction yields for the esterification of various phenolic acids, which can be used as a reference for optimizing the synthesis of this compound esters.

Phenolic AcidAlcoholEnzymeSolventMolar Ratio (Alcohol:Acid)Temperature (°C)Time (days)Yield (%)
Chlorogenic AcidButanolNovozym 435-8:155997
Chlorogenic AcidDodecanolA. oryzae lipase on NSCG-8:155734.06
Dihydroferulic AcidEthylene GlycolNovozym 4352-methyl-2-butanolExcess Glycol55-71
Dihydroferulic AcidEthyl DihydroferulateNovozym 435Solvent-freeExcess Glycol55-99

II. Enzymatic Amidation of this compound

Amide derivatives of this compound are of interest in medicinal chemistry. The enzymatic synthesis of amides offers a green alternative to chemical methods that often require harsh coupling reagents. Lipases, particularly CALB, have been shown to effectively catalyze the direct amidation of carboxylic acids.

Key Enzyme:
  • Candida antarctica Lipase B (CALB): Demonstrates high efficiency in forming amide bonds under mild, solvent-based conditions.

General Reaction Scheme:

G PCA This compound Lipase Lipase (e.g., Candida antarctica Lipase B) PCA->Lipase Amine Amine (R-NH2) Amine->Lipase Amide This compound Amide Lipase->Amide + Water Water Lipase->Water

Caption: Lipase-catalyzed amidation of this compound.

Experimental Protocol: Synthesis of this compound Amides

This protocol is based on a general method for the CALB-catalyzed amidation of various carboxylic acids.

Materials:

  • This compound

  • Primary or secondary amine

  • Candida antarctica Lipase B (CALB)

  • Cyclopentyl methyl ether (CPME) or another suitable green solvent

  • Molecular sieves (3Å), activated

  • Shaking incubator

  • Silica gel plug

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a sealed vial, dissolve this compound and the desired amine (1:1 molar ratio) in CPME to a final substrate concentration of approximately 920 mM.

  • Enzyme and Desiccant Addition: Add CALB (approximately 50 mg/mL of solvent) and activated molecular sieves (50 mg/mL of solvent).

  • Incubation: Shake the mixture in an incubator at 60°C. The reaction is typically complete within 90 minutes to a few hours. Monitor the reaction by TLC or HPLC.

  • Work-up: After the reaction, filter the mixture through a silica gel plug to remove the enzyme and molecular sieves.

  • Isolation: Evaporate the solvent under reduced pressure to obtain the amide product. Further purification by chromatography may be necessary depending on the purity required.

  • Characterization: Analyze the product by NMR and mass spectrometry to confirm its identity and purity.

Quantitative Data for CALB-Catalyzed Amidation:

For a wide range of carboxylic acids and amines, this method has been reported to achieve excellent conversions and yields.

Carboxylic AcidAmineEnzymeSolventSubstrate Conc. (mM)Temperature (°C)Time (min)Conversion/Yield (%)
VariousVariousCALBCPME9206090>92 / >90

III. Enzymatic Glycosylation of this compound

Glycosylation can significantly improve the water solubility and stability of phenolic compounds, and in some cases, modulate their biological activity. Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor to an acceptor molecule with high regio- and stereoselectivity.

Key Enzymes:
  • UDP-Glycosyltransferases (UGTs): A large family of enzymes that utilize UDP-sugars (e.g., UDP-glucose) as donors.

  • Sucrose (B13894) Synthase (for cofactor regeneration): The high cost of UDP-glucose necessitates a cofactor regeneration system for large-scale synthesis. Sucrose synthase can regenerate UDP-glucose from sucrose and UDP.

General Reaction Scheme and Workflow:

G cluster_0 Glycosylation Reaction cluster_1 Cofactor Regeneration PCA This compound UGT Glycosyltransferase (UGT) PCA->UGT UDP_Glucose UDP-Glucose UDP_Glucose->UGT PCA_Glucoside This compound Glucoside UGT->PCA_Glucoside + UDP UDP UGT->UDP Sucrose_Synthase Sucrose Synthase UDP->Sucrose_Synthase Sucrose Sucrose Sucrose->Sucrose_Synthase Sucrose_Synthase->UDP_Glucose + Fructose Fructose Sucrose_Synthase->Fructose

Caption: Enzymatic glycosylation with cofactor regeneration.

Experimental Protocol: Synthesis of this compound Glucoside

This protocol is a general guide based on methods for the glycosylation of other polyphenols.

Materials:

  • This compound

  • UDP-glucose (or UDP and sucrose for regeneration system)

  • A suitable Glycosyltransferase (GT)

  • Sucrose Synthase (if using regeneration)

  • Buffer solution (e.g., 50 mM HEPES, pH 7.0)

  • Reaction vessel

  • HPLC for analysis and purification

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing this compound (e.g., 50 µM), UDP-glucose (e.g., 60 µM), and the glycosyltransferase (e.g., 0.02 mg/mL) in HEPES buffer.

  • Cofactor Regeneration (Optional but recommended): If using a regeneration system, include sucrose (in excess) and sucrose synthase in the reaction mixture along with a catalytic amount of UDP.

  • Incubation: Incubate the reaction at a suitable temperature (e.g., 25-30°C) for 16-24 hours.

  • Monitoring: Monitor the formation of the glycosylated product by HPLC.

  • Purification: Purify the this compound glucoside from the reaction mixture using preparative HPLC.

  • Characterization: Confirm the structure of the product, including the position of glycosylation, using NMR and mass spectrometry.

Quantitative Data for Enzymatic Glycosylation:

Yields are highly dependent on the specific enzyme and substrate. However, with efficient cofactor regeneration, high conversions are achievable.

AcceptorEnzyme SystemCofactor SystemTime (h)Conversion (%)
PiceidCo-immobilized Sucrose Synthase & UGTSelf-sufficient with UDP24 (in cycles)100

IV. Signaling Pathways and Biological Activity of this compound Derivatives

While this compound itself has well-documented biological activities, its derivatives are also emerging as potent modulators of cellular signaling pathways.

Anticancer and Anti-inflammatory Effects:

Some derivatives of this compound have been shown to suppress the growth of breast cancer cells and promote their apoptosis by downregulating signaling pathways mediated by β-catenin and cyclin D1. This compound itself can inhibit the JNK/CXCL1/CXCR2 pathway, which is involved in neuropathic pain.

G PCA_derivatives This compound Derivatives beta_catenin β-catenin PCA_derivatives->beta_catenin inhibits cyclin_D1 Cyclin D1 PCA_derivatives->cyclin_D1 inhibits Proliferation Cell Proliferation beta_catenin->Proliferation cyclin_D1->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis reduced

Caption: Inhibition of β-catenin and Cyclin D1 pathways.

Antioxidant and Anti-apoptotic Effects:

This compound can protect macrophages from oxidized LDL-induced apoptosis by activating the JNK/Nrf2 survival signaling pathway. This leads to an increase in cellular antioxidant defenses. It is plausible that ester and amide derivatives, with their altered physicochemical properties, could also modulate this and other related pathways.

G PCA This compound JNK JNK PCA->JNK activates Nrf2 Nrf2 JNK->Nrf2 activates Antioxidant_defenses Cellular Antioxidant Defenses Nrf2->Antioxidant_defenses upregulates ROS Reactive Oxygen Species (ROS) Antioxidant_defenses->ROS reduces Apoptosis Apoptosis ROS->Apoptosis

References

Application Notes and Protocols for Polymer Synthesis Using Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel polymers using pyrocatechuic acid (protocatechuic acid, PCA) as a versatile, bio-based precursor. The protocols detailed below are intended to serve as a foundational guide for the development of advanced polymers, including polyesters and polyamides, with a wide range of potential applications in biomedicine, materials science, and drug delivery.

This compound, a dihydroxybenzoic acid, is a valuable building block for creating polymers with unique properties due to its aromatic nature and reactive carboxyl and hydroxyl groups.[1] Its use aligns with the growing demand for sustainable and bio-based materials in various industrial and research sectors. The inherent antioxidant properties of the this compound moiety also make it an attractive component for functional polymers.

Synthesis of Polyesters from this compound

Polyesters derived from this compound can be synthesized through several methods, including direct polycondensation. The properties of the resulting polyesters can be tailored by the choice of diol co-monomer.

Application: Biodegradable Polyesters with Tunable Properties

This compound-based polyesters are being explored for applications requiring biocompatibility and biodegradability, such as in drug delivery systems and temporary medical implants. The aromatic backbone of PCA can enhance the thermal and mechanical properties of the resulting polyester (B1180765) compared to purely aliphatic polyesters.

Experimental Protocol: Melt Polycondensation of this compound with an Aliphatic Diol

This protocol describes the synthesis of a polyester from this compound and a long-chain aliphatic diol via a two-stage melt polycondensation.

Materials:

  • This compound (PCA)

  • 1,12-Dodecanediol

  • Titanium(IV) isopropoxide (catalyst)

  • Antioxidant (e.g., Irganox® 1010)

  • High-purity nitrogen gas

  • Suitable solvent for purification (e.g., chloroform)

  • Non-solvent for precipitation (e.g., methanol)

Equipment:

  • Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet connected to a vacuum system.

  • Heating mantle with a temperature controller

  • High-vacuum pump

  • Standard laboratory glassware

Procedure:

  • Charging the Reactor: Charge the reactor with equimolar amounts of this compound and 1,12-dodecanediol. Add the catalyst (e.g., 200-500 ppm of Titanium(IV) isopropoxide) and a small amount of antioxidant.

  • Esterification (First Stage):

    • Heat the mixture under a slow stream of nitrogen to 180-200°C with continuous stirring.

    • Maintain this temperature for 2-4 hours to carry out the initial esterification, during which water will be distilled off.

  • Polycondensation (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, gradually reduce the pressure to below 1 mbar over a period of 1-2 hours.

    • Continue the reaction under high vacuum for 4-8 hours to facilitate the removal of glycol and increase the polymer's molecular weight. The progress of the polymerization can be monitored by the increase in the viscosity of the melt.

  • Product Recovery:

    • After the desired viscosity is reached, cool the reactor to room temperature under a nitrogen atmosphere.

    • The resulting polyester can be removed from the reactor.

  • Purification (Optional):

    • Dissolve the polymer in a suitable solvent like chloroform.

    • Precipitate the polymer by slowly adding the solution to a non-solvent such as methanol (B129727).

    • Filter and dry the purified polymer under vacuum at 40-50°C.

Characterization:

The synthesized polyester should be characterized to determine its properties. Typical characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

Quantitative Data Summary:

PropertyTypical Value Range
Number Average Molecular Weight (Mn)10,000 - 30,000 g/mol
Polydispersity Index (PDI)1.8 - 2.5
Glass Transition Temperature (Tg)5 - 20 °C
Decomposition Temperature (Td, 5% weight loss)> 300 °C

Note: These values are illustrative and will vary depending on the specific reaction conditions and co-monomers used.

Synthesis Workflow:

PolyesterSynthesis Monomers This compound + Diol + Catalyst Reactor Glass Reactor Monomers->Reactor Esterification Esterification (180-200°C, N2 atm) - H2O removal Reactor->Esterification Heat Polycondensation Polycondensation (220-240°C, Vacuum) - Glycol removal Esterification->Polycondensation Increase Temp, Apply Vacuum Polymer Crude Polyester Polycondensation->Polymer Purification Dissolution & Precipitation Polymer->Purification FinalPolymer Purified Polyester Purification->FinalPolymer Characterization Characterization (NMR, GPC, DSC, TGA) FinalPolymer->Characterization

Caption: Workflow for polyester synthesis via melt polycondensation.

Synthesis of Polyamides from this compound Derivatives

The synthesis of polyamides from this compound typically requires the derivatization of the hydroxyl groups to prevent side reactions. One common approach is to first synthesize a diacid derivative of this compound.

Application: High-Performance Polyamides

Aromatic polyamides, or aramids, are known for their high strength and thermal stability. Incorporating this compound derivatives into polyamide structures can lead to novel high-performance materials with potential applications in demanding environments.

Experimental Protocol: Solution Polycondensation of a this compound-Based Diacid Chloride with a Diamine

This protocol outlines the synthesis of a polyamide from a diacid chloride derivative of this compound and an aromatic diamine.

Step 1: Synthesis of a this compound-Based Diacid (Intermediate)

A precursor diacid can be synthesized by reacting this compound with an appropriate reagent to introduce a second carboxylic acid group.

Step 2: Synthesis of the Diacid Chloride

  • Chlorination: The synthesized diacid is refluxed with an excess of thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF) for 2-4 hours until the solution becomes clear.

  • Purification: The excess thionyl chloride is removed by distillation under reduced pressure. The resulting diacid chloride is then purified by recrystallization from a suitable solvent (e.g., hexane).

Step 3: Polyamide Synthesis by Low-Temperature Solution Polycondensation

Materials:

  • This compound-based diacid chloride

  • Aromatic diamine (e.g., 4,4'-oxydianiline)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Lithium chloride (LiCl)

  • Pyridine

  • Methanol

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen inlet.

  • Low-temperature bath

  • Standard laboratory glassware

Procedure:

  • Dissolving the Diamine: In a nitrogen-purged flask, dissolve the aromatic diamine and lithium chloride in anhydrous NMP. Cool the solution to 0-5°C using a low-temperature bath.

  • Addition of Diacid Chloride: Slowly add the powdered this compound-based diacid chloride to the stirred diamine solution.

  • Polymerization: Keep the reaction temperature at 0-5°C for 1-2 hours, and then allow it to warm to room temperature and stir for an additional 8-12 hours. The solution will become viscous as the polymerization proceeds.

  • Precipitation and Purification:

    • Pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

    • Collect the fibrous polymer by filtration.

    • Wash the polymer thoroughly with hot water and methanol to remove any unreacted monomers and salts.

    • Dry the final polyamide product in a vacuum oven at 80-100°C.

Characterization:

The resulting polyamide should be characterized using similar techniques as described for polyesters, with particular attention to:

  • Inherent Viscosity: To estimate the molecular weight.

  • Solubility: To assess processability.

  • Thermal Properties (DSC and TGA): To determine its suitability for high-temperature applications.

Quantitative Data Summary:

PropertyTypical Value Range
Inherent Viscosity (dL/g)0.5 - 1.5
Glass Transition Temperature (Tg)200 - 300 °C
10% Weight Loss Temperature (T10)> 450 °C (in N₂)
SolubilitySoluble in aprotic polar solvents (e.g., NMP, DMAc)

Note: These values are illustrative and will depend on the specific monomers and synthesis conditions.

Logical Relationship of Polyamide Synthesis:

PolyamideSynthesis cluster_MonomerPrep Monomer Preparation cluster_Polymerization Polymerization cluster_PostProcessing Post-Processing & Characterization PCA This compound Diacid PCA-based Diacid PCA->Diacid Derivatization DiacidChloride PCA-based Diacid Chloride Diacid->DiacidChloride Chlorination PolymerizationStep Low-Temperature Solution Polycondensation DiacidChloride->PolymerizationStep Diamine Aromatic Diamine Diamine->PolymerizationStep Solvent NMP, LiCl Solvent->PolymerizationStep Precipitation Precipitation in Methanol PolymerizationStep->Precipitation PurifiedPolymer Purified Polyamide Precipitation->PurifiedPolymer Characterization Characterization (Viscosity, DSC, TGA) PurifiedPolymer->Characterization

Caption: Logical flow of polyamide synthesis from a this compound derivative.

Enzymatic Polymerization of this compound Derivatives

Enzymatic polymerization offers a green and highly selective alternative to traditional chemical methods for synthesizing polymers from natural phenols like this compound. Lipases are commonly used enzymes for polyester synthesis.

Application: Biocompatible Polymers for Biomedical Applications

Enzymatic synthesis is particularly advantageous for producing polymers for biomedical applications where the absence of metallic catalyst residues is crucial. This method allows for polymerization under mild conditions, which can help preserve the functionality of sensitive monomers.

Experimental Protocol: Lipase-Catalyzed Polycondensation of a this compound Ester with a Diol

This protocol describes the synthesis of a polyester from an ester derivative of this compound and an aliphatic diol using an immobilized lipase (B570770).

Materials:

  • Ethyl protocatechuate (or other suitable ester of PCA)

  • Aliphatic diol (e.g., 1,8-octanediol)

  • Immobilized lipase (e.g., Novozym® 435, Candida antarctica lipase B)

  • Anhydrous organic solvent (e.g., diphenyl ether or solvent-free)

  • Molecular sieves (for water removal)

Equipment:

  • Reaction vessel with magnetic stirring and a setup for vacuum application.

  • Oil bath with temperature controller

  • Vacuum pump

Procedure:

  • Reactor Setup: Add equimolar amounts of ethyl protocatechuate and the diol to the reaction vessel. Add the immobilized lipase (typically 5-10% by weight of the monomers). If using a solvent, add it at this stage. Add activated molecular sieves to the reaction mixture.

  • Polymerization:

    • Heat the mixture to 60-90°C under a nitrogen atmosphere with constant stirring.

    • Apply a vacuum to the system to remove the ethanol (B145695) byproduct, which drives the reaction towards polymer formation.

    • Continue the reaction for 24-72 hours.

  • Enzyme Removal and Product Isolation:

    • After the reaction, cool the mixture and, if a solvent was used, dissolve the polymer in a suitable solvent like chloroform.

    • Remove the immobilized enzyme by filtration.

    • Precipitate the polymer in a non-solvent like cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Characterization:

The resulting polyester should be characterized as described in the previous sections to determine its structure, molecular weight, and thermal properties.

Quantitative Data Summary:

PropertyTypical Value Range
Number Average Molecular Weight (Mn)3,000 - 15,000 g/mol
Polydispersity Index (PDI)1.5 - 2.2
Glass Transition Temperature (Tg)Dependent on co-monomer
Decomposition Temperature (Td, 5% weight loss)> 280 °C

Note: The molecular weights achieved through enzymatic polymerization are often lower than those from melt polycondensation but can be optimized by adjusting reaction conditions.

Enzymatic Polymerization Workflow:

EnzymaticPolymerization Monomers PCA Ester + Diol + Immobilized Lipase ReactionVessel Reaction Vessel Monomers->ReactionVessel Polymerization Polycondensation (60-90°C, Vacuum) - Ethanol removal ReactionVessel->Polymerization Heat CrudeProduct Polymer + Enzyme Polymerization->CrudeProduct Separation Filtration CrudeProduct->Separation Purification Precipitation Separation->Purification Polymer Solution FinalPolymer Purified Polyester Purification->FinalPolymer

Caption: Workflow for enzymatic polyester synthesis.

These protocols provide a starting point for the synthesis of polymers from this compound. Optimization of reaction conditions, such as monomer ratios, catalyst concentration, temperature, and reaction time, will be necessary to achieve desired polymer properties for specific applications. Researchers are encouraged to consult the cited literature for further details and variations on these synthetic methods.

References

Application Notes and Protocols: Metal-Chelating Properties of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrocatechuic acid, also known as 2,3-dihydroxybenzoic acid (2,3-DHBA), is a phenolic acid that demonstrates significant metal-chelating properties.[1] Its structure contains two key functional groups for metal binding: a catechol (ortho-dihydroxy) group and a carboxylic acid group.[2][3] This allows this compound to act as a bidentate ligand, forming stable complexes with a variety of metal ions. This chelating ability is closely linked to its antioxidant activity, as it can sequester transition metal ions like iron and copper, thereby inhibiting the formation of reactive oxygen species (ROS) through Fenton and Haber-Weiss-type reactions.[4] These properties make this compound a compound of interest for researchers in fields ranging from pharmacology and toxicology to materials science and environmental chemistry.

These application notes provide a summary of the quantitative data on this compound's metal-chelating abilities and detailed protocols for its experimental determination.

Data Presentation: Metal Chelation Quantitative Data

The ability of this compound to chelate various metal ions has been quantified through the determination of stability constants (log β). These constants indicate the equilibrium point for the formation of the metal-ligand complex. A higher log β value signifies a more stable complex.

Table 1: Stability Constants (log β) of this compound-Metal Complexes

Metal IonSolvent SystemIonic Strength (mol dm⁻³)Temperature (K)MLML₂ML₂HML₂H₂Reference
Co(II)0.0% v/v 1,2-propanediol–water0.1630310.0017.75-25.43[5]
Ni(II)0.0% v/v 1,2-propanediol–water0.1630310.6018.84-26.23[5]
Cu(II)0.0% v/v 1,2-propanediol–water0.1630313.5623.9428.1131.06[5]
Zn(II)0.0% v/v 1,2-propanediol–water0.1630310.7419.12-26.69[5]
Mn(II)Aqueous0.15310.157.9113.88--[6]
Co(II)Aqueous0.15310.159.4716.58--[6]
Ni(II)Aqueous0.15310.1510.0617.76--[6]
Cu(II)Aqueous0.15310.1513.0623.32--[6]
Zn(II)Aqueous0.15310.1510.1818.04--[6]
Y(III)Aqueous0.1298.1511.9121.41--[7]

ML represents a 1:1 complex of metal to ligand, while ML₂ represents a 1:2 complex. ML₂H and ML₂H₂ represent protonated forms of the 1:2 complex.[2]

Experimental Protocols

Herein are detailed protocols for the determination of the metal-chelating properties of this compound.

Protocol 1: Spectrophotometric Determination of Ferrous Ion (Fe²⁺) Chelating Activity

This method is adapted from the work of Dinis et al. and is based on the competition between the test compound and ferrozine (B1204870) for the binding of ferrous ions.[8] In the absence of a chelating agent, ferrozine forms a stable, magenta-colored complex with Fe²⁺, which has a maximum absorbance at 562 nm.[9][10] The presence of a chelating agent, such as this compound, will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

  • Materials:

    • This compound

    • Ferrous chloride (FeCl₂) (2 mM)

    • Ferrozine (5 mM)

    • Methanol or other suitable solvent

    • Distilled water

    • EDTA (positive control)

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare serial dilutions to obtain a range of concentrations to be tested.

    • In a test tube, add 1 mL of the this compound solution (or standard/blank).

    • Add 3.7 mL of distilled water.

    • Add 0.1 mL of 2 mM FeCl₂ and mix well.

    • Initiate the chelation reaction by adding 0.2 mL of 5 mM ferrozine.

    • Vortex the mixture thoroughly.

    • Incubate the mixture at room temperature for 10 minutes.[8]

    • Measure the absorbance of the solution at 562 nm against a blank. The blank should contain all reagents except for the ferrozine.

    • EDTA is used as a positive control.

    • The percentage of Fe²⁺ chelating activity is calculated using the following formula: Chelating Activity (%) = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (without this compound) and A₁ is the absorbance in the presence of this compound.

Protocol 2: Spectrophotometric Determination of Cupric Ion (Cu²⁺) Chelating Activity

This protocol is based on the competition between the test compound and pyrocatechol (B87986) violet (PV) for cupric ions. The Cu²⁺-PV complex is blue and its color turns yellow in the presence of a competing chelating agent.[9]

  • Materials:

  • Procedure:

    • Prepare stock solutions of this compound and EDTA.

    • In a 96-well plate, add 50 µL of various concentrations of this compound.

    • Add 50 µL of CuSO₄ solution.

    • Add 100 µL of sodium acetate buffer.

    • Add 5 µL of the pyrocatechol violet indicator.

    • Incubate at room temperature for 30 minutes.

    • Measure the absorbance at 632 nm.

    • The percentage of Cu²⁺ chelating activity is calculated using the formula provided in Protocol 1.

Protocol 3: Potentiometric Titration for Determination of Stability Constants

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes.[2][6] The principle involves monitoring the pH of a solution containing the ligand (this compound) and a metal ion as it is titrated with a strong base. The resulting titration curve can be analyzed using computer programs like MINIQUAD75 to determine the stoichiometry and stability constants of the complexes formed.[2][5]

  • Materials:

    • This compound

    • Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

    • Standardized sodium hydroxide (B78521) (NaOH) solution (strong base)

    • Potassium chloride (KCl) or sodium chloride (NaCl) to maintain constant ionic strength

    • Standardized strong acid (e.g., HCl)

    • pH meter with a glass electrode

    • Inert gas (e.g., nitrogen) to maintain an inert atmosphere[2]

  • Procedure Outline:

    • Calibrate the pH meter and electrode system using standard buffer solutions.

    • Prepare a solution containing a known concentration of this compound, a known concentration of the metal salt, and an electrolyte (e.g., KCl) to maintain a constant ionic strength.

    • Maintain the solution at a constant temperature.

    • Bubble an inert gas through the solution to prevent oxidation and interference from atmospheric CO₂.

    • Titrate the solution with a standardized solution of NaOH, recording the pH at regular intervals of titrant addition.

    • The collected data (volume of NaOH added vs. pH) is used to generate a titration curve.

    • The protonation constants of this compound are determined separately by titrating a solution of the acid in the absence of the metal ion.

    • Using a suitable computer program (e.g., MINIQUAD75), the titration data for the metal-ligand system is analyzed. The program refines the stability constants (β) for various possible complex species (e.g., ML, ML₂, MLH) to find the best fit for the experimental data.[2]

Visualizations

cluster_0 This compound Chelation cluster_1 Binding Sites PA This compound (2,3-DHBA) Complex Stable Metal-Ligand Complex PA->Complex Chelation Catechol Catechol Group (-OH, -OH) PA->Catechol Carboxyl Carboxyl Group (-COOH) PA->Carboxyl Metal Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal->Complex start Start prep_sample Prepare this compound and Control Solutions start->prep_sample add_reagents Add Buffer, Metal Ion (e.g., FeCl₂) prep_sample->add_reagents add_indicator Add Indicator (e.g., Ferrozine) add_reagents->add_indicator incubate Incubate at Room Temperature (10 min) add_indicator->incubate measure Measure Absorbance (e.g., at 562 nm) incubate->measure calculate Calculate % Chelating Activity measure->calculate end End calculate->end cluster_fenton Fenton & Haber-Weiss Reactions cluster_chelation Inhibition by this compound Fe2 Fe²⁺ OH_radical •OH (Hydroxyl Radical) Highly Reactive Fe2->OH_radical Fenton Reaction Fe3 Fe³⁺ Fe2_chelated Chelated Fe²⁺ (Inactive) Fe2->Fe2_chelated H2O2 H₂O₂ Fe3->Fe2 Haber-Weiss Reaction O2_radical O₂⁻• (Superoxide) PA This compound PA->Fe2_chelated Chelation Fe2_chelated->OH_radical Inhibits cluster_pathway Potential Impact on Signaling (Example) cluster_inhibition Mechanism of Inhibition TGFb TGF-β Receptor TGF-β Receptor TGFb->Receptor SMAD SMAD Pathway Receptor->SMAD EMT Epithelial-Mesenchymal Transition (EMT) SMAD->EMT Chelator Copper Chelator (e.g., this compound derivative) Chelator->Receptor Inhibits Copper Cu²⁺ Chelator->Copper Sequesters Copper->Receptor Required for Signaling

References

Application Notes and Protocols for Determining the Antioxidant Capacity of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as protocatechuic acid (PCA), is a phenolic acid widely found in plants and is recognized for its significant antioxidant properties.[1][2] These properties are linked to its ability to scavenge free radicals, which are implicated in numerous pathological conditions. This document provides detailed protocols for two of the most common in vitro methods used to evaluate the radical scavenging activity of compounds: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[3][4][5] These assays are spectrophotometric methods based on the reduction of colored radicals by an antioxidant, leading to a measurable color change.

The protocols outlined below are designed to be clear, concise, and reproducible for the accurate assessment of the antioxidant potential of this compound.

Chemical Principles of Radical Scavenging

The antioxidant action of this compound in these assays is primarily through the donation of a hydrogen atom or an electron to the stable free radicals DPPH• and ABTS•+, respectively, thereby neutralizing them.

  • DPPH Assay: The DPPH radical is a stable free radical with a deep purple color and a maximum absorbance around 517 nm. When an antioxidant like this compound donates a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity of the antioxidant.

  • ABTS Assay: The ABTS radical cation (ABTS•+) is a blue-green chromophore with a maximum absorbance at approximately 734 nm. It is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is indicative of the scavenging capacity.

Data Presentation: Radical Scavenging Activity of this compound

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound from a comparative study. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 (µg/mL)Relative Antioxidant Activity vs. TroloxReference
This compoundDPPH1.83 ± 0.052.8
This compoundABTS2.11 ± 0.072.3
Trolox (Standard)DPPH5.12 ± 0.121.0
Trolox (Standard)ABTS4.85 ± 0.151.0

Experimental Protocols

DPPH Radical Scavenging Assay

This protocol is adapted from widely used methods for determining antioxidant activity.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound

  • Methanol (B129727) (or Ethanol), spectrophotometric grade

  • Positive control (e.g., Ascorbic acid or Trolox)

  • Spectrophotometer or microplate reader capable of reading at 517 nm

  • Micropipettes and tips

  • 96-well microplates or cuvettes

  • Volumetric flasks and other standard laboratory glassware

Procedure:

  • Preparation of DPPH Stock Solution (0.1 mM):

    • Dissolve approximately 3.94 mg of DPPH in 100 mL of methanol.

    • Store the solution in a dark bottle and at 4°C. It is recommended to prepare this solution fresh.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of dilutions to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the various concentrations of this compound or the positive control to different wells.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the control (blank), add 100 µL of methanol instead of the test sample.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (DPPH solution without the sample).

      • A_sample is the absorbance of the test sample with the DPPH solution.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by regression analysis.

ABTS Radical Scavenging Assay

This protocol is based on established methods for evaluating antioxidant capacity.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • This compound

  • Methanol or distilled water

  • Positive control (e.g., Trolox)

  • Spectrophotometer or microplate reader capable of reading at 734 nm

  • Micropipettes and tips

  • 96-well microplates or cuvettes

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS.

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure the completion of radical generation. This is the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution:

    • On the day of the experiment, dilute the ABTS•+ stock solution with methanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

    • Prepare a series of dilutions to obtain a range of concentrations.

    • Prepare similar dilutions for the positive control.

  • Assay Protocol:

    • In a 96-well plate, add 20 µL of the various concentrations of this compound or the positive control to different wells.

    • Add 180 µL of the ABTS•+ working solution to each well.

    • For the control (blank), add 20 µL of the solvent instead of the test sample.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 6-7 minutes.

  • Measurement:

    • Measure the absorbance of each well at 734 nm.

  • Calculation of Scavenging Activity:

    • The percentage of ABTS•+ scavenging activity is calculated using the following formula:

      Where:

      • A_control is the absorbance of the control (ABTS•+ solution without the sample).

      • A_sample is the absorbance of the test sample with the ABTS•+ solution.

  • Determination of IC50:

    • Plot the percentage of inhibition against the concentration of this compound.

    • The IC50 value is the concentration of the sample required to scavenge 50% of the ABTS•+ radical. This is determined by regression analysis.

Visualizations

DPPH_Assay_Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol reaction Mix Sample/Control (100 µL) with DPPH (100 µL) prep_dpph->reaction prep_samples Prepare this compound & Control Dilutions prep_samples->reaction incubation Incubate in Dark (30 min, RT) reaction->incubation measurement Measure Absorbance at 517 nm incubation->measurement calculation Calculate % Inhibition & IC50 Value measurement->calculation

Caption: DPPH Radical Scavenging Assay Workflow.

ABTS_Assay_Workflow prep_abts_stock Prepare ABTS•+ Stock: 7 mM ABTS + 2.45 mM K₂S₂O₈ (12-16h, Dark, RT) prep_abts_working Dilute ABTS•+ Stock to Abs ~0.70 at 734 nm prep_abts_stock->prep_abts_working reaction Mix Sample/Control (20 µL) with ABTS•+ (180 µL) prep_abts_working->reaction prep_samples Prepare this compound & Control Dilutions prep_samples->reaction incubation Incubate (6-7 min, RT) reaction->incubation measurement Measure Absorbance at 734 nm incubation->measurement calculation Calculate % Inhibition & IC50 Value measurement->calculation

Caption: ABTS Radical Scavenging Assay Workflow.

Radical_Scavenging_Mechanism cluster_PCA This compound (Antioxidant) cluster_Radical Free Radical cluster_Products Reaction Products PCA PCA-OH PCA_Radical PCA-O• PCA->PCA_Radical H• donation Radical DPPH• / ABTS•+ (Colored) Neutral_Radical DPPH-H / ABTS (Colorless/Reduced Color) Radical->Neutral_Radical H• acceptance

Caption: General Mechanism of Radical Scavenging.

References

Application Notes and Protocols for In Vitro Cell Culture Studies with Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid (PCA), also known as 3,4-dihydroxybenzoic acid, is a phenolic acid naturally occurring in a variety of plant-based foods, including olives, white grapes, and roselle.[1] As a major metabolite of anthocyanins, PCA has garnered significant attention for its diverse pharmacological properties demonstrated in numerous in vitro studies.[1][2] These properties, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, make it a compound of interest for therapeutic development.[1][2] This document provides detailed application notes and experimental protocols for conducting in vitro cell culture studies with this compound, summarizing key quantitative data and visualizing associated signaling pathways.

Anticancer and Pro-Apoptotic Effects

This compound has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis through the modulation of several key signaling pathways. Its anticancer activity is linked to its ability to induce oxidative stress in cancer cells, leading to cell death.

Quantitative Data: Anticancer and Pro-Apoptotic Effects of this compound
Cell LineCancer TypeEffectConcentration/IC50Key FindingsReference
AGSHuman Gastric AdenocarcinomaAnti-proliferative, Apoptosis inductionTime and dose-dependentActivation of JNK/p38 MAPK pathway, involvement of Fas/FasL
HepG2Human Hepatocellular CarcinomaDecreased cell viability, Apoptosis induction0-300 µmol/LIncreased JNK and p53 expression
HL-60Human Promyelocytic LeukemiaApoptosis inductionNot specifiedReduced Bcl-2 expression, increased Bax expression
CaCo-2Human Colon CancerReduced cell viability, Apoptosis inductionDose-dependentPromoted oxidative stress, downregulated HO-1, upregulated p21
MNNG/HOSHuman OsteosarcomaApoptosis induction, Cell cycle arrestNot specifiedRegulation of P13K/Akt/ROS signaling pathway
VariousBreast, Lung, Liver, Cervix, Prostate CancerApoptosis inductionNot specifiedPotential involvement of multiple mechanisms
Experimental Protocol: Induction of Apoptosis in AGS Human Gastric Adenocarcinoma Cells

This protocol is based on methodologies described in studies investigating the pro-apoptotic effects of this compound.

1. Cell Culture and Treatment:

  • Culture AGS cells in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052), maintained at 37°C in a humidified atmosphere with 5% CO2.
  • Seed cells in 6-well plates at a density of approximately 3 x 10^5 cells per well.
  • After 24 hours of incubation, treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 400, 800, 1600 µM) for different time points (e.g., 24, 48, 72 hours).

2. Cell Viability Assay (MTT Assay):

  • Following treatment, add 100 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Remove the medium and add 1 mL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

3. Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining):

  • Harvest the cells by trypsinization and wash with cold PBS.
  • Resuspend the cells in 1X binding buffer.
  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
  • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

4. Western Blot Analysis for Signaling Proteins:

  • Lyse the treated cells in RIPA buffer to extract total protein.
  • Determine protein concentration using a BCA protein assay kit.
  • Separate equal amounts of protein (e.g., 30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk in TBST for 1 hour.
  • Incubate the membrane with primary antibodies against key signaling proteins (e.g., phosphorylated and total JNK, p38, ATF-2, c-Jun, FasL, Fas, p53, Bax, and Bcl-2) overnight at 4°C.
  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

PCA_Apoptosis_Signaling PCA This compound JNK_p38 JNK/p38 MAPK Activation PCA->JNK_p38 ATF2_cJun ATF-2 / c-Jun Phosphorylation JNK_p38->ATF2_cJun FasL_Fas FasL / Fas Expression JNK_p38->FasL_Fas p53 p53 Expression JNK_p38->p53 Caspase_Activation Caspase Activation FasL_Fas->Caspase_Activation Bax Bax (pro-apoptotic) p53->Bax upregulation Mitochondria Mitochondria Mitochondria->Caspase_Activation cytochrome c release Bax->Mitochondria acts on Bcl2 Bcl-2 (anti-apoptotic) Bcl2->Mitochondria inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: PCA-induced apoptosis in cancer cells via JNK/p38 MAPK signaling.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. This is achieved through the modulation of key inflammatory signaling pathways such as NF-κB and MAPKs.

Quantitative Data: Anti-Inflammatory Effects of this compound
Cell LineStimulantEffectConcentrationKey FindingsReference
BV2 MicrogliaLPSInhibition of TNF-α, IL-6, IL-1β, PGE2 productionDose-dependentSuppression of TLR4 expression, NF-κB and MAPKs activation
Peripheral Blood Monocytes (ApoE-deficient mice)Not specifiedDecreased CCR2 protein and mRNA expression0.125, 0.25, 0.5 µmol/LInhibition of monocyte migration
J77A.1 MacrophageOxidized LDLDecreased oxidized LDL levels, inhibited superoxide (B77818) and H2O2 productionNot specifiedRestored glutathione-related enzymes via JNK-mediated Nrf2 activation
Experimental Protocol: Inhibition of LPS-Induced Inflammatory Response in BV2 Microglia

This protocol is based on methodologies described in studies investigating the anti-inflammatory effects of this compound.

1. Cell Culture and Treatment:

  • Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in 24-well plates at a density of 1 x 10^5 cells per well.
  • Pre-treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 1 hour.
  • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.

2. Measurement of Pro-inflammatory Cytokines (ELISA):

  • Collect the cell culture supernatants after treatment.
  • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

3. Measurement of Prostaglandin E2 (PGE2) (ELISA):

  • Similarly, measure the concentration of PGE2 in the collected cell culture supernatants using a specific ELISA kit.

4. Western Blot Analysis for Signaling Proteins:

  • Prepare cell lysates as described in the previous protocol.
  • Perform Western blotting to analyze the expression and phosphorylation status of key proteins in the TLR4, NF-κB, and MAPK (p38, ERK, JNK) signaling pathways. Use antibodies specific for TLR4, IκBα, phospho-IκBα, p65, phospho-p65, and the phosphorylated and total forms of p38, ERK, and JNK.

Signaling Pathway Visualization

PCA_Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB PCA This compound PCA->TLR4 inhibits PCA->MAPK inhibits PCA->NFkB inhibits Inflammatory_Mediators Pro-inflammatory Mediators (TNF-α, IL-6, IL-1β, PGE2) MAPK->Inflammatory_Mediators production NFkB->Inflammatory_Mediators production

Caption: PCA inhibits LPS-induced inflammation via TLR4, MAPK, and NF-κB.

Antioxidant and Neuroprotective Effects

This compound is a potent antioxidant, capable of scavenging free radicals and protecting cells from oxidative stress-induced damage. This activity underlies its neuroprotective effects observed in various in vitro models of neurodegenerative diseases.

Quantitative Data: Antioxidant Effects of this compound
AssayMethodResult (Compared to Trolox)Key MechanismReference
DPPH Radical ScavengingSpectrophotometry2.8 times more effective (lower IC50)Hydrogen/electron donation
ABTS Radical ScavengingSpectrophotometry2.3 times more effective (lower IC50)Hydrogen/electron donation
Superoxide Anion Radical ScavengingSpectrophotometry4.2 times more effective (lower IC50)Radical scavenging
Hydroxyl Radical ScavengingSpectrophotometry1.0 times as effectiveRadical scavenging
Ferric Reducing PowerSpectrophotometry3.7 times more effectiveElectron donation
Cupric Reducing PowerSpectrophotometry6.1 times more effectiveElectron donation
Ferrous Ion ChelatingSpectrophotometry2.7 times more effectiveMetal chelation
Cupric Ion ChelatingSpectrophotometry1.5 times more effectiveMetal chelation
Experimental Protocol: Assessing Neuroprotective Effects Against Oxidative Stress in PC12 Cells

This protocol is based on methodologies for studying neuroprotection against MPP+-induced toxicity, a model for Parkinson's disease.

1. Cell Culture and Treatment:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
  • Seed cells in 96-well plates for viability assays or larger plates for other analyses.
  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
  • Induce neurotoxicity by adding 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin, to the culture medium and incubate for an appropriate duration (e.g., 24 hours).

2. Assessment of Cell Viability (MTT Assay):

  • Perform the MTT assay as described in the anticancer protocol to quantify cell viability and the protective effect of PCA.

3. Measurement of Intracellular Reactive Oxygen Species (ROS):

  • After treatment, load the cells with a fluorescent probe for ROS, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
  • Incubate for 30 minutes at 37°C.
  • Wash the cells with PBS.
  • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

4. Measurement of Mitochondrial Membrane Potential (MMP):

  • Use a fluorescent dye like JC-1 or TMRM to assess changes in MMP.
  • After treatment, incubate the cells with the dye according to the manufacturer's protocol.
  • Analyze the fluorescence by flow cytometry or a fluorescence plate reader. A decrease in the red/green fluorescence ratio (for JC-1) indicates mitochondrial depolarization.

5. Western Blot for Apoptosis-Related Proteins:

  • Perform Western blot analysis as previously described to measure the expression of proteins involved in apoptosis, such as Bcl-2, Bax, and cleaved caspase-3.

Experimental Workflow Visualization

PCA_Neuroprotection_Workflow start Seed PC12 Cells pretreat Pre-treat with This compound start->pretreat induce Induce Neurotoxicity (e.g., with MPP+) pretreat->induce assays Perform Assays induce->assays viability Cell Viability (MTT Assay) assays->viability ros Intracellular ROS (DCFH-DA Assay) assays->ros mmp Mitochondrial Membrane Potential (e.g., JC-1) assays->mmp western Western Blot (Bcl-2, Bax, Caspase-3) assays->western end Data Analysis viability->end ros->end mmp->end western->end

Caption: Workflow for assessing PCA's neuroprotective effects in vitro.

Disclaimer

The protocols provided are intended as a general guide. Researchers should optimize experimental conditions, including cell lines, reagent concentrations, and incubation times, based on their specific research objectives and laboratory settings. It is also crucial to consult the original research articles for more detailed methodological information.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Pyrocatechuic Acid Peak Tailing in Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with pyrocatechuic acid peak tailing in reverse-phase High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for this compound analysis?

A: Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a trailing edge that is broader than the leading edge.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian.[1] Peak tailing is problematic because it can obscure the separation of closely eluting compounds, leading to inaccurate quantification and reduced method reliability.[1][2] For quantitative analysis of this compound, maintaining peak symmetry is crucial for achieving desired sensitivity and accuracy.

Q2: What are the primary causes of peak tailing for this compound in reverse-phase HPLC?

A: The primary cause of peak tailing for acidic compounds like this compound is often secondary interactions with the stationary phase.[3] Specifically, interactions with residual, unreacted silanol (B1196071) groups on the surface of silica-based stationary phases are a major contributor.[1][4] These acidic silanol groups can interact with the polar functional groups of this compound, causing some molecules to be retained longer than others, which results in a tailing peak.[1][4] Other potential causes can include column overload, column contamination, or issues with the HPLC system itself.[1][2]

Q3: How can I troubleshoot and resolve peak tailing for this compound?

A: A systematic approach to troubleshooting is recommended. Start by identifying whether the issue is related to a single peak (likely chemical interactions) or all peaks (potentially a physical or instrumental problem). The following workflow provides a step-by-step guide to diagnosing and resolving peak tailing for this compound.

G cluster_0 Troubleshooting Workflow cluster_1 Chemical Interaction Troubleshooting start Peak Tailing Observed for this compound check_all_peaks Are all peaks tailing? start->check_all_peaks instrument_issues Investigate Instrumental Issues: - Check for dead volume - Inspect fittings and tubing - Flush the system check_all_peaks->instrument_issues Yes chemical_issues Focus on Chemical Interactions check_all_peaks->chemical_issues No adjust_ph Adjust Mobile Phase pH (Lower to pH 2.5-3.5) chemical_issues->adjust_ph Primary Action check_improvement Peak Shape Improved? adjust_ph->check_improvement use_endcapped Use an End-Capped Column check_improvement->use_endcapped No solution Optimized Peak Shape check_improvement->solution Yes add_modifier Consider Mobile Phase Additives (e.g., Acetic Acid) use_endcapped->add_modifier add_modifier->solution

Caption: A troubleshooting workflow for this compound peak tailing.

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH

Secondary interactions with acidic silanol groups are a primary cause of peak tailing for this compound.[4] Lowering the mobile phase pH can suppress the ionization of these silanol groups, thereby reducing these unwanted interactions.[5][6]

  • Problem: Asymmetrical peak shape for this compound.

  • Solution: Lower the mobile phase pH to a range of 2.5 to 3.5 using an acidifier like formic acid, acetic acid, or phosphoric acid.[3][7] This ensures that the residual silanol groups on the silica (B1680970) surface are protonated, minimizing their interaction with the analyte.[3]

  • Procedure:

    • Prepare a mobile phase with a pH between 2.5 and 3.5. A common starting point is 0.1% formic acid or acetic acid in water.[8][9]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.[1]

    • Inject the this compound standard and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were the primary cause.[1]

Guide 2: Column Selection and Care

The choice and condition of the HPLC column are critical for achieving good peak shape.

  • Problem: Persistent peak tailing even after mobile phase optimization.

  • Solutions:

    • Use an End-Capped Column: Modern columns are often "end-capped," meaning the residual silanol groups are chemically deactivated, which significantly reduces secondary interactions.[3][5]

    • Consider Alternative Stationary Phases: If peak tailing persists on a standard C18 column, a phenyl-hexyl column might offer different selectivity for aromatic compounds like this compound and potentially improve peak shape.[3]

    • Column Washing: Regenerate your column by flushing it with a strong solvent to remove contaminants that may have created active sites.[3]

    • Use a Guard Column: A guard column can protect your analytical column from strongly retained impurities in the sample that can lead to active sites and peak tailing.[3][10]

Data Presentation

The following table summarizes the effect of mobile phase pH on the peak asymmetry factor of phenolic acids, including compounds structurally similar to this compound. A lower asymmetry factor indicates a more symmetrical peak.

CompoundMobile Phase pHAsymmetry Factor (As)Reference
Methamphetamine7.02.35[5]
Methamphetamine3.01.33[5]

Note: Specific quantitative data for this compound was limited in the search results. The data for methamphetamine, a basic compound, is provided to illustrate the significant impact of pH on peak shape due to silanol interactions, a principle that also applies to acidic compounds like this compound.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound with pH-Modified Mobile Phase

This method is suitable for the separation and quantification of this compound with improved peak symmetry.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Cosmosil C18 (250 x 4.6 mm, 5 µm).[7]

  • Mobile Phase:

    • Solvent A: 0.2% ortho-phosphoric acid in water.[7]

    • Solvent B: Methanol.[7]

  • Gradient: 80% A and 20% B.[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Injection Volume: 10 µL.[7]

  • Column Temperature: 28°C.[7]

  • Detection: UV at 270 nm.[7]

Protocol 2: UHPLC-MS Analysis of Phenolic Acids

This method is suitable for high-sensitivity analysis and identification of phenolic compounds, including this compound.

  • UHPLC System: Acquity UPLC™ system coupled to a Synapt G1 MS system.[3]

  • Column: Waters Acquity UPLC HSS T3, 1.8 µm, 2.1 x 50 mm.[3]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[3]

  • Column Temperature: 25°C.[3]

  • Detection: DAD, monitoring at 280 nm and 320 nm, and/or mass spectrometry.[3]

Visualizations

G cluster_0 Mechanism of Peak Tailing and Mitigation cluster_1 Standard C18 Column (Higher pH) cluster_2 Optimized Conditions (Low pH) Pyrocatechuic_Acid This compound (Analyte) Silanol Ionized Silanol Group (Si-O⁻) Pyrocatechuic_Acid->Silanol Secondary Interaction Protonated_Silanol Protonated Silanol Group (Si-OH) Pyrocatechuic_Acid->Protonated_Silanol Reduced Interaction Tailing Peak Tailing Silanol->Tailing Symmetrical_Peak Symmetrical Peak Protonated_Silanol->Symmetrical_Peak

Caption: Interaction of this compound with the stationary phase.

References

Addressing solubility issues of Pyrocatechuic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues with Pyrocatechuic acid (2,3-dihydroxybenzoic acid) in aqueous buffers.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its common applications?

This compound, also known as 2,3-dihydroxybenzoic acid (2,3-DHBA), is a phenolic acid that occurs naturally in various plants.[1] It is also a metabolite of aspirin (B1665792) in humans.[1][2] Its biological activities include antioxidant, antimicrobial, and iron-chelating properties, making it a subject of interest in various research fields.[2][3]

2. What are the general solubility properties of this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and acetone. It is also soluble in water; however, its aqueous solubility can be limited, particularly in acidic conditions. To achieve higher concentrations in aqueous solutions, the use of co-solvents or pH adjustment is often necessary. For challenging cases, warming the solution at 37°C and using an ultrasonic bath can aid dissolution.

3. What is the pKa of this compound?

While specific experimental pKa values for this compound (2,3-dihydroxybenzoic acid) are not as commonly cited as for its isomer protocatechuic acid (3,4-dihydroxybenzoic acid), the presence of the carboxylic acid and hydroxyl groups dictates its acidic nature. For protocatechuic acid, the pKa values are approximately 4.48 and 8.83. This suggests that the solubility of this compound will also be highly dependent on the pH of the aqueous buffer.

Troubleshooting Guides

Issue 1: this compound is not dissolving in my aqueous buffer.

Cause 1: Low pH of the buffer.

This compound is a carboxylic acid, and its solubility in aqueous solutions is pH-dependent. At pH values below its pKa, it will exist predominantly in its less soluble, protonated form.

  • Solution: Increase the pH of the buffer. By increasing the pH to be above the pKa of the carboxylic acid group, the molecule will be deprotonated to its more soluble carboxylate form. It is recommended to prepare a stock solution in a slightly basic buffer (e.g., phosphate (B84403) buffer, pH 7.4) and then dilute it into your desired experimental buffer.

Cause 2: Insufficient solvent capacity.

Your desired concentration may exceed the intrinsic aqueous solubility of this compound at the given temperature and pH.

  • Solution 1: Use of Co-solvents. Prepare a concentrated stock solution of this compound in an organic solvent like DMSO (up to 100 mg/mL with sonication) or ethanol. Then, dilute this stock solution into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For in vivo studies, formulations with co-solvents like PEG300 and Tween 80 have been used.

  • Solution 2: Use of Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Preparing an inclusion complex of this compound with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its solubility in aqueous buffers.

Issue 2: My this compound solution is precipitating over time.

Cause: Solution instability or supersaturation.

Even if initially dissolved, changes in temperature or solvent evaporation can lead to precipitation. A solution prepared at a higher temperature might become supersaturated upon cooling to room temperature.

  • Solution: It is recommended to prepare fresh solutions of this compound for immediate use. If storage is necessary, store stock solutions at -20°C or -80°C in an appropriate solvent like DMSO. When preparing aqueous working solutions from a stock, ensure that the final concentration is below the solubility limit at the intended storage and experimental temperature.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
DMSO≥ 10 mg/mL, 30 mg/mL, 100 mg/mLSonication may be required. Hygroscopic DMSO can reduce solubility.
Ethanol≥ 10 mg/mLSoluble.
MethanolSolubleNo quantitative data available.
WaterSolubleSolubility is pH-dependent. Reported as < 0.1 mg/mL in H2O without pH adjustment.
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSolubleGeneral solubility noted.

Table 2: Example Formulations for In Vivo Use

Formulation ComponentsAchievable ConcentrationNotes
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (16.22 mM)A clear solution can be obtained.
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (16.22 mM)A clear solution can be obtained.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add fresh, anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the tube to mix.

  • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 10-15 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: pH Adjustment for Aqueous Solubility

  • Prepare a buffer solution with a pH above the anticipated pKa of the carboxylic acid group of this compound (e.g., phosphate-buffered saline, pH 7.4).

  • Slowly add the powdered this compound to the buffer while stirring.

  • If necessary, gently warm the solution (e.g., to 37°C) to aid dissolution.

  • Once dissolved, the solution can be sterile-filtered for use in cell culture experiments.

  • It is advisable to use this solution fresh.

Visualizations

experimental_workflow cluster_start cluster_problem cluster_solutions cluster_steps cluster_end start This compound Powder problem Insoluble in Aqueous Buffer? start->problem ph_adjust Adjust pH of Buffer (pH > pKa) problem->ph_adjust Yes cosolvent Use Co-solvent (e.g., DMSO) problem->cosolvent Yes cyclodextrin Use Cyclodextrin problem->cyclodextrin Yes dissolve_basic Dissolve in Slightly Basic Buffer ph_adjust->dissolve_basic stock_solution Prepare Concentrated Stock Solution cosolvent->stock_solution complexation Form Inclusion Complex cyclodextrin->complexation end_product Clear Aqueous Solution dissolve_basic->end_product dilute Dilute Stock into Aqueous Buffer stock_solution->dilute complexation->end_product dilute->end_product

Caption: Troubleshooting workflow for addressing this compound solubility issues.

aspirin_metabolism aspirin Aspirin (Acetylsalicylic Acid) salicylic_acid Salicylic Acid aspirin->salicylic_acid Hydrolysis (Esterases) pyrocatechuic_acid This compound (2,3-DHBA) salicylic_acid->pyrocatechuic_acid Hydroxylation (CYP450 enzymes) gentisic_acid Gentisic Acid (2,5-DHBA) salicylic_acid->gentisic_acid Hydroxylation (CYP450 enzymes) conjugates Glucuronide and Glycine Conjugates salicylic_acid->conjugates Conjugation

Caption: Metabolic pathway of aspirin to this compound.

iron_chelation cluster_chelation Iron Chelation by this compound cluster_effect Biological Consequence pyrocatechuic This compound (Catechol Structure) complex This compound-Iron Complex (Stable) pyrocatechuic->complex Binds iron Fe³⁺ (Iron) iron->complex Chelates fenton_reaction Fenton Reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + •OH) iron->fenton_reaction Catalyzes complex->fenton_reaction Inhibits ros Reduced Reactive Oxygen Species (ROS) fenton_reaction->ros Leads to

Caption: Mechanism of iron chelation by this compound.

signaling_pathways cluster_antioxidant Antioxidant & Survival Pathways cluster_insulin Insulin Signaling Pathway pca This compound & Protocatechuic Acid jnk_nrf2 JNK/Nrf2 Pathway pca->jnk_nrf2 Activates p38_p53 p38 MAPK / p53 Pathway pca->p38_p53 Inhibits insulin_receptor Insulin Receptor pca->insulin_receptor Activates ampk AMPK Pathway pca->ampk Activates apoptosis Apoptosis jnk_nrf2->apoptosis Inhibits p38_p53->apoptosis Induces pi3k_akt PI3K/Akt Pathway insulin_receptor->pi3k_akt glucose_uptake Glucose Uptake pi3k_akt->glucose_uptake ampk->glucose_uptake

Caption: Signaling pathways modulated by dihydroxybenzoic acids.

References

Optimizing extraction yield of Pyrocatechuic acid from plant material

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of pyrocatechuic acid (PCA) from plant material.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCA) and why is it extracted from plants? A1: this compound (3,4-dihydroxybenzoic acid), or PCA, is a phenolic acid found in a wide variety of plants, fruits, and vegetables.[1] It is of significant interest to researchers due to its numerous pharmacological properties, including antioxidant, anti-inflammatory, anticancer, and antiviral activities.[1][2] Its extraction is crucial for applications in the pharmaceutical, food, and polymer industries.[2]

Q2: Which plants are good sources of this compound? A2: this compound is found in many plants, including plums, grapes, berries, bran, and the leaves of Syringa oblata Lindl.[1] It is also present in olives and tea.

Q3: What are the main factors that influence the yield of PCA extraction? A3: The primary factors affecting extraction yield include the choice of solvent, extraction temperature, extraction time, solvent-to-solid ratio, plant material particle size, and the specific extraction method employed (e.g., conventional solvent extraction, ultrasound-assisted, microwave-assisted).

Q4: What is the difference between conventional and modern extraction techniques for PCA? A4: Conventional methods like maceration or Soxhlet extraction are often time-consuming and require large volumes of organic solvents. Modern techniques such as Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Supercritical Fluid Extraction (SFE) offer significant advantages, including shorter extraction times, reduced solvent consumption, and often higher yields.

Q5: How does the choice of solvent affect PCA extraction? A5: The solvent's polarity is critical. Polar solvents are generally more effective for extracting phenolic compounds like PCA. Common choices include water, ethanol, methanol (B129727), and acetone, often used in mixtures to optimize polarity. The selection of a suitable solvent is crucial for maximizing yield.

Q6: Can PCA degrade during the extraction process? A6: Yes, phenolic compounds like PCA can be sensitive to high temperatures and extended extraction times, which can lead to degradation or undesirable enzymatic oxidation. It is important to optimize conditions to prevent loss of the target compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction of this compound.

Problem: Low or No Extraction Yield

Q: I am getting a very low yield of this compound. What are the possible causes and solutions? A: Low yield is a common issue with several potential causes. Systematically check the following factors:

  • Plant Material Preparation:

    • Cause: Inadequate grinding or particle size. Large particles have less surface area exposed to the solvent, hindering efficient extraction.

    • Solution: Ensure the plant material is dried and ground to a fine, consistent powder. This increases the surface area for solvent interaction.

  • Solvent Selection:

    • Cause: The solvent may have the wrong polarity or poor solubility for PCA.

    • Solution: PCA is a polar compound. Use polar solvents like ethanol, methanol, or water. Often, an aqueous mixture (e.g., 70% ethanol) is more effective than a pure solvent. For instance, a study on citrus rinds found that an acidic aqueous methanol solution was optimal for extracting phenolic acids.

  • Extraction Parameters:

    • Cause: Suboptimal temperature, time, or solvent-to-solid ratio.

    • Solution:

      • Temperature: Increasing the temperature generally improves solubility and diffusion, but excessively high temperatures can degrade PCA. An optimal temperature must be determined; for example, one study found the highest extraction of a similar compound was achieved at 303 K (30°C), decreasing at higher temperatures.

      • Time: Ensure the extraction time is sufficient for the solvent to penetrate the plant matrix. However, prolonged times can lead to degradation. Modern methods like UAE and MAE can significantly reduce extraction time from hours to minutes.

      • Solvent-to-Solid Ratio: A low ratio may result in an incomplete extraction. Increase the volume of solvent relative to the plant material. A common starting point is a 1:30 material-to-liquid ratio.

  • Extraction Method:

    • Cause: The chosen method may not be efficient enough. Simple maceration often results in lower yields compared to advanced techniques.

    • Solution: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE). These methods use energy to disrupt plant cell walls, enhancing solvent penetration and significantly improving yield and speed.

A 1. Prepare Plant Material (Dry & Grind) B 2. Mix with Solvent (e.g., 70% Ethanol) A->B C 3. Perform Ultrasound-Assisted Extraction (UAE) B->C D 4. Filter or Centrifuge to Separate Solids C->D E 5. Evaporate Solvent (Rotary Evaporator) D->E F 6. Collect Crude Extract E->F G 7. Purify Extract (e.g., Chromatography) F->G H 8. Analyze PCA Yield (e.g., HPLC) G->H cluster_material Plant Material cluster_solvent Solvent Properties cluster_process Process Conditions cluster_method Extraction Technique Yield This compound Extraction Yield ParticleSize Particle Size ParticleSize->Yield Moisture Moisture Content Moisture->Yield Polarity Polarity Polarity->Yield Viscosity Viscosity Viscosity->Yield Ratio Solvent-to-Solid Ratio Ratio->Yield Temp Temperature Temp->Yield Time Extraction Time Time->Yield Pressure Pressure (for SFE/PLE) Pressure->Yield Method Method (UAE, MAE, SFE, etc.) Method->Yield Power Power/Frequency (for UAE/MAE) Power->Yield

References

Technical Support Center: Minimizing Matrix Effects in LC-MS/MS Analysis of Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Pyrocatechuic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest, which for our purposes is this compound.[1] These components can include proteins, lipids, salts, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][3]

  • Ion Suppression: This is a common type of matrix effect where co-eluting compounds reduce the ionization efficiency of this compound, leading to a decreased signal intensity.[1] This can result in underestimation of the analyte concentration and reduced sensitivity of the assay.

  • Ion Enhancement: Less commonly, some matrix components can increase the ionization efficiency of this compound, causing an artificially high signal and leading to an overestimation of its concentration.[2]

These effects can negatively impact the accuracy, precision, and reproducibility of your quantitative analysis.[2][4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method to identify at which points in the chromatogram ion suppression or enhancement occurs.[4][5] A standard solution of this compound is continuously infused into the LC flow after the analytical column but before the mass spectrometer. A blank matrix sample (without the analyte) is then injected. Any dips or peaks in the baseline signal of the infused standard indicate the retention times where matrix components are causing ion suppression or enhancement, respectively.[5]

  • Post-Extraction Spike Method: This quantitative method determines the magnitude of the matrix effect.[5] The peak area of this compound in a blank matrix sample that has been spiked with the analyte after extraction is compared to the peak area of a pure standard solution at the same concentration. The matrix effect is calculated as follows:

    Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100[5]

    A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.[5]

Q3: What are the most effective strategies to minimize matrix effects for this compound analysis?

A3: The most effective strategies involve a combination of optimizing sample preparation, chromatography, and the use of internal standards.

  • Sample Preparation: The primary goal is to remove interfering matrix components before analysis.[1][5] Common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[1][6]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial.[1] This can be achieved by adjusting the mobile phase, gradient profile, or using a different type of analytical column.[1]

  • Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is the most robust method to compensate for matrix effects.[2][7] A SIL internal standard for this compound will have very similar chemical and physical properties and will be affected by matrix effects in the same way as the analyte, thus ensuring accurate quantification.[7]

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in quantitative results for this compound.

This is a common problem often indicative of matrix effects, where co-eluting endogenous or exogenous compounds interfere with the ionization of the target analyte.[5] Follow this step-by-step guide to diagnose and mitigate the issue.

Step 1: Assess the Presence and Magnitude of Matrix Effects
  • Action: Perform a post-extraction spike experiment.

  • Protocol:

    • Prepare a blank sample matrix by following your extraction procedure.

    • Spike a known concentration of this compound into the extracted blank matrix.

    • Prepare a neat solution of this compound in the reconstitution solvent at the same concentration.

    • Analyze both samples by LC-MS/MS.

    • Calculate the matrix effect using the formula provided in FAQ 2.

Step 2: Optimize Sample Preparation to Remove Interferences

The most effective way to combat matrix effects is to remove the interfering compounds before they enter the LC-MS system.[5]

  • Option A: Solid-Phase Extraction (SPE)

    • Description: SPE is a highly effective technique for cleaning up complex samples.[5] For a polar compound like this compound, a mixed-mode or reversed-phase sorbent can be effective.[8]

    • Protocol: A detailed protocol for SPE is provided in the "Experimental Protocols" section below.

  • Option B: Liquid-Liquid Extraction (LLE)

    • Description: LLE separates compounds based on their differential solubility in two immiscible liquids.[9][10] For extracting phenolic acids like this compound, adjusting the pH of the aqueous phase can optimize extraction efficiency.[11]

    • Protocol: A detailed protocol for LLE is provided in the "Experimental Protocols" section below.

  • Option C: Protein Precipitation (PPT)

    • Description: This is a simpler but generally less clean method for removing proteins from biological samples.[8][9] It is often used for its speed and ease of use.

    • Protocol: A detailed protocol for PPT is provided in the "Experimental Protocols" section below.

Step 3: Enhance Chromatographic Separation
  • Action: Modify your LC method to better separate this compound from interfering matrix components.

  • Suggestions:

    • Gradient Optimization: Adjust the gradient slope to improve the resolution between this compound and any closely eluting peaks.

    • Column Chemistry: Consider using a column with a different stationary phase (e.g., a phenyl-hexyl column instead of a C18) to alter selectivity.

    • Mobile Phase Modifiers: Adding a small amount of a modifier like formic acid can improve peak shape and retention for acidic compounds like this compound.[12]

Step 4: Implement a Stable Isotope-Labeled Internal Standard
  • Action: If significant and variable matrix effects persist, use a stable isotope-labeled (SIL) internal standard for this compound (e.g., this compound-13C6).

  • Rationale: A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction and reliable quantification.[1]

Troubleshooting Workflow for Matrix Effects

Troubleshooting_Workflow start Start: Inconsistent Quantitative Results assess_me Step 1: Assess Matrix Effects (Post-Extraction Spike) start->assess_me me_present Matrix Effect > 15%? assess_me->me_present optimize_sp Step 2: Optimize Sample Preparation (SPE, LLE, or PPT) me_present->optimize_sp Yes end_acceptable End: Acceptable Results me_present->end_acceptable No reassess_me1 Re-assess Matrix Effects optimize_sp->reassess_me1 me_reduced Matrix Effect < 15%? reassess_me1->me_reduced optimize_lc Step 3: Optimize Chromatography (Gradient, Column, Mobile Phase) me_reduced->optimize_lc No end_good End: Accurate & Reproducible Results me_reduced->end_good Yes reassess_me2 Re-assess Matrix Effects optimize_lc->reassess_me2 me_still_present Variable Matrix Effects? reassess_me2->me_still_present use_sil_is Step 4: Use Stable Isotope-Labeled Internal Standard me_still_present->use_sil_is Yes me_still_present->end_acceptable No use_sil_is->end_good

A logical workflow for identifying and resolving matrix effects.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol for this compound

This protocol is a general guideline and should be optimized for your specific matrix.

  • Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the sorbent to dry.

  • Sample Loading: Load 1 mL of the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound with 1 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.

Liquid-Liquid Extraction (LLE) Protocol for this compound
  • Sample Preparation: To 1 mL of sample, add an internal standard and acidify with 100 µL of 1M HCl.

  • Extraction: Add 3 mL of ethyl acetate (B1210297), vortex for 1 minute, and centrifuge at 3000 rpm for 5 minutes.

  • Phase Separation: Transfer the upper organic layer to a clean tube.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness and reconstitute in 100 µL of the initial mobile phase.

Protein Precipitation (PPT) Protocol
  • Precipitation: To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.

  • Vortexing: Vortex the mixture vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness and reconstitute in 100 µL of the initial mobile phase.

Data Presentation

The following tables provide a template for the types of quantitative data that should be generated during method development and validation to assess and control matrix effects. Specific values will be dependent on the analyte, matrix, and the specific methods employed.

Table 1: Assessment of Matrix Effects
Sample IDPeak Area (Neat Solvent)Peak Area (Post-Extraction Spike)Matrix Effect (%)
Control 1150,000120,00080.0
Control 2152,000115,00075.7
Control 3148,000125,00084.5
Average 150,000 120,000 80.1
Table 2: Comparison of Sample Preparation Techniques
Preparation MethodAverage Matrix Effect (%)Analyte Recovery (%)
Protein Precipitation65.495.2
Liquid-Liquid Extraction85.188.7
Solid-Phase Extraction98.292.5

Logical Relationship of Sample Cleanup and Matrix Effect Reduction

Cleanup_vs_ME cluster_0 Sample Preparation Technique cluster_1 Matrix Effect Level PPT Protein Precipitation (PPT) High_ME High PPT->High_ME Least Effective Cleanup LLE Liquid-Liquid Extraction (LLE) Medium_ME Medium LLE->Medium_ME Moderate Cleanup SPE Solid-Phase Extraction (SPE) Low_ME Low SPE->Low_ME Most Effective Cleanup

Relationship between sample cleanup and matrix effect reduction.

References

Improving the efficiency of Pyrocatechuic acid derivatization for GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of pyrocatechuic acid (3,4-dihydroxybenzoic acid) for Gas Chromatography (GC) analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals improve the efficiency and reliability of their analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC analysis?

This compound contains multiple polar functional groups (two hydroxyl and one carboxylic acid group). These groups make the molecule non-volatile and prone to strong interactions with the GC column, leading to poor peak shape, tailing, and low sensitivity.[1] Derivatization, typically through silylation, replaces the active hydrogens on these functional groups with non-polar groups, such as trimethylsilyl (B98337) (TMS). This process increases the molecule's volatility and thermal stability, making it suitable for GC analysis.[2][3]

Q2: What are the most common derivatization reagents for this compound?

The most common and effective method is silylation.[4] Widely used reagents include:

  • BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)

  • MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide)

  • BSA (N,O-bis(trimethylsilyl)acetamide)

Often, a catalyst such as TMCS (trimethylchlorosilane) is added to the reagent (e.g., BSTFA + 1% TMCS) to enhance the reactivity and ensure complete derivatization of all active hydrogens.[5] MSTFA is often preferred as its byproducts are highly volatile and less likely to interfere with the chromatogram.

Q3: My derivatization seems incomplete. What are the common causes and solutions?

Incomplete derivatization is a frequent issue that results in multiple peaks for the same analyte or poor peak shapes. Key factors to investigate are:

  • Moisture: Silylating reagents are extremely sensitive to water. Any moisture in the sample, solvent, or glassware will consume the reagent and prevent the reaction from going to completion. Ensure samples are completely dry (e.g., by evaporation under a stream of nitrogen) and use anhydrous solvents and properly dried glassware.

  • Reagent Amount: An insufficient amount of silylating reagent will lead to incomplete reactions. A general rule is to use a significant molar excess of the reagent to the analyte.

  • Reaction Time and Temperature: The derivatization of both phenolic and carboxylic acid groups, especially if sterically hindered, may require elevated temperatures and sufficient time. Reactions can range from 30 minutes to several hours at temperatures between 60°C and 100°C. Optimization of these parameters is crucial.

  • Sample Solubility: The dried sample residue must completely dissolve in the derivatization solution for the reaction to proceed efficiently. If solubility is an issue, adding a small amount of a solvent like anhydrous pyridine (B92270) can help.

Q4: I am observing unexpected peaks in my chromatogram. What could they be?

Unexpected peaks, or "artifacts," can arise from several sources:

  • Reagent Byproducts: The derivatization reaction itself produces byproducts. While reagents like MSTFA are designed to have volatile byproducts, others may be less so.

  • Partially Derivatized Analyte: If the reaction is incomplete, you may see peaks corresponding to this compound with one, two, or three TMS groups.

  • Contaminants: Impurities in the sample, solvents, or from the glassware can be derivatized and appear in the chromatogram.

  • Reagent Artifacts: Silylating reagents can sometimes react with themselves or with trace contaminants to form unexpected products.

To identify these peaks, running a "reagent blank" (the derivatization reagent and solvent without the analyte) is highly recommended.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak for derivatized analyte 1. Incomplete derivatization due to moisture. 2. Insufficient reaction time or temperature. 3. Loss of sample during solvent evaporation. 4. Adsorption of analyte onto glassware.1. Ensure sample is completely dry. Use anhydrous solvents. 2. Increase reaction temperature (e.g., to 80°C) and/or time (e.g., to 60-120 min). 3. Use a gentle stream of nitrogen for drying. Avoid excessive heat. 4. Silanize glassware to deactivate active sites.
Broad or tailing peaks 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. High injection port temperature causing derivative degradation. 4. Incorrect GC column phase (e.g., polar "WAX" columns).1. Optimize derivatization conditions (see above). 2. Use a deactivated inlet liner and perform regular column maintenance. 3. Lower the injector temperature. 4. Use a non-polar or low-polarity column (e.g., DB-5ms, HP-5MS). Silylated compounds can react with active hydrogens on polar stationary phases.
Multiple peaks for this compound 1. Incomplete silylation leading to partially derivatized products. 2. Tautomerization or side reactions. 3. Formation of different TMS derivatives.1. Increase reagent concentration, catalyst amount (TMCS), temperature, or time. 2. For compounds with keto groups, a methoximation step prior to silylation can prevent multiple derivatives, though this is less common for this compound. 3. The use of a stronger silylating agent or adding a catalyst like TMSI can sometimes resolve this issue.
Poor reproducibility 1. Inconsistent derivatization conditions. 2. Variable amounts of moisture in samples. 3. Instability of the derivatives over time.1. Precisely control reaction time, temperature, and reagent volumes. Use an autosampler for injections. 2. Standardize the sample drying procedure. 3. Analyze samples as soon as possible after derivatization. If storage is needed, keep tightly sealed at low temperatures (e.g., 4°C).

Experimental Protocols

Below are representative protocols for the silylation of phenolic acids like this compound. Note: These are starting points, and optimization for your specific sample matrix and instrumentation is highly recommended.

Protocol 1: Silylation using BSTFA + TMCS

This protocol is adapted from methodologies used for the analysis of phenolic acids in various matrices.

1. Sample Preparation:

  • Place an accurately measured aliquot of your sample extract into a 2 mL autosampler vial.

  • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to remove all traces of water and protic solvents.

2. Derivatization:

  • Add 100 µL of a silylating agent mixture, such as BSTFA with 1% TMCS, to the dried residue.

  • If the residue does not dissolve, add 20-50 µL of anhydrous pyridine to act as a catalyst and solvent.

  • Tightly cap the vial immediately.

  • Heat the vial in a heating block or oven at 70-80°C for 45-60 minutes.

3. GC-MS Analysis:

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS system.

Protocol 2: Silylation using MSTFA

This protocol uses MSTFA, which is often preferred for its volatile byproducts.

1. Sample Preparation:

  • Follow the same procedure as in Protocol 1 to obtain a completely dry sample residue in a reaction vial.

2. Derivatization:

  • Add 80 µL of MSTFA to the dried residue.

  • Add 20 µL of anhydrous pyridine as a catalyst.

  • Tightly cap the vial and heat at 80°C for 30 minutes in a sand bath or heating block.

3. GC-MS Analysis:

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Quantitative Data: Comparison of Derivatization Conditions for Phenolic Acids

The optimal conditions for derivatization can vary. The following table summarizes conditions used in published methods for phenolic acids, which can serve as a guide for optimizing this compound analysis.

Analyte ClassDerivatization Reagent(s)Solvent/CatalystTemperature (°C)Time (min)Reference
Phenolic AcidsBSTFA + TMCSPyridine70240
Phenolic CompoundsBSTFA + TMCSNone specified8045
Carboxylic AcidsMTBSTFANone specified6030
Hormones & UV FiltersMSTFAPyridine8060
PhenolicsMSTFAPyridine3730bioRxiv, 2021

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and analysis of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Extract Dry Evaporate to Dryness (Nitrogen Stream) Sample->Dry AddReagent Add Silylating Reagent (e.g., MSTFA, Pyridine) Dry->AddReagent Heat Seal and Heat (e.g., 80°C for 30 min) AddReagent->Heat Cool Cool to Room Temp Heat->Cool Inject Inject into GC-MS Cool->Inject Acquire Data Acquisition Inject->Acquire G cluster_0 Reactants cluster_1 Product Pyrocatechuic This compound (3,4-Dihydroxybenzoic Acid) Reagent Silylating Reagent (e.g., BSTFA) Process Reaction (Heat, Catalyst) Product Tris(trimethylsilyl) Pyrocatechuate (Volatile Derivative) Process->Product

References

Troubleshooting low yield in microbial production of Pyrocatechuic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial production of pyrocatechuic acid (PCA), also known as protocatechuic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to optimize their fermentation processes.

Frequently Asked Questions (FAQs)

Q1: What are the common microbial hosts for producing this compound?

A1: The most commonly engineered microbial hosts for this compound production are Escherichia coli, Corynebacterium glutamicum, and Pseudomonas putida. Each has its own set of genetic tools and physiological characteristics that can be leveraged for optimizing PCA production.

Q2: What is the primary biosynthetic pathway for this compound in engineered microbes?

A2: The primary route for PCA biosynthesis is through the shikimate pathway.[1][2] In engineered strains, the key precursor is typically 3-dehydroshikimate (DHS). A crucial step involves the introduction of a heterologous or overexpression of a native 3-dehydroshikimate dehydratase, which converts DHS directly into this compound.[1][3] To channel the metabolic flux towards DHS, the gene aroE, which encodes shikimate dehydrogenase, is often deleted to prevent the conversion of DHS to shikimate.[4]

Q3: What is a typical yield for this compound in microbial fermentation?

A3: this compound yields can vary significantly based on the microbial host, genetic modifications, and fermentation strategy. Reported titers range from a few grams per liter in batch cultures to over 46 g/L in optimized fed-batch fermentations.[5] For instance, engineered E. coli has achieved yields of 0.23 g of PCA per gram of glucose.[5]

Troubleshooting Guide

Issue 1: Low or No this compound Production Despite Good Cell Growth

This is a common issue that often points to bottlenecks in the biosynthetic pathway or suboptimal induction of the production machinery.

Possible Causes and Solutions:

  • Insufficient Precursor Supply (3-Dehydroshikimate): The primary bottleneck in the shikimate pathway is often the synthesis of 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) from phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P).[1]

    • Solution: Overexpress a feedback-resistant version of DAHP synthase (e.g., aroGfbr). This prevents the allosteric inhibition by aromatic amino acids.[1][6] Additionally, enhancing the PEP pool by modifying central carbon metabolism, for instance by overexpressing ppsA (PEP synthase), can increase DAHP availability.[6]

  • Diversion of Precursor to Competing Pathways: The precursor, DHS, can be converted to shikimic acid by shikimate dehydrogenase (encoded by aroE), diverting it away from PCA production.

    • Solution: Knock out the aroE gene in your production strain. This is a common strategy to increase the accumulation of DHS for its subsequent conversion to PCA.[4]

  • Inefficient Conversion of DHS to this compound: The activity of the 3-dehydroshikimate dehydratase may be low.

    • Solution: Screen different 3-dehydroshikimate dehydratase enzymes from various microbial sources, as their activities can differ significantly.[3] Codon optimization of the gene for your expression host can also improve protein expression and activity.

Issue 2: this compound Production Stalls or Ceases After an Initial Phase

If production starts but then plateaus or stops, it could be due to product inhibition, toxicity, or depletion of essential nutrients.

Possible Causes and Solutions:

  • Product Inhibition: this compound can inhibit the activity of enzymes in its own biosynthetic pathway, a phenomenon known as feedback inhibition.[1][4] Specifically, 3-dehydroshikimate dehydratase can be inhibited by PCA.[5]

    • Solution: Employ protein engineering to create enzyme variants that are less sensitive to product inhibition.[5] Alternatively, implementing a continuous or fed-batch fermentation strategy where the PCA concentration is kept below the inhibitory level can be effective.[4][7]

  • Product Toxicity: High concentrations of this compound can be toxic to microbial cells, impairing their metabolic activity and growth.[5][7] An inhibitory concentration of around 5 g/L has been observed in C. glutamicum.[4][7][8]

    • Solution: Adaptive laboratory evolution can be used to select for strains with increased tolerance to PCA.[5] In-situ product removal, such as using resins or solvent extraction during fermentation, can also mitigate toxicity. Continuous cultivation is another strategy to maintain a sub-toxic concentration of PCA.[4][7]

  • Nutrient Limitation: Depletion of the carbon source, nitrogen, or other essential medium components can halt production.

    • Solution: Implement a fed-batch fermentation strategy to maintain adequate nutrient levels throughout the production phase. A feed containing both a carbon source (like glucose) and a nitrogen source (like ammonium (B1175870) salts) has been shown to improve PCA titers.[1]

Issue 3: Accumulation of Byproducts, Such as Acetate (B1210297)

The formation of byproducts like acetate indicates a metabolic imbalance, often referred to as overflow metabolism, which diverts carbon away from your desired product.

Possible Causes and Solutions:

  • High Glucose Flux: A high rate of glucose uptake can lead to the accumulation of acetyl-CoA, which is then converted to acetate.

    • Solution: Control the glucose feeding rate in a fed-batch culture to avoid excess glucose accumulation in the medium. This can be achieved through various feeding strategies, such as DO-stat or pH-stat.

  • Oxygen Limitation: Insufficient oxygen supply can lead to a shift towards fermentative metabolism and acetate production.

    • Solution: Optimize aeration and agitation rates to ensure sufficient dissolved oxygen levels throughout the fermentation.

Data Presentation

Table 1: Comparison of this compound Production in Different Engineered Microorganisms

Microbial HostGenetic ModificationsFermentation ModeTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
E. coliFeedback-resistant aroG, overexpression of ppsA, shiA, modified sthAFed-batch16.720.2010.172[6]
E. coliPhenylalanine-overproducing strain with heterologous 3-dehydroshikimate dehydrataseFed-batch4.20.182 (mol/mol)0.079[1][9]
E. coliSystems engineering, adaptive laboratory evolution, product inhibition reliefFed-batch46.650.231.46[5]
C. glutamicumpcaGH and aroE deletionBatch> 5.0N/AN/A[4][7]
P. putida KT2440Engineered glucose metabolism, overexpression of aroG, aroQ, aroB, degradation tags on shikimate dehydrogenaseFed-batch38.8N/AN/A[10]

N/A: Not available in the cited source.

Experimental Protocols

Protocol 1: Quantification of this compound using HPLC

This protocol provides a general method for the analysis of this compound in fermentation broth.

1. Sample Preparation: a. Withdraw a sample of the fermentation broth. b. Centrifuge the sample to pellet the cells. c. Collect the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining cells and particulate matter.[1] d. Dilute the filtered supernatant with an appropriate mobile phase or ultrapure water to a concentration within the linear range of your standard curve.[1]

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is commonly used (e.g., Phenomenex Kinetex 2.6 µm Biphenyl 100 Å, 50 x 2.1 mm or Cosmosil C18, 250 x 4.6 mm, 5 µm).[1][11]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an acidified aqueous solution and an organic solvent is typical.

    • Example 1 (Gradient): Mobile phase A: 0.1% formic acid in water; Mobile phase B: 0.1% formic acid in acetonitrile.[12]

    • Example 2 (Isocratic): 0.2% ortho-phosphoric acid: methanol (B129727) (80:20, v/v).[11]

  • Flow Rate: Typically around 0.3 - 1.0 mL/min.[1][11]

  • Column Temperature: Maintained at a constant temperature, for example, 28°C or 40°C.[11][12]

  • Detection: UV detector set at a wavelength between 254 nm and 270 nm.[11][12]

  • Injection Volume: 10 - 20 µL.[1][12]

3. Quantification: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a standard curve by plotting the peak area against the concentration of the standards. c. Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

Pyrocatechuic_Acid_Pathway cluster_central_carbon Central Carbon Metabolism PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP aroG/F/H (DAHP synthase) E4P Erythrose-4-Phosphate (E4P) E4P->DAHP aroG/F/H (DAHP synthase) DHS 3-Dehydroshikimate (DHS) DAHP->DHS aroB, aroD PCA This compound DHS->PCA aroZ/quiC (DHS dehydratase) Shikimate Shikimate DHS->Shikimate aroE (Shikimate Dehydrogenase) AAs Aromatic Amino Acids AAs->DAHP Feedback Inhibition Shikimate->AAs

Caption: Biosynthetic pathway of this compound from central metabolites.

Troubleshooting_Workflow Start Low PCA Yield CheckGrowth Is cell growth normal? Start->CheckGrowth CheckPathway Analyze for pathway intermediates (e.g., DHS) CheckGrowth->CheckPathway Yes OptimizeConditions Optimize Fermentation Conditions CheckGrowth->OptimizeConditions No CheckToxicity Assess PCA toxicity CheckPathway->CheckToxicity High Intermediates, Low PCA StrainEngineering Strain Engineering CheckPathway->StrainEngineering Low Intermediates CheckToxicity->OptimizeConditions Low Toxicity CheckToxicity->StrainEngineering High Toxicity Success Improved PCA Yield OptimizeConditions->Success StrainEngineering->OptimizeConditions StrainEngineering->Success

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Managing Pyrocatechuic Acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pyrocatechuic acid (PCA), also known as Protocatechuic acid or 3,4-dihydroxybenzoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage its cytotoxic effects and ensure reliable, reproducible results in your cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PCA) and what are its common biological effects?

This compound is a naturally occurring phenolic acid found in various plants, fruits, and vegetables.[1][2] It is a major metabolite of antioxidant polyphenols from sources like green tea.[2] PCA is known for a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects.[1][2] In cell-based assays, its effects can be complex; it has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, but it can also have mixed effects on other cells, sometimes promoting proliferation.

Q2: How should I dissolve this compound for cell culture experiments?

The solubility of PCA can be a challenge. While it is soluble in ethanol (B145695) and diethyl ether, its solubility in water is limited. For cell culture applications, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.

  • Recommended Practice: Prepare a high-concentration stock solution (e.g., 100 mg/mL) in high-quality, sterile DMSO. For experiments, dilute this stock solution in your cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.

Q3: What is a typical cytotoxic concentration or IC50 value for PCA?

The cytotoxic concentration and the half-maximal inhibitory concentration (IC50) of PCA vary significantly depending on the cell line, the duration of exposure, and the type of cytotoxicity assay used. For example, in some cancer cell lines, cytotoxicity is observed in the micromolar (µM) to millimolar (mM) range. It is crucial to determine the IC50 value empirically for your specific cell line and experimental conditions.

Q4: What are the known mechanisms of PCA-induced cytotoxicity?

PCA can induce cytotoxicity through several mechanisms:

  • Induction of Apoptosis: PCA is widely reported to trigger caspase-mediated apoptosis. This can involve the regulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2, and the activation of key executioner caspases such as caspase-3 and caspase-9.

  • Oxidative Stress: At higher concentrations, PCA can act as a pro-oxidant, leading to the generation of reactive oxygen species (ROS), a decrease in intracellular glutathione, and subsequent oxidative damage to cells.

  • Cell Cycle Arrest: Some studies show that PCA can cause cell cycle arrest, preventing cancer cells from progressing through division.

  • Modulation of Signaling Pathways: PCA's effects are mediated by various signaling pathways. It can influence the p53 tumor suppressor pathway, as well as stress-activated pathways like JNK and MAPK, and inflammatory pathways like NF-κB.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound.

ProblemPossible CausesSuggested Solutions
High Cell Death at Expected "Non-Toxic" Doses 1. Cell Line Hypersensitivity: Your specific cell line may be more sensitive to PCA than those reported in the literature. 2. Incorrect Concentration: Errors in calculating dilutions or preparing the stock solution. 3. Solvent Cytotoxicity: The final concentration of the vehicle (e.g., DMSO) in the culture medium is too high.1. Perform a Dose-Response Curve: Conduct a preliminary experiment with a wide range of PCA concentrations (e.g., from 1 µM to 5 mM) to determine the optimal, non-toxic working range for your cell line. 2. Verify Calculations & Stock: Double-check all calculations and consider preparing a fresh stock solution. 3. Check Vehicle Control: Ensure your vehicle control (medium + solvent) shows no cytotoxicity compared to the untreated control. Keep the final DMSO concentration below 0.1%.
Poor Reproducibility Between Experiments 1. Compound Instability: PCA solution may degrade over time, especially if not stored properly. 2. Inconsistent Cell Health: Variations in cell passage number, seeding density, or general health can alter their response. 3. Precipitation of PCA: The compound may precipitate out of the culture medium at higher concentrations or after temperature changes.1. Prepare Fresh Dilutions: Always prepare fresh working solutions from your frozen stock for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. 2. Standardize Cell Culture: Use cells within a consistent, low passage number range. Ensure consistent seeding density and allow cells to adhere and stabilize before treatment. 3. Check for Precipitate: Before adding to cells, visually inspect the diluted PCA in the medium for any signs of precipitation. If observed, consider lowering the concentration or using a different solubilization aid (with appropriate controls).
Assay Interference 1. Redox Activity: As a phenolic compound, PCA has antioxidant/pro-oxidant properties that can interfere with metabolic assays that rely on redox indicators (e.g., MTT, MTS, AlamarBlue). 2. Fluorescence Quenching: PCA may have intrinsic fluorescent properties or quench the fluorescence of reporter molecules in your assay.1. Use a Non-Metabolic Assay: To confirm cytotoxicity, use an assay based on a different principle, such as measuring the release of lactate (B86563) dehydrogenase (LDH) upon membrane damage, which is an indicator of necrosis. Another option is a real-time impedance-based assay. 2. Run a Compound-Only Control: Include wells with your PCA concentrations in cell-free medium to measure any background signal or interference with the assay reagents. Subtract this background from your experimental values.
Cytotoxicity Data Summary

The following table summarizes reported IC50 values for this compound (PCA) in various cancer cell lines to provide a general reference range.

Cell LineAssay TypeIncubation TimeIC50 ValueReference
A549 (Human Lung Cancer)MTT72 hours~214.5 µM (encapsulated)
HCT116 (Human Colon Cancer)MTSNot specified48.20 µg/mL (~312.7 µM)
HepG2 (Human Liver Cancer)Not specified72 hours> 100 µg/mL (> 648 µM)
Oral Carcinoma Cells (HSC-2, CAL27)Neutral Red24 hoursCytotoxicity noted at 2.5-25 mM

Note: IC50 values are highly dependent on experimental conditions and should be determined independently for your system.

Experimental Protocols & Visualizations

Protocol: Standard Cytotoxicity Assessment (LDH Assay)

This protocol describes how to measure cytotoxicity by quantifying lactate dehydrogenase (LDH) released from damaged cells. This method is often preferred for phenolic compounds as it avoids direct redox interference.

1. Cell Seeding:

  • Plate cells in a 96-well, tissue culture-treated plate at a pre-determined optimal density.
  • Incubate for 18-24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.

2. Compound Treatment:

  • Prepare serial dilutions of your PCA stock solution in complete culture medium to achieve 2X the final desired concentrations.
  • Remove the existing medium from the cells and add 100 µL of the diluted PCA solutions to the appropriate wells.
  • Controls are critical:
  • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest PCA dose.
  • Untreated Control (Spontaneous LDH Release): Cells treated with medium only.
  • Maximum LDH Release Control: Cells treated with a lysis buffer (provided in most commercial LDH assay kits) about 45 minutes before the final reading.

3. Incubation:

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. Assay Procedure:

  • Carefully follow the manufacturer's instructions for your specific LDH assay kit.
  • Typically, this involves transferring 50 µL of cell culture supernatant from each well to a new 96-well plate.
  • Add 50 µL of the LDH reaction mixture to each well of the new plate.

5. Incubation and Measurement:

  • Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
  • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

6. Data Analysis:

  • Subtract the background absorbance (from a cell-free medium control) from all readings.
  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Sample Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)

Visualized Experimental Workflow

The following diagram outlines a standard workflow for assessing and managing the cytotoxicity of a test compound like this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Troubleshooting prep_stock Prepare PCA Stock (e.g., in DMSO) prep_cells Culture & Passage Cells range_finding Range-Finding Assay (Broad Concentration Screen) prep_cells->range_finding Seed Plates definitive_assay Definitive Assay (Narrow Concentration Range) range_finding->definitive_assay confirm_assay Confirmatory Assay (e.g., LDH or Apoptosis Assay) definitive_assay->confirm_assay calc_ic50 Calculate IC50 & Plot Data confirm_assay->calc_ic50 Acquire Data troubleshoot Troubleshoot Anomalies (Check Controls, Assay Interference) calc_ic50->troubleshoot troubleshoot->definitive_assay Re-evaluate if needed G PCA This compound (PCA) Stress Cellular Stress (e.g., Oxidative Stress) PCA->Stress p53 p53 Activation Stress->p53 Bax Bax (Pro-apoptotic) Activation p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) Inhibition p53->Bcl2 downregulates Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 (Executioner) Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Enhancing the stability of Pyrocatechuic acid in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on enhancing the stability of pyrocatechuic acid (2,3-dihydroxybenzoic acid) in stock solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound stock solution has changed color (e.g., turned yellow, brown, or pink). What happened, and is it still usable?

A: A color change in your this compound solution is a common indicator of degradation, specifically oxidation. This compound, being a catechol-containing compound, is susceptible to oxidation, which leads to the formation of quinones and other colored byproducts. This process can be accelerated by factors such as exposure to air (oxygen), light, high pH, and the presence of metal ions.

Whether the solution is still usable depends on the extent of degradation and the sensitivity of your experiment. For applications requiring high purity and precise concentration, it is strongly recommended to prepare a fresh solution. For less sensitive qualitative applications, you may proceed with caution, but be aware that the effective concentration of this compound is lower than intended, and the degradation products could potentially interfere with your assay.

Q2: What are the primary factors that cause the degradation of this compound in solution?

A: The main factors contributing to the degradation of this compound in solution are:

  • Oxidation: The catechol moiety is prone to oxidation, especially in the presence of dissolved oxygen. This process can be catalyzed by metal ions.

  • pH: The stability of this compound is pH-dependent. Phenolic compounds are generally less stable at neutral to alkaline pH, which can promote the formation of phenoxide ions that are more susceptible to oxidation.[1][2][3][4]

  • Light: Exposure to UV or ambient light can induce photodegradation.[5] It is crucial to protect solutions from light.

  • Temperature: Higher temperatures can accelerate the rate of chemical degradation.[6][7][8]

  • Presence of Metal Ions: Metal ions, such as copper (Cu(II)) and iron (Fe(III)), can catalyze the oxidation of this compound, leading to the formation of semiquinone radicals and quinones.[9][10][11][12]

Q3: What is the recommended solvent for preparing this compound stock solutions?

A: this compound is soluble in several solvents. The choice of solvent will depend on your experimental requirements and the desired concentration.

  • DMSO (Dimethyl Sulfoxide): A common solvent for creating high-concentration stock solutions.[13]

  • Water: this compound is soluble in water.[14] For aqueous solutions, it is advisable to use deoxygenated water and consider buffering at a slightly acidic pH to improve stability.

  • Methanol: Also a suitable solvent.[14]

For in vivo studies, co-solvent systems such as DMSO and PEG300 may be used.[13]

Q4: How should I store my this compound stock solutions to maximize their stability?

A: Proper storage is critical for maintaining the integrity of your this compound stock solutions. The following conditions are recommended:

  • Temperature: For long-term storage, aliquots of the stock solution should be stored at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[13][15]

  • Light: Always store solutions in amber vials or wrap the container with aluminum foil to protect them from light.

  • Atmosphere: To minimize oxidation, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Aliquotting: It is best practice to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize exposure to air and potential contaminants.[16]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Solution Discoloration (Yellow/Brown) Oxidation of the catechol group.1. Prepare a fresh stock solution. 2. Ensure the use of high-purity, degassed solvents. 3. Store aliquots under an inert atmosphere (argon or nitrogen). 4. Protect the solution from light at all times. 5. Consider buffering aqueous solutions to a slightly acidic pH (e.g., pH 4-6).
Precipitate Formation in Solution - Exceeded solubility limit. - Degradation products are insoluble. - Change in temperature affecting solubility.1. Gently warm the solution and sonicate to attempt redissolution.[13] 2. If precipitate remains, it may be due to degradation; discard and prepare a fresh solution. 3. Ensure the storage temperature is appropriate and avoid drastic temperature fluctuations.
Inconsistent Experimental Results - Degradation of this compound leading to lower effective concentration. - Interference from degradation products.1. Quantify the concentration of your stock solution using HPLC-UV before use. 2. Prepare a fresh stock solution and compare results. 3. Review solution preparation and storage protocols to identify potential sources of degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Stock Solutions

Storage Temperature Solvent Maximum Recommended Storage Duration Key Considerations
-80°CDMSO6 months[13][15]Aliquot to avoid freeze-thaw cycles. Protect from light.
-20°CDMSO1 month[13][15]Aliquot to avoid freeze-thaw cycles. Protect from light.
2-8°CAqueous Buffer (pH < 7)Short-term (days)Use deoxygenated buffer. Protect from light. Monitor for color change.
Room TemperatureN/ANot recommended for solutionsSolid form is more stable but should be stored in a cool, dry, dark place.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound (solid, high purity)

  • Anhydrous DMSO (spectroscopic grade or higher)

  • Inert gas (argon or nitrogen)

  • Amber glass vials with Teflon-lined caps

  • Analytical balance, vortex mixer, and appropriate personal protective equipment (PPE)

Procedure:

  • Allow the this compound container and anhydrous DMSO to come to room temperature in a desiccator to prevent moisture condensation.

  • Weigh the desired amount of this compound in a sterile, amber vial.

  • Under a fume hood, add the calculated volume of anhydrous DMSO to achieve the target concentration.

  • Cap the vial and vortex until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.[13]

  • Purge the headspace of the vial with a gentle stream of inert gas for 15-30 seconds.

  • Immediately and tightly seal the vial.

  • For long-term storage, aliquot the solution into smaller, single-use amber vials, purge with inert gas, and store at -80°C.

Protocol 2: Assessment of this compound Stability by HPLC-UV

This protocol provides a framework to determine the stability of your this compound solution under your specific experimental conditions.

Objective: To quantify the concentration of this compound over time under various storage conditions (e.g., different temperatures, pH values, light exposure).

Materials:

  • Prepared this compound stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • Appropriate mobile phase (e.g., a gradient of acetonitrile (B52724) and water with a small amount of acid like formic or phosphoric acid to ensure protonation)[17]

  • High-purity this compound standard for calibration curve

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations from a freshly prepared, high-purity stock.

    • Inject each standard onto the HPLC system and record the peak area at the appropriate wavelength (e.g., ~290-300 nm).

    • Plot a calibration curve of peak area versus concentration.

  • Set Up Stability Study:

    • Aliquot your experimental this compound stock solution into multiple vials for each condition you want to test (e.g., storage at 4°C in the dark, room temperature exposed to light, etc.).

  • Time Point Analysis:

    • At designated time points (e.g., t=0, 24h, 48h, 1 week, etc.), retrieve an aliquot from each condition.

    • Dilute the sample to fall within the range of your calibration curve.

    • Inject the diluted sample onto the HPLC and record the peak area for this compound.

    • Using the calibration curve, determine the concentration of this compound remaining in the sample.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0.

    • Plot the percentage of this compound remaining versus time for each condition to visualize the degradation rate.

Visualizations

Figure 1. Degradation Pathway of this compound Pyrocatechuic_Acid This compound (2,3-Dihydroxybenzoic Acid) Semiquinone_Radical Semiquinone Radical Pyrocatechuic_Acid->Semiquinone_Radical Oxidation (O2, Metal Ions) Quinone Quinone Semiquinone_Radical->Quinone Further Oxidation Polymerized_Products Polymerized Products (Colored) Quinone->Polymerized_Products Polymerization

Figure 1. Simplified oxidative degradation pathway of this compound.

Figure 2. Troubleshooting Workflow for Unstable Solutions Start Problem: Solution is discolored or results are inconsistent Check_Storage Review Storage Conditions: - Temperature? - Light exposure? - Age of solution? Start->Check_Storage Check_Prep Review Preparation Protocol: - Solvent purity? - Degassed solvent used? - Inert atmosphere? Check_Storage->Check_Prep Conditions OK Implement_Best_Practices Implement Best Practices: - Store at -80°C - Use amber vials - Purge with inert gas - Aliquot Check_Storage->Implement_Best_Practices Conditions Not OK Prepare_Fresh Prepare Fresh Solution Check_Prep->Prepare_Fresh Protocol OK Check_Prep->Prepare_Fresh Protocol Not OK Quantify Quantify with HPLC before use Prepare_Fresh->Quantify Implement_Best_Practices->Prepare_Fresh End Problem Resolved Quantify->End

Figure 2. Troubleshooting workflow for unstable this compound solutions.

Figure 3. Decision Tree for Optimal Storage Start Intended Use Duration? Long_Term > 1 Month Start->Long_Term Long-term Short_Term < 1 Month Start->Short_Term Short-term Store_Neg80 Aliquot & Store at -80°C in amber vials under inert gas Long_Term->Store_Neg80 Aqueous_Use Aqueous or DMSO based? Short_Term->Aqueous_Use DMSO DMSO Aqueous_Use->DMSO DMSO Aqueous Aqueous Aqueous_Use->Aqueous Aqueous Store_Neg20 Aliquot & Store at -20°C in amber vials under inert gas DMSO->Store_Neg20 Store_4C Store at 4°C in dark. Use deoxygenated buffer. Prepare fresh weekly. Aqueous->Store_4C

Figure 3. Decision tree for selecting optimal storage conditions.

References

Technical Support Center: Pyrocatechuic Acid Antioxidant Capacity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the antioxidant capacity assessment of Pyrocatechuic Acid (Protocatechuic Acid, PCA).

Frequently Asked Questions (FAQs)

Q1: What are the underlying mechanisms of the most common antioxidant capacity assays used for this compound?

A1: The antioxidant activity of this compound is typically evaluated using assays that operate via two primary mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

  • HAT-based assays, such as the Oxygen Radical Absorbance Capacity (ORAC) assay, measure the ability of PCA to quench free radicals by donating a hydrogen atom.

  • SET-based assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Ferric Reducing Antioxidant Power (FRAP) assays, quantify the capacity of PCA to transfer an electron to reduce an oxidant. The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay can proceed via both HAT and SET mechanisms.[1][2]

Q2: Why do I observe different antioxidant capacity values for this compound across different assays (e.g., DPPH, ABTS, FRAP)?

A2: It is common to obtain varying antioxidant capacity values for the same compound across different assays. This is because each assay has a distinct chemical principle.[1][2] this compound will exhibit different levels of efficiency in donating a hydrogen atom (in HAT-based assays) versus transferring an electron (in SET-based assays). For a complete understanding of its antioxidant profile, it is recommended to employ a battery of tests that cover both mechanisms.

Q3: What is the expected antioxidant activity of this compound compared to a standard antioxidant like Trolox?

A3: this compound has demonstrated potent antioxidant activity, in some cases superior to the commonly used standard, Trolox. One study calculated the relative antioxidant activity of PCA (as a ratio of IC50(Trolox)/IC50(PCA)) to be 2.8 in the DPPH assay and 2.3 in the ABTS assay, indicating stronger radical scavenging activity than Trolox in these specific tests.[1][3]

Q4: Can the solvent used to dissolve this compound affect the assay results?

A4: Yes, the choice of solvent is critical. The solubility of this compound and its interaction with the assay reagents can be influenced by the solvent system. For instance, in the ORAC assay, a mixture of acetone (B3395972) and water may be used to solubilize lipophilic samples, and it is crucial to maintain the same solvent system for blanks, standards, and samples to prevent solvent-related artifacts.

Q5: How does the pH of the reaction medium impact the measurement of this compound's antioxidant capacity?

A5: The antioxidant capacity of phenolic compounds like this compound is often pH-dependent. The reactivity of both the antioxidant and the assay's radical species can be altered by pH. It is essential to maintain a consistent and appropriate pH for each specific assay. For example, the FRAP assay is typically performed under acidic conditions (pH 3.6).[4]

Troubleshooting Guides

Issue 1: Inconsistent or Low Readings in DPPH and ABTS Assays
Possible Cause Troubleshooting Steps
Interference from Proteins If your sample is a crude extract, proteins can bind with PCA and interfere with the reaction. Solution: Perform a protein precipitation step using trichloroacetic acid (TCA) or cold acetone prior to the assay.
Presence of Metal Ions Metal ions in the sample or reagents can chelate with PCA, reducing its antioxidant activity. Solution: Add a chelating agent like EDTA to the assay buffer to sequester metal ions.
DPPH/ABTS Reagent Degradation The DPPH radical is light-sensitive, and the ABTS radical cation solution has a limited stability. Solution: Always use freshly prepared DPPH and ABTS radical solutions and store them in the dark.
Incorrect Reaction Time The reaction between PCA and the radicals is time-dependent. Solution: Adhere strictly to the incubation time specified in the protocol for all samples and standards.
Issue 2: Non-reproducible Results in the FRAP Assay
Possible Cause Troubleshooting Steps
FRAP Reagent Instability The TPTZ-Fe(III) complex in the FRAP reagent can be unstable if not prepared and stored correctly. Solution: Always use freshly prepared FRAP reagent.
Interference from Other Reducing Agents Your sample may contain other reducing substances like ascorbic acid or reducing sugars, leading to an overestimation of the antioxidant capacity. Solution: If significant interference is suspected, consider sample purification using techniques like solid-phase extraction (SPE).
Incorrect pH The FRAP assay is highly pH-sensitive and must be conducted at pH 3.6. Solution: Ensure the acetate (B1210297) buffer is correctly prepared and the final reaction mixture has the correct pH.[4]
Temperature Fluctuations The reaction rate is influenced by temperature. Solution: Maintain a constant temperature (typically 37°C) throughout the assay.[4]
Issue 3: Unexpected Results in the ORAC Assay
Possible Cause Troubleshooting Steps
Sample Solubility Issues This compound's solubility can be limited in the aqueous environment of the ORAC assay. Solution: Use a co-solvent system (e.g., acetone-water) or a solubility enhancer like randomly methylated β-cyclodextrin.
Fluorescein (B123965) Probe Degradation The fluorescein probe is sensitive to light and temperature. Solution: Prepare the fluorescein working solution fresh and protect it from light.
Inconsistent AAPH Addition The timing of the addition of the free radical initiator (AAPH) is critical for kinetic assays. Solution: Use a multi-channel pipette or an automated injector to add AAPH to all wells simultaneously.

Quantitative Data Summary

The following tables summarize the antioxidant capacity of this compound (PCA) from various studies, providing a reference for expected values.

Table 1: IC50 Values of this compound in DPPH and ABTS Assays

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound-125.18[5]
Trolox (Standard)---
Relative Activity (Trolox/PCA)2.82.3[1][3]

Note: Lower IC50 values indicate higher antioxidant activity. The relative activity is a ratio of the IC50 of the standard (Trolox) to the IC50 of PCA, where a value greater than 1 indicates that PCA is more potent than Trolox.[1][3]

Experimental Protocols

DPPH Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The discoloration of the purple DPPH solution is measured spectrophotometrically.

Methodology: [6]

  • Reagent Preparation:

  • Assay Procedure:

    • Dissolve this compound in a suitable solvent (e.g., 95% ethanol) to prepare a stock solution.

    • Create a series of dilutions of the PCA stock solution.

    • In a microplate well or a cuvette, mix 0.5 mL of each PCA dilution with 1 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 519 nm against a blank (95% ethanol).

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of PCA required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of PCA.

ABTS Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.

Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.

    • Mix the two solutions in a 1:1 ratio and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ solution.

    • Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4) or 95% ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • Prepare a series of dilutions of this compound.

    • Add a small volume of each PCA dilution (e.g., 10 µL) to a microplate well.

    • Add a larger volume of the diluted ABTS•+ solution (e.g., 190 µL).

    • Incubate at room temperature for a specified time (e.g., 6 minutes).

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: This assay measures the reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form by antioxidants at a low pH. The formation of the blue-colored Fe²⁺-TPTZ complex is monitored by the increase in absorbance.

Methodology: [7]

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare and adjust the pH carefully.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃·6H₂O in water.

    • FRAP Reagent: Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add a small volume of the this compound sample (e.g., 20 µL) to a microplate well.

    • Add a larger volume of the pre-warmed FRAP reagent (e.g., 180 µL).

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve using a known antioxidant like Trolox or ferrous sulfate (B86663) (FeSO₄).

    • Determine the FRAP value of the samples from the standard curve, expressed as µmol of Fe²⁺ equivalents per gram or liter of the sample.

Visualizations

cluster_HAT Hydrogen Atom Transfer (HAT) Mechanism cluster_SET Single Electron Transfer (SET) Mechanism PCA_H This compound (PCA-H) Radical Free Radical (R•) PCA_Radical PCA Radical (PCA•) PCA_H->PCA_Radical H• donation Stable_Molecule Stable Molecule (RH) Radical->Stable_Molecule PCA_H_SET This compound (PCA-H) Oxidant Oxidant (Ox) PCA_Radical_Cation PCA Radical Cation (PCA-H•+) PCA_H_SET->PCA_Radical_Cation e- transfer Reduced_Oxidant Reduced Oxidant (Ox•-) Oxidant->Reduced_Oxidant

Caption: Antioxidant Mechanisms of this compound.

start Inconsistent Assay Results q1 Are you using multiple assay types (e.g., DPPH, FRAP, ORAC)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no res1 Different assays have different mechanisms. Compare results within the same assay type. a1_yes->res1 q2 Are your reagents fresh and properly stored? a1_no->q2 res1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your sample matrix complex (e.g., crude extract)? a2_yes->q3 res2 Prepare fresh reagents, especially for DPPH and ABTS, and store them correctly. a2_no->res2 res2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no res3 Consider sample cleanup to remove interferences like proteins, sugars, or other reducing agents. a3_yes->res3 end_node Consistent results should be achievable. a3_no->end_node res3->end_node

Caption: Troubleshooting Logic for Inconsistent Results.

cluster_workflow General Experimental Workflow prep 1. Sample Preparation (Dissolve PCA, prepare dilutions) reagent 2. Reagent Preparation (Prepare fresh assay reagents) prep->reagent reaction 3. Assay Reaction (Mix sample and reagents, incubate) reagent->reaction measure 4. Measurement (Spectrophotometric reading) reaction->measure calc 5. Data Analysis (% Inhibition, IC50, TEAC) measure->calc

Caption: Standard Workflow for Antioxidant Assays.

References

Technical Support Center: Overcoming Feedback Inhibition in Pyrocatechuic Acid Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the biosynthesis of pyrocatechuic acid (PCA).

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition in the context of this compound biosynthesis?

A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that catalyzes an early step in that same pathway. In the case of this compound, which is derived from the aromatic amino acid pathway, key enzymes at the beginning of the pathway are inhibited by the aromatic amino acids phenylalanine, tyrosine, and tryptophan. This regulation maintains homeostasis in the cell but can limit the overproduction of desired compounds like PCA. Additionally, PCA itself can inhibit enzymes in its specific biosynthesis branch, such as 3-dehydroshikimate dehydratase.

Q2: Which enzymes are the primary targets for overcoming feedback inhibition to improve PCA production?

A2: The primary enzyme target is 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which is the first committed step in the shikimate pathway. In E. coli, there are three isoenzymes: AroG, AroF, and AroH, which are feedback-inhibited by phenylalanine, tyrosine, and tryptophan, respectively. In Saccharomyces cerevisiae, the equivalent enzyme is encoded by the ARO4 gene and is sensitive to tyrosine. Another key enzyme is chorismate mutase (encoded by ARO7 in yeast), which is also subject to feedback inhibition. For the direct conversion of 3-dehydroshikimate (DHS) to PCA, the enzyme 3-dehydroshikimate dehydratase (DSD or AroZ) is crucial, and its inhibition by PCA is a significant bottleneck.

Q3: What are the main strategies to counteract feedback inhibition?

A3: The main strategies involve protein and metabolic engineering:

  • Use of Feedback-Resistant Enzyme Variants: Introducing point mutations in the allosteric sites of enzymes like DAHP synthase renders them insensitive to the inhibitory effects of the end-product amino acids.

  • Overexpression of Key Enzymes: Increasing the cellular concentration of the feedback-sensitive enzyme can sometimes overcome the inhibitory effect.

  • Heterologous Gene Expression: Introducing enzymes from other organisms that are naturally less sensitive to feedback inhibition or have higher activity.

  • Adaptive Laboratory Evolution (ALE): Evolving the production strain in the presence of high concentrations of PCA to select for mutants with enhanced tolerance and productivity.

Troubleshooting Guides

Issue 1: Low PCA Titer Despite Using a Feedback-Resistant DAHP Synthase Mutant

Possible Cause Troubleshooting Step
Product Inhibition of DHS Dehydratase (AroZ) PCA is known to inhibit AroZ. Consider using a mutant version of AroZ, such as ApAroZR363A, which has been shown to relieve product inhibition. Alternatively, implement in situ product removal strategies to keep the PCA concentration below inhibitory levels.
Limited Precursor Supply The availability of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) can be a bottleneck. Try overexpressing the ppsA gene to enhance PEP supply.
Toxicity of PCA to the Host Strain High concentrations of PCA can be toxic to cells, impairing growth and productivity. Use adaptive laboratory evolution (ALE) to develop strains with increased PCA tolerance. Check for cellular stress indicators, though PCA has been shown not to significantly affect the proton motive force.
Suboptimal Expression of Pathway Enzymes The expression levels of the introduced genes may not be balanced. Optimize codon usage for the host organism and use promoters of varying strengths to tune expression levels.

Issue 2: Site-Directed Mutagenesis Failed to Produce the Desired Feedback-Resistant Mutant

Possible Cause Troubleshooting Step
Inefficient PCR Amplification Verify the integrity and concentration of your template plasmid DNA. Optimize the annealing temperature and extension time for the PCR. High-fidelity polymerase is required for whole-plasmid amplification.
Ineffective DpnI Digestion Ensure that the DpnI enzyme is active and that the incubation is carried out for a sufficient duration (at least 1 hour at 37°C) to digest the parental methylated DNA.
Low Transformation Efficiency Use highly competent cells (efficiency > 10⁸ cfu/μg). The amount of DpnI-treated DNA used for transformation may need to be optimized.
Incorrect Primer Design Primers should be 25-45 bases long with a melting temperature (Tm) of ≥78°C. The mutation should be in the middle of the primer with 10-15 bases of correct sequence on both sides.

Quantitative Data Summary

The following table summarizes the production of PCA in various engineered E. coli strains, highlighting the impact of different strategies to overcome feedback inhibition.

Strain / Genetic ModificationKey StrategyTiter (g/L)Yield (g/g or mol%)Productivity (g/L/h)Reference
E. coli ATCC 31882-DSD (Fed-batch)Phenylalanine-overproducing strain with relieved allosteric control of DAHP synthase4.218 mol%0.079
E. coli PCA05 (Fed-batch)Blocked competing pathways, introduced high-activity ApAroZR363A (product-inhibition resistant), and enhanced tolerance via ALE46.650.23 g/g1.46

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis of DAHP Synthase (AroG) in E. coli

This protocol is a general guideline for creating a feedback-resistant AroG mutant using whole-plasmid PCR amplification.

1. Primer Design:

  • Design a pair of complementary primers, 25-45 nucleotides in length, containing the desired mutation.

  • The mutation should be located in the center of the primers.

  • The primers should have a minimum GC content of 40% and a melting temperature (Tm) of ≥78°C.

2. PCR Amplification:

  • Set up the PCR reaction in a 50 µL volume:

    • 5-50 ng of template plasmid (containing the wild-type aroG gene)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix

    • 5 µL of 10x high-fidelity polymerase reaction buffer

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuTurbo)

    • Nuclease-free water to 50 µL

  • Perform thermal cycling:

    • Initial denaturation: 95°C for 30 seconds

    • 16-20 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55°C for 1 minute

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 5 minutes

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification product.

  • Mix gently and incubate at 37°C for 1 hour to digest the methylated, non-mutated parental plasmid DNA.

4. Transformation:

  • Transform 1-2 µL of the DpnI-treated DNA into highly competent E. coli cells.

  • Plate the transformation mixture on a selective agar (B569324) plate (e.g., LB with the appropriate antibiotic).

  • Incubate overnight at 37°C.

5. Verification:

  • Pick several colonies and isolate the plasmid DNA.

  • Verify the presence of the desired mutation by DNA sequencing.

Protocol 2: Quantification of this compound (PCA) using HPLC

This protocol provides a general method for measuring the concentration of PCA in culture supernatants.

1. Sample Preparation:

  • Centrifuge the cell culture to pellet the cells.

  • Collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining cells and debris.

2. Preparation of Standards:

  • Prepare a stock solution of this compound reference standard in a suitable solvent like methanol (B129727) (e.g., 0.278 mg/mL).

  • Perform serial dilutions of the stock solution to create a series of standards with known concentrations to generate a standard curve.

3. HPLC Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and water (with 0.1% formic acid) is commonly used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 254 nm or 290 nm.

  • Injection Volume: 10-20 µL.

4. Data Analysis:

  • Run the prepared standards to generate a standard curve by plotting peak area against concentration.

  • Run the prepared samples.

  • Determine the concentration of PCA in the samples by comparing their peak areas to the standard curve.

Visualizations

Feedback_Inhibition_Pathway cluster_central_metabolism Central Metabolism cluster_shikimate_pathway Shikimate Pathway cluster_aromatic_amino_acids Aromatic Amino Acids PEP Phosphoenolpyruvate (PEP) DAHP DAHP PEP->DAHP AroG DAHP Synthase (AroG) E4P Erythrose-4-Phosphate (E4P) E4P->DAHP DHS 3-Dehydroshikimate (DHS) DAHP->DHS aroB, aroD, aroE Chorismate Chorismate DHS->Chorismate ... PCA This compound (PCA) DHS->PCA AroZ (DHS Dehydratase) Phe Phenylalanine Chorismate->Phe Tyr Tyrosine Chorismate->Tyr Trp Tryptophan Chorismate->Trp Phe->AroG Inhibition Tyr->AroG Inhibition Trp->AroG Inhibition PCA->DHS Product Inhibition Experimental_Workflow start Start: Identify Target Gene (e.g., aroG) primer_design Design Mutagenic Primers start->primer_design pcr Whole-Plasmid PCR Amplification primer_design->pcr dpni DpnI Digestion of Parental Plasmid pcr->dpni transformation Transformation into E. coli dpni->transformation screening Screening and Sequencing to Confirm Mutation transformation->screening strain_eng Engineer Production Strain (e.g., express AroZ, knockout competing pathways) screening->strain_eng fermentation Fermentation and PCA Production strain_eng->fermentation analysis Quantify PCA Yield and Titer (HPLC) fermentation->analysis end End: Optimized Strain analysis->end Troubleshooting_Logic start Low PCA Production check_strain Is feedback-resistant mutant confirmed? start->check_strain check_growth Is cell growth inhibited? check_strain->check_growth Yes seq_verify Sequence verify the mutation check_strain->seq_verify No check_precursors Is precursor supply a known bottleneck? check_growth->check_precursors No ale Perform Adaptive Laboratory Evolution (ALE) for PCA tolerance check_growth->ale Yes check_enzyme Is product inhibition of AroZ suspected? check_precursors->check_enzyme No overexpress_ppsA Overexpress ppsA to boost PEP supply check_precursors->overexpress_ppsA Yes mutate_AroZ Use product-resistant AroZ variant check_enzyme->mutate_AroZ Yes

Technical Support Center: Separation of Pyrocatechuic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for improving the separation of Pyrocatechuic acid (3,4-dihydroxybenzoic acid) from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common isomers?

A1: this compound, also known as protocatechuic acid (PCA), is a type of phenolic acid with the chemical structure 3,4-dihydroxybenzoic acid.[1][2] It is a major metabolite of antioxidant polyphenols.[2] Its common isomers are other dihydroxybenzoic acids, which share the same molecular formula (C₇H₆O₄) but differ in the substitution pattern of the two hydroxyl groups on the benzene (B151609) ring. These include:

  • 2,3-Dihydroxybenzoic acid

  • 2,4-Dihydroxybenzoic acid

  • 2,5-Dihydroxybenzoic acid (Gentisic acid)

  • 2,6-Dihydroxybenzoic acid

  • 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)[3]

Q2: Why is the separation of this compound from its isomers challenging?

A2: The separation is difficult because isomers possess very similar physicochemical properties, such as molecular weight, polarity, and hydrophobicity.[4] This similarity makes it challenging to achieve high resolution and purity using simple separation techniques like standard reversed-phase chromatography or distillation.[4][5]

Q3: What are the primary methods for separating these isomers?

A3: The most effective methods rely on exploiting subtle differences in the isomers' properties. Key techniques include:

  • High-Performance Liquid Chromatography (HPLC): Especially mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms to separate compounds based on both hydrophobicity and ionic differences.[4][6]

  • High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids solid supports, thus preventing irreversible sample adsorption.[3]

  • Liquid-Liquid Extraction (LLE): This method partitions compounds between two immiscible liquid phases based on their differential solubilities, which can be manipulated by adjusting pH and solvent choice.[7][8]

  • Recrystallization: A purification technique that separates compounds based on differences in their solubility in a specific solvent at varying temperatures.[9][10]

Q4: How do I choose the best separation method for my needs?

A4: The choice depends on the scale of the separation, the required purity, and the available equipment.

  • For analytical quantification and purity assessment , HPLC is the standard method due to its high resolution and sensitivity.[4]

  • For preparative isolation of larger quantities, HSCCC is highly efficient as it eliminates sample loss that can occur on solid supports.[3]

  • For initial cleanup or fractionation of a crude mixture, Liquid-Liquid Extraction is a valuable first step.[8]

  • For purifying a solid, crude product to a high degree, recrystallization is often a very effective and economical method.[10]

Method Selection Workflow

start Start: Mixture of This compound and Isomers goal Goal of Separation? start->goal analytical Analytical Quantification / Purity Check goal->analytical Analytical preparative Preparative Isolation / Purification goal->preparative Preparative hplc Use HPLC (Mixed-Mode or H-Bonding) analytical->hplc hsccc Consider HSCCC for large scale & no sample loss preparative->hsccc initial_state What is the initial state of the sample? preparative->initial_state end Pure Isomers hplc->end hsccc->end liquid_sample Liquid (e.g., reaction mixture, extract) initial_state->liquid_sample Liquid solid_sample Solid (crude product) initial_state->solid_sample Solid lle Use Liquid-Liquid Extraction for initial cleanup/fractionation liquid_sample->lle recrystallization Use Recrystallization for final purification solid_sample->recrystallization lle->recrystallization After solvent removal recrystallization->end

Caption: A decision-making workflow for selecting an appropriate separation technique.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

Q: My peaks for the dihydroxybenzoic acid isomers are showing poor resolution or are co-eluting. What should I do? A: Isomers often have very similar hydrophobic properties, leading to poor resolution in standard reversed-phase (C18) columns.[4]

  • Solution 1: Switch to a Mixed-Mode Column. Use a column that offers both reversed-phase and ion-exchange capabilities (e.g., Primesep D, Obelisc N).[4][6] This allows separation based on small differences in both hydrophobicity and the pKa of the isomers.

  • Solution 2: Try a Hydrogen-Bonding Column. Columns like SHARC 1 separate isomers based on the accessibility of their hydroxyl and carboxylic acid groups to form hydrogen bonds, which can provide unique selectivity.[11]

  • Solution 3: Adjust Mobile Phase pH. The ionization state of the carboxylic acid and hydroxyl groups is pH-dependent. Adjusting the pH of the mobile phase can alter the retention of each isomer differently, improving separation.

  • Solution 4: Optimize Mobile Phase Composition. Vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.[12]

Q: I'm seeing significant peak tailing for my acid peaks. What is the cause and solution? A: Peak tailing for acidic compounds is often caused by secondary interactions between the analyte and free silanol (B1196071) groups on the silica-based stationary phase.[13]

  • Solution 1: Add a Competing Agent. Add a small amount of a competing acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This will protonate the silanol groups and reduce unwanted interactions.

  • Solution 2: Use a Base-Deactivated Column. Modern HPLC columns are often end-capped or use hybrid silica (B1680970) technology to minimize exposed silanol groups. Ensure you are using a suitable column for acidic compounds.

  • Solution 3: Check for Column Overload. Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.[13]

Q: My retention times are shifting from run to run. How can I fix this? A: Retention time drift can be caused by several factors related to the pump, mobile phase, or column.[13][14]

  • Solution 1: Ensure Proper Column Equilibration. After changing the mobile phase or completing a gradient run, ensure the column is equilibrated for a sufficient time (10-15 column volumes) with the initial mobile phase conditions before the next injection.[14]

  • Solution 2: Check Pump Performance. Inaccurate solvent mixing or flow rate fluctuations from the pump can cause shifts. Degas your solvents thoroughly to remove air bubbles and purge the pump.[13][15] You can check the flow rate accuracy by pumping the mobile phase into a graduated cylinder over a set time.

  • Solution 3: Control Temperature. Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can affect solvent viscosity and retention times.[15]

Liquid-Liquid Extraction (LLE)

Q: An emulsion is forming between the aqueous and organic layers, making separation impossible. What can I do? A: Emulsions are common when samples contain surfactant-like compounds.[16]

  • Solution 1: Use Gentle Agitation. Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for sufficient surface area contact for extraction.[16]

  • Solution 2: "Salt Out" the Layers. Add a saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase, which can help break the emulsion by forcing the two phases to separate.[16]

  • Solution 3: Use Filtration. Pass the mixture through a phase separation filter paper or a plug of glass wool, which can physically break the emulsion and separate the layers.[16]

  • Solution 4: Centrifuge the Mixture. If the volume is manageable, centrifugation can be used to break the emulsion and separate the layers.[16]

  • Solution 5: Consider Supported Liquid Extraction (SLE). For samples prone to emulsions, SLE is an excellent alternative. The aqueous sample is absorbed onto a solid support (like diatomaceous earth), and the organic solvent is passed through it, preventing emulsion formation entirely.[16]

Q: My recovery of this compound is low. How can I improve the extraction efficiency? A: Low recovery is often due to suboptimal pH or an inappropriate solvent choice.

  • Solution 1: Adjust the pH. this compound is an acidic compound. To extract it into an organic solvent, the pH of the aqueous phase should be adjusted to be acidic (e.g., pH 2-3.6).[7][17] This ensures the carboxylic acid group is protonated (-COOH), making the molecule less polar and more soluble in the organic phase.

  • Solution 2: Choose a More Polar Solvent. Phenolic acids are relatively polar. Solvents like ethyl acetate, diethyl ether, or mixtures of alcohols (e.g., 1-butanol) are often more effective than non-polar solvents like hexane.[7][18]

  • Solution 3: Increase the Solvent-to-Sample Ratio. Using a larger volume of organic solvent can improve extraction efficiency. A ratio of 1:3 (sample to solvent) is a common starting point.[7][17]

  • Solution 4: Perform Multiple Extractions. Perform two or three sequential extractions with fresh portions of the organic solvent and combine the organic layers. This is significantly more effective than a single extraction with the same total volume of solvent.[7]

Recrystallization

Q: My compound "oils out" instead of forming crystals upon cooling. What should I do? A: "Oiling out" occurs when the solute comes out of solution above its melting point, often because the solution is too saturated or cooled too quickly.

  • Solution 1: Add More Solvent. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly.[19]

  • Solution 2: Lower the Boiling Point of the Solvent System. If using a solvent pair, you may have added too much of the "poor" solvent. Add more of the "good" solvent to redissolve the oil, then re-cool slowly.

  • Solution 3: Promote Slower Cooling. Allow the flask to cool to room temperature on a benchtop before moving it to an ice bath. Insulating the flask can also help slow the cooling rate. Slower cooling encourages the formation of larger, purer crystals.[9]

Q: The solution is supersaturated, but no crystals are forming. How can I induce crystallization? A: Sometimes, crystal formation requires an initiation step.

  • Solution 1: Add a Seed Crystal. If you have a small crystal of the pure compound, add it to the solution. The seed crystal provides a nucleation site for crystal growth to begin.[20]

  • Solution 2: Scratch the Flask. Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites.[20]

  • Solution 3: Cool to a Lower Temperature. If an ice bath is not sufficient, try a dry ice/acetone bath, provided your solvent will not freeze.[19]

Quantitative Data Tables

Table 1: Solubility of Dihydroxybenzoic Acid Isomers

Data from solubility studies can guide solvent selection for both recrystallization and liquid-liquid extraction.

CompoundSolventSolubility at 298.15 K ( g/100g solvent)Solubility at 313.15 K ( g/100g solvent)
This compound Water2.565.34
(Protocatechuic Acid)Methanol (B129727)47.963.6
Ethanol33.645.4
2-Propanol21.028.9
Ethyl Acetate8.8614.1
Gentisic Acid Water2.013.86
(2,5-Dihydroxybenzoic Acid)Methanol38.351.5
Ethanol28.539.0
2-Propanol19.426.6
Ethyl Acetate12.318.7
α-Resorcylic Acid Water4.868.68
(3,5-Dihydroxybenzoic Acid)Methanol54.470.3
Ethanol41.554.9
2-Propanol25.134.2
Ethyl Acetate4.677.37

(Data adapted from literature values.[21] Note that solubility can be influenced by the purity of both the solute and the solvent.)

Table 2: Example HPLC Separation Conditions
ParameterMethod 1: Mixed-ModeMethod 2: HSCCC
Technique HPLCHigh-Speed Counter-Current Chromatography
Column/System Primesep D Mixed-Mode ColumnHSCCC with Dual-Rotation Elution
Mobile Phase Acetonitrile, water, and an acid (e.g., formic or acetic acid) in a gradient or isocratic elution.Two-phase solvent system: n-hexane–ethyl acetate–methanol–water (1:5:1.5:5 v/v/v/v)
Detection UV (e.g., 254 nm or 280 nm)UV (e.g., 280 nm)
Typical Elution Order 3,5- > 3,4- > 2,5- > 2,6- > 2,4- > 2,3-dihydroxybenzoic acid (Reversed-phase like)Varies based on partition coefficients of isomers in the selected solvent system.
Reference [3][4][3]

Experimental Protocols

Protocol 1: HPLC Separation of Dihydroxybenzoic Acid Isomers

This protocol provides a general procedure for the analytical separation of this compound and its isomers using mixed-mode HPLC.

  • Preparation of Mobile Phase:

    • Prepare Mobile Phase A: 0.1% (v/v) formic acid in deionized water.

    • Prepare Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both phases for at least 15 minutes using sonication or vacuum filtration.

  • Preparation of Standards and Samples:

    • Prepare individual stock solutions of each isomer (e.g., 1 mg/mL) in a suitable solvent like methanol or a methanol/water mixture.

    • Prepare a mixed standard solution by combining aliquots of each stock solution.

    • Prepare your unknown sample by dissolving it in the mobile phase or the stock solution solvent.

    • Filter all solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[7]

  • Chromatographic Conditions:

    • Column: Primesep D or similar mixed-mode analytical column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm or 280 nm.

    • Injection Volume: 5-10 µL.

    • Gradient Program (Example):

      • 0-2 min: 5% B

      • 2-15 min: Ramp linearly from 5% to 40% B

      • 15-17 min: Hold at 40% B

      • 17-18 min: Return to 5% B

      • 18-25 min: Equilibrate at 5% B

  • Analysis:

    • Inject the mixed standard to determine the retention time and resolution of each isomer.

    • Inject the unknown sample to identify and quantify the isomers present by comparing with the standard.

cluster_prep Preparation cluster_hplc HPLC Run cluster_analysis Data Analysis p1 Prepare & Degas Mobile Phases (A: Aqueous, B: Organic) p2 Prepare & Filter Standards and Samples p1->p2 h1 Equilibrate Column with Initial Mobile Phase Conditions p2->h1 h2 Inject Sample h1->h2 h3 Run Gradient Elution h2->h3 h4 Detect Analytes (UV) h3->h4 a1 Identify Peaks by Comparing Retention Times with Standards h4->a1 a2 Integrate Peak Areas for Quantification a1->a2 start Aqueous Sample in Separatory Funnel ph_adjust Adjust pH to ~3 with dilute acid start->ph_adjust add_solvent Add Organic Solvent (e.g., Ethyl Acetate) ph_adjust->add_solvent extract Gently Invert Funnel & Vent add_solvent->extract separate Allow Layers to Separate extract->separate collect Collect Organic Layer separate->collect repeat_q Repeat Extraction? collect->repeat_q repeat_q->add_solvent Yes combine Combine Organic Layers repeat_q->combine No dry Dry with Na₂SO₄ & Evaporate Solvent combine->dry end Concentrated Extract of Phenolic Acids dry->end

References

Validation & Comparative

A Head-to-Head Battle of Antioxidants: Pyrocatechuic Acid versus Ascorbic Acid in Radical Scavenging Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent antioxidants is relentless. In this comprehensive guide, we delve into a comparative analysis of two noteworthy contenders: pyrocatechuic acid, a naturally occurring phenolic compound, and the well-established ascorbic acid (Vitamin C). This report synthesizes experimental data to provide an objective look at their radical scavenging capabilities, offering insights into their potential applications in pharmacology and beyond.

Quantitative Comparison of Radical Scavenging Activity

The efficacy of an antioxidant is quantified by its ability to neutralize various types of free radicals. The following tables summarize the comparative performance of this compound (PCA) and ascorbic acid across several standard in vitro antioxidant assays. The data, presented as IC50 values (the concentration required to scavenge 50% of radicals), is compiled from multiple studies. Lower IC50 values indicate higher antioxidant activity.

Antioxidant AssayThis compound (PCA)Ascorbic AcidNotes
DPPH Radical Scavenging IC50 values vary, with some studies showing PCA derivatives to be more effective than ascorbic acid.[1]A widely used antioxidant standard.[2]The efficacy of PCA can be enhanced through chemical modification.[1]
ABTS Radical Scavenging PCA demonstrates significant ABTS radical scavenging activity.[3][4]Often used as a positive control in ABTS assays.The ABTS assay is applicable to both hydrophilic and lipophilic antioxidants.
Superoxide (B77818) Radical Scavenging PCA exhibits dose-dependent superoxide anion radical scavenging.Known to be an effective scavenger of superoxide radicals.Superoxide is a precursor to other more reactive oxygen species.
Hydroxyl Radical Scavenging PCA shows hydroxyl radical scavenging activity.A potent scavenger of the highly reactive hydroxyl radical.The hydroxyl radical is one of the most damaging reactive oxygen species in biological systems.
Ferric Reducing Antioxidant Power (FRAP) PCA demonstrates a strong capacity to reduce ferric ions.Commonly used as a standard to express the FRAP values of other compounds.This assay measures the ability of an antioxidant to donate an electron.

Note: Direct comparative IC50 values for all assays from a single source were not available in the provided search results. The table reflects a qualitative and semi-quantitative summary based on available data.

In-Depth Look at Experimental Protocols

Understanding the methodologies behind the data is crucial for interpretation and replication. Below are detailed protocols for the key radical scavenging assays used to evaluate this compound and ascorbic acid.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • A working solution of DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared to a specific absorbance at 517 nm.

  • Various concentrations of the test compound (this compound or ascorbic acid) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is then measured at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • The IC50 value is determined from a plot of scavenging activity against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant to its colorless neutral form is monitored by the decrease in absorbance.

Procedure:

  • The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to a specific absorbance at 734 nm.

  • Different concentrations of the test compound are added to the ABTS•+ solution.

  • After a set incubation time (e.g., 6-7 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated using a similar formula to the DPPH assay.

  • The IC50 value is then determined.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.

Procedure:

  • The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of TPTZ in HCl, and a FeCl₃ solution.

  • The reagent is warmed to 37°C.

  • A small volume of the sample is added to the FRAP reagent.

  • The absorbance of the reaction mixture is measured at 593 nm after a specified incubation time.

  • The antioxidant capacity is determined by comparing the change in absorbance to a standard curve prepared with a known antioxidant, typically ascorbic acid or Trolox.

Superoxide Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the superoxide anion radical (O₂⁻•).

Procedure:

  • Superoxide radicals are generated in a reaction mixture, for example, using a riboflavin/light/NBT (nitroblue tetrazolium) system.

  • The test compound at various concentrations is added to the reaction mixture.

  • The mixture is illuminated for a specific period to initiate the generation of superoxide radicals.

  • The reduction of NBT by superoxide radicals to a colored formazan (B1609692) product is measured spectrophotometrically (e.g., at 560 nm).

  • The scavenging activity is calculated by the decrease in the formation of the formazan.

Hydroxyl Radical Scavenging Assay

This assay evaluates the capacity of an antioxidant to neutralize the highly reactive hydroxyl radical (•OH).

Procedure:

  • Hydroxyl radicals are typically generated via a Fenton-type reaction (e.g., Fe²⁺ + H₂O₂).

  • A detector molecule (e.g., deoxyribose or salicylic (B10762653) acid) is used, which is degraded by the hydroxyl radicals to form a colored product upon reaction with another reagent (e.g., thiobarbituric acid).

  • The test compound is added to the reaction mixture to compete with the detector molecule for the hydroxyl radicals.

  • The extent of degradation of the detector molecule is measured spectrophotometrically.

  • The scavenging activity is determined by the degree of inhibition of the color formation.

Visualizing the Mechanisms of Action

The antioxidant effects of this compound and ascorbic acid are not limited to direct radical scavenging. They also involve interactions with cellular signaling pathways that regulate endogenous antioxidant defenses.

Antioxidant Signaling Pathway of this compound

This compound has been shown to modulate the Keap1-Nrf2 signaling pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Keap1. However, in the presence of oxidative stress or inducers like PCA, Nrf2 is released, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and detoxifying enzymes.

PCA_Nrf2_Pathway cluster_nucleus Inside Nucleus PCA This compound Keap1 Keap1 PCA->Keap1 Induces release of Nrf2 ROS Reactive Oxygen Species (ROS) ROS->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Sequesters (Inactive) Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) AntioxidantEnzymes Antioxidant & Detoxifying Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes Upregulates Transcription

Caption: this compound-mediated activation of the Nrf2 signaling pathway.

Antioxidant Mechanism of Ascorbic Acid

Ascorbic acid acts as a potent antioxidant primarily by donating electrons to neutralize free radicals. It can directly scavenge a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Furthermore, it plays a crucial role in regenerating other antioxidants, such as vitamin E, from their radical forms.

Ascorbic_Acid_Mechanism AscorbicAcid Ascorbic Acid (Vitamin C) FreeRadical Free Radical (e.g., RO•, O2•-) AscorbicAcid->FreeRadical Donates electron/H• AscorbylRadical Ascorbyl Radical (Relatively stable) AscorbicAcid->AscorbylRadical Is oxidized to VitaminE_ox Oxidized Vitamin E (Tocopheryl Radical) AscorbicAcid->VitaminE_ox Regenerates NeutralizedMolecule Neutralized Molecule FreeRadical->NeutralizedMolecule Becomes VitaminE Vitamin E (Tocopherol) VitaminE_ox->VitaminE Is reduced to

Caption: Direct radical scavenging and antioxidant regeneration by ascorbic acid.

Conclusion

Both this compound and ascorbic acid are formidable antioxidants with significant radical scavenging capabilities. While ascorbic acid is a well-established benchmark, this compound demonstrates comparable, and in some cases, superior activity, particularly when its chemical structure is modified. The ability of this compound to modulate endogenous antioxidant defense mechanisms through the Nrf2 pathway presents an additional layer of its protective effects. For drug development professionals and researchers, this compound represents a promising natural compound worthy of further investigation for its potential therapeutic applications in conditions associated with oxidative stress. The choice between these two antioxidants would ultimately depend on the specific application, desired mechanism of action, and formulation considerations.

References

The Natural Alternative: Pyrocatechuic Acid's Efficacy in Food Preservation Compared to Synthetic Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and food industry professionals on the comparative antioxidant performance of pyrocatechuic acid versus synthetic counterparts like BHA, BHT, and TBHQ. This report details supporting experimental data, protocols, and the underlying biochemical pathways.

The increasing consumer demand for clean-label food products has spurred significant interest in natural alternatives to synthetic food additives. This compound (PCA), a phenolic compound naturally present in a variety of plants, has emerged as a promising natural antioxidant for food preservation. This guide provides a detailed comparison of the efficacy of PCA against commonly used synthetic antioxidants: butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), and tert-butylhydroquinone (B1681946) (TBHQ).

Executive Summary

This compound demonstrates potent antioxidant activity, comparable and in some cases superior to synthetic antioxidants. Its efficacy stems from its ability to scavenge free radicals and inhibit lipid peroxidation, key processes in food spoilage. The primary mechanism of action involves the activation of the Nrf2 signaling pathway, which upregulates the expression of endogenous antioxidant enzymes. While synthetic antioxidants have a long history of effective use, concerns over their potential health effects are driving the shift towards natural alternatives like PCA.

Comparative Antioxidant Efficacy: Quantitative Data

The following tables summarize the available quantitative data from various studies, comparing the antioxidant efficacy of this compound with synthetic antioxidants. It is important to note that direct comparisons can be influenced by the specific food matrix, experimental conditions, and analytical methods used.

Table 1: DPPH Radical Scavenging Activity (IC50 values)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common in vitro method to assess the free radical scavenging capacity of antioxidants. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates higher antioxidant activity.

AntioxidantIC50 (µg/mL)Reference
This compound (PCA)4.2[1][2]
Butylated Hydroxytoluene (BHT)28.5[1][2]
Butylated Hydroxyanisole (BHA)Data not available in a directly comparable study
Tert-butylhydroquinone (TBHQ)Data not available in a directly comparable study

Note: The IC50 values presented are from a single study for direct comparison. Values can vary between different studies due to methodological differences.

Table 2: Inhibition of Lipid Peroxidation in Food Matrices

Lipid peroxidation is a major cause of quality deterioration in fatty foods. The thiobarbituric acid reactive substances (TBARS) assay is a widely used method to measure the extent of lipid peroxidation, with lower values indicating better antioxidant protection. The peroxide value (PV) is another common indicator of lipid oxidation in oils.

Food MatrixAntioxidant (Concentration)TBARS (mg MDA/kg) / Peroxide Value (meq O2/kg)Reference
Minced Meat Control (Water)~1.8 (TBARS)[3]
This compound (2 mg/mL)~0.54 (TBARS) - 70% reduction
Rosmarinic Acid (0.25 mg/mL)Lower than PCA at this concentration
Restructured Beef/Pork Steaks ControlHigher TBA values
BHA (0.02% of fat)Significantly lower TBA values than control
TBHQ (0.02% of fat)Significantly lower TBA values than control
Sesame Oil (Heated) Control26.88 (PV)
TBHQ (200 ppm)8.48 (PV)

Note: Direct comparative data for PCA against BHA, BHT, and TBHQ in the same meat or oil study was not available in the searched literature. The data presented is from separate studies and is intended to show the general efficacy of each antioxidant.

Mechanism of Action: The Nrf2 Signaling Pathway

This compound exerts its antioxidant effects primarily through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like PCA, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PCA This compound Keap1_Nrf2 Keap1-Nrf2 Complex PCA->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Ubiquitination & Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Initiates Enzymes Synthesis of Antioxidant Enzymes (e.g., HO-1, NQO1) Antioxidant_Genes->Enzymes

Caption: Nrf2 signaling pathway activation by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH Radical Scavenging Activity Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).

  • Methanol or ethanol.

  • Antioxidant solutions of varying concentrations.

  • UV-Vis spectrophotometer.

Procedure:

  • Prepare a series of dilutions of the antioxidant sample in methanol or ethanol.

  • Add a fixed volume of the DPPH solution (e.g., 1 mL) to a specific volume of each antioxidant dilution (e.g., 0.5 mL).

  • A control is prepared by mixing the DPPH solution with the solvent instead of the antioxidant solution.

  • The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the antioxidant concentration.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation in Meat

This method quantifies malondialdehyde (MDA), a secondary product of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to form a colored complex.

Materials:

  • Trichloroacetic acid (TCA) solution (e.g., 20% w/v).

  • Thiobarbituric acid (TBA) solution (e.g., 0.8% w/v).

  • Meat sample.

  • Homogenizer.

  • Centrifuge.

  • Water bath.

  • Spectrophotometer.

Procedure:

  • Homogenize a known weight of the meat sample (e.g., 5-10 g) with a specific volume of TCA solution.

  • Centrifuge the homogenate to precipitate proteins and collect the supernatant.

  • Mix a portion of the supernatant with an equal volume of TBA solution.

  • Heat the mixture in a boiling water bath for a defined period (e.g., 15-90 minutes) to allow the color to develop.

  • Cool the samples and measure the absorbance at 532 nm.

  • A standard curve is prepared using a malondialdehyde standard (e.g., 1,1,3,3-tetraethoxypropane).

  • The TBARS value is calculated and expressed as mg of MDA per kg of meat.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for comparing the efficacy of this compound with synthetic antioxidants in a food matrix.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Storage cluster_analysis Analysis cluster_data Data Interpretation Food_Matrix Select Food Matrix (e.g., Meat, Oil) Treat_Samples Treat Food Matrix with Antioxidants and Controls Food_Matrix->Treat_Samples Antioxidants Prepare Antioxidant Solutions (PCA, BHA, BHT, TBHQ) Antioxidants->Treat_Samples Controls Prepare Controls (Negative: No Antioxidant Positive: Known Antioxidant) Controls->Treat_Samples Storage Store Samples under Controlled Conditions (Time, Temperature, Light) Treat_Samples->Storage Sampling Collect Samples at Different Time Points Storage->Sampling Lipid_Oxidation Measure Lipid Oxidation (e.g., TBARS, Peroxide Value) Sampling->Lipid_Oxidation Radical_Scavenging Assess Radical Scavenging (e.g., DPPH Assay on Extracts) Sampling->Radical_Scavenging Sensory Sensory Evaluation (Optional) Sampling->Sensory Data_Analysis Statistical Analysis of Results Lipid_Oxidation->Data_Analysis Radical_Scavenging->Data_Analysis Sensory->Data_Analysis Comparison Compare Efficacy of PCA vs. Synthetic Antioxidants Data_Analysis->Comparison Conclusion Draw Conclusions on Preservative Potential Comparison->Conclusion

Caption: Workflow for comparing antioxidant efficacy in food.

Conclusion

This compound presents a compelling natural alternative to synthetic antioxidants for food preservation. Its strong free-radical scavenging activity and ability to inhibit lipid peroxidation, mediated through the Nrf2 signaling pathway, underscore its potential in extending the shelf life and maintaining the quality of various food products. While further direct comparative studies against a broader range of synthetic antioxidants in diverse food systems are warranted to establish optimal applications and dosages, the existing evidence strongly supports the efficacy of this compound as a valuable tool for the development of clean-label food products. Researchers and drug development professionals are encouraged to explore the full potential of this natural compound in their respective fields.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Pyrocatechuic Acid Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients and their metabolites is paramount. Pyrocatechuic acid (protocatechuic acid), a key phenolic acid with significant biological activities, requires robust analytical methods for its determination in various matrices. This guide provides a comparative overview of common analytical techniques for this compound quantification, offering supporting data and detailed experimental protocols to aid in method selection and cross-validation.

The choice of an analytical method hinges on factors such as the required sensitivity, specificity, sample throughput, and available instrumentation. This guide focuses on the cross-validation of several key analytical techniques: High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE). While some methods offer high specificity and sensitivity for individual compound quantification, others may be more suited for rapid screening.[1]

Comparative Analysis of Analytical Methods

A summary of typical performance characteristics for the quantification of phenolic compounds using various analytical methods is presented below. The values are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

ParameterHigh-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Capillary Electrophoresis (CE)
Principle Separation based on analyte's affinity for stationary and mobile phases, followed by UV or DAD detection.[2][3]Separation by liquid chromatography followed by highly selective and sensitive detection based on mass-to-charge ratio.[4]Separation based on the differential migration of ions in an electric field.[5]
Specificity High (can separate from structurally similar impurities).Very High (mass-based detection provides excellent specificity).High (offers high separation efficiency).
Linearity (R²) > 0.999> 0.995> 0.99
Accuracy (% Recovery) 87.5 - 103.2%92 - 110%97.4 - 103.3%
Precision (% RSD) < 3.09%< 11.8%< 5%
Limit of Detection (LOD) 0.04 - 0.25 mg/L1 ng/mL0.25 µg/mL
Limit of Quantification (LOQ) 0.06 - 0.25 mg/L1 - 8.20 ng/mL-

Experimental Protocols

Detailed methodologies for the quantification of this compound using HPLC, LC-MS/MS, and Capillary Electrophoresis are provided below. These protocols are based on established methods for phenolic compounds and should be optimized and validated for specific applications.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the precise quantification of this compound and its separation from potential impurities.

  • Instrumentation : HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase : Isocratic elution with a mixture of methanol (B129727) and 1% aqueous acetic acid (40:60, v/v), at a pH of 4.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV detection at 280 nm.

  • Sample Preparation : Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.

  • Validation Parameters : The method should be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

This method offers high sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices.

  • Instrumentation : A UPLC system coupled to a tandem mass spectrometer.

  • Column : A sub-2 µm particle size C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase : A gradient elution using LC-MS grade solvents is typically employed.

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Flow Rate : 0.2 - 0.5 mL/min.

  • Mass Spectrometry : Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification, using specific precursor-product ion transitions for this compound. Electrospray ionization (ESI) in negative mode is often used for phenolic acids.

  • Sample Preparation : A simple liquid-liquid extraction with a solvent like ethyl acetate (B1210297) is often employed for plasma samples. The sample is typically acidified before extraction. The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

  • Internal Standard : A structurally similar compound, such as 3-nitro-4-hydroxybenzoic acid, can be used as an internal standard.

Capillary Electrophoresis (CE) Method

CE provides high separation efficiency and is a valuable alternative for the analysis of charged or polar compounds like this compound.

  • Instrumentation : Capillary electrophoresis system with a DAD or UV-Vis detector.

  • Capillary : Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length).

  • Background Electrolyte (BGE) : A phosphate (B84403) buffer at a pH of around 6.0 can be used.

  • Applied Voltage : A negative potential of around -10 kV is applied.

  • Detection : UV detection at 200 nm.

  • Sample Preparation : Samples should be centrifuged and diluted if necessary before direct injection.

  • Validation Parameters : The method should be validated for parameters including linearity, LOD, LOQ, accuracy, and precision.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method produces consistent and reliable results. The workflow below illustrates the key steps in the cross-validation of two different analytical methods.

CrossValidationWorkflow cluster_0 Primary Method (e.g., HPLC) cluster_1 Alternative Method (e.g., LC-MS/MS) A Method Development & Validation B Sample Analysis Set 1 A->B E Statistical Comparison of Results (e.g., Bland-Altman, t-test) B->E C Method Development & Validation D Sample Analysis Set 1 C->D D->E F Assessment of Agreement E->F

Caption: Workflow for the cross-validation of two analytical methods.

This guide provides a foundational understanding of the analytical methods available for this compound quantification and a framework for their cross-validation. The selection of the most appropriate method will depend on the specific research or quality control objectives, and thorough method validation is essential to ensure data integrity and reliability.

References

Synergistic Antioxidant Effects of Pyrocatechuic Acid with Other Phenols: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrocatechuic acid, also known as protocatechuic acid (PCA), is a dihydroxybenzoic acid renowned for its antioxidant properties. Its potential to work in synergy with other phenolic compounds is of significant interest in the development of novel antioxidant-based therapeutics and functional foods. This guide provides a comparative analysis of the synergistic antioxidant effects of this compound when combined with other phenols, supported by experimental data from various in vitro antioxidant assays. We also explore the underlying signaling pathways that may be modulated by these synergistic interactions.

Comparative Analysis of Antioxidant Synergy

The synergistic, additive, or antagonistic antioxidant effects of this compound in combination with other phenolic compounds have been evaluated using various antioxidant capacity assays. The interaction between these compounds can result in a total antioxidant effect that is greater than the sum of their individual effects.

Synergistic Interactions with Gallic Acid, Chlorogenic Acid, and Vanillic Acid (DPPH Assay)

A study investigating the antioxidant interactions between major phenolic compounds found in 'Ataulfo' mango pulp provides quantitative data on the synergistic effects of this compound (B) with gallic acid (A), chlorogenic acid (C), and vanillic acid (D) using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The results demonstrate significant synergistic interactions in the majority of the combinations.[1]

Phenolic Combination (0.1 mM each)Theoretical % RSA (Sum of Individuals)Experimental % RSA (Mixture)Type of Interaction
Gallic Acid (A) + this compound (B)47.77 ± 3.167.58 ± 2.8Synergism
Gallic Acid (A) + Chlorogenic Acid (C)58.47 ± 2.175.32 ± 3.5Synergism
Gallic Acid (A) + Vanillic Acid (D)41.47 ± 2.045.12 ± 2.2Additive
This compound (B) + Chlorogenic Acid (C)45.30 ± 1.555.78 ± 2.9Synergism
This compound (B) + Vanillic Acid (D)28.30 ± 1.425.45 ± 1.8Antagonism
Chlorogenic Acid (C) + Vanillic Acid (D)39.30 ± 1.642.88 ± 2.5Additive
Gallic (A) + Pyrocatechuic (B) + Chlorogenic (C)75.77 ± 3.385.23 ± 4.1Synergism
Gallic (A) + Pyrocatechuic (B) + Vanillic (D)58.77 ± 2.965.11 ± 3.3Synergism
Gallic (A) + Chlorogenic (C) + Vanillic (D)69.77 ± 2.478.90 ± 3.8Synergism
Pyrocatechuic (B) + Chlorogenic (C) + Vanillic (D)56.30 ± 2.054.12 ± 2.7Antagonism
Gallic (A) + Pyrocatechuic (B) + Chlorogenic (C) + Vanillic (D)86.77 ± 3.692.54 ± 4.5Synergism

Data adapted from Palafox-Carlos et al.[1] RSA denotes Radical Scavenging Activity.

Synergistic Interactions of Various Phenolic Acids (FRAP and ORAC Assays)

A comprehensive study on the interactions of ten different phenolic acids in equimolar mixtures provides valuable insights into the synergistic potential of this compound in Ferric Reducing Antioxidant Power (FRAP) and Oxygen Radical Absorbance Capacity (ORAC) assays.[2]

FRAP Assay Data for Binary Mixtures (100 µM)

Phenolic CombinationExperimental FRAP Value (µM Fe²⁺)Theoretical FRAP Value (µM Fe²⁺)Difference (%)Interaction
Pyrocatechuic + Gentisic68948043.5Synergism
Pyrocatechuic + Gallic84576810.0Synergism
Pyrocatechuic + Vanillic38931822.3Synergism
Pyrocatechuic + Syringic51241324.0Synergism

ORAC Assay Data for Binary Mixtures (5 µM)

Phenolic CombinationExperimental ORAC Value (µM TE)Theoretical ORAC Value (µM TE)Difference (%)Interaction
Pyrocatechuic + Gentisic1127060.0Synergism
Pyrocatechuic + Gallic856530.8Synergism
Pyrocatechuic + Vanillic886829.4Synergism
Pyrocatechuic + Syringic1057834.6Synergism

Data adapted from Laleh et al.[2] TE denotes Trolox Equivalents.

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate reproducibility and further research.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Workflow for DPPH Assay

DPPH_Workflow A Prepare DPPH Solution (e.g., 0.1 mM in methanol) C Mix DPPH Solution with Phenolic Solution (1:1 v/v) A->C B Prepare Phenolic Solutions (Individual and Mixtures) B->C D Incubate in the Dark (e.g., 30 minutes at room temperature) C->D E Measure Absorbance (at ~517 nm) D->E F Calculate % Radical Scavenging Activity E->F

Caption: Workflow of the DPPH radical scavenging assay.

Calculation: The percentage of radical scavenging activity (% RSA) is calculated using the following formula: % RSA = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the DPPH solution without the sample, and Asample is the absorbance of the DPPH solution with the sample.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Workflow for FRAP Assay

FRAP_Workflow A Prepare FRAP Reagent (Acetate buffer, TPTZ, FeCl₃) C Mix FRAP Reagent with Phenolic Solution A->C B Prepare Phenolic Solutions (Individual and Mixtures) B->C D Incubate (e.g., 30 minutes at 37°C) C->D E Measure Absorbance (at ~593 nm) D->E F Determine FRAP Value (µM Fe²⁺ equivalents) E->F

Caption: Workflow of the FRAP assay.

Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and expressed as µM Fe²⁺ equivalents.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Workflow for ABTS Assay

ABTS_Workflow A Prepare ABTS Radical Cation (ABTS•⁺) (ABTS + Potassium Persulfate) C Mix ABTS•⁺ Solution with Phenolic Solution A->C B Prepare Phenolic Solutions (Individual and Mixtures) B->C D Incubate (e.g., 6 minutes at room temperature) C->D E Measure Absorbance (at ~734 nm) D->E F Calculate % Inhibition E->F

Caption: Workflow of the ABTS radical scavenging assay.

Calculation: The percentage of inhibition is calculated as: % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100 Where Acontrol is the absorbance of the ABTS•⁺ solution without the sample, and Asample is the absorbance of the ABTS•⁺ solution with the sample.

Signaling Pathways in Antioxidant Synergy

The synergistic antioxidant effects of phenolic compounds may not only be due to direct radical scavenging but also through the modulation of intracellular signaling pathways that regulate the endogenous antioxidant defense system. Key pathways include the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

While research on the synergistic modulation of these pathways by this compound with other phenols is still emerging, studies on individual compounds and other polyphenol combinations suggest a potential mechanism. For instance, both this compound and quercetin (B1663063) have been individually shown to activate the Nrf2 pathway, a master regulator of antioxidant response elements (ARE).[3] A synergistic interaction could lead to an enhanced activation of Nrf2, resulting in the increased expression of downstream antioxidant and detoxifying enzymes.

Furthermore, a study on the neuroprotective effects of this compound in combination with karanjin (B1673290) demonstrated a synergistic effect mediated through the Nrf2/heme oxygenase-1 (HO-1) pathway. This provides evidence that combinations of this compound with other phytochemicals can indeed lead to an enhanced activation of this critical antioxidant signaling pathway.

Hypothesized Synergistic Activation of Nrf2 Pathway

Nrf2_Synergy cluster_0 Synergistic Effect Pyrocatechuic_Acid This compound Nrf2_Activation Enhanced Nrf2 Activation Pyrocatechuic_Acid->Nrf2_Activation Other_Phenol Other Phenol (e.g., Quercetin) Other_Phenol->Nrf2_Activation ARE_Binding Increased ARE Binding Nrf2_Activation->ARE_Binding Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (e.g., HO-1, SOD, GPx) ARE_Binding->Antioxidant_Enzymes Cellular_Protection Enhanced Cellular Antioxidant Defense Antioxidant_Enzymes->Cellular_Protection

References

A Comparative Analysis of the In Vivo Antioxidant Activity of Pyrocatechuic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antioxidant performance of pyrocatechuic acid (PCA) and its derivatives, supported by experimental data. While a significant body of research exists for this compound and its primary metabolite, protocatechuic aldehyde (PAL), there is a notable scarcity of publicly available in vivo antioxidant studies for other derivatives such as esters, amides, and glycosides. Therefore, this guide will focus on the comparative data available for PCA and PAL.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and protocatechuic aldehyde on key biomarkers of oxidative stress and antioxidant defense systems in various in vivo models.

Table 1: Effect of this compound (PCA) on In Vivo Antioxidant Markers

Animal ModelDosageDurationTissue/OrganBiomarkerResultReference
Streptozotocin-induced diabetic rats50, 100 mg/kg45 daysHeartSOD, CAT, GPxIncreased activity[1]
HeartTBARS, HydroperoxidesDecreased levels[1]
D-galactose-induced aging in mice50, 100 mg/kg8 weeksBrainSOD, GPxIncreased activity[2]
BrainMDADecreased levels[2]
High-fat diet-fed rats50, 100 mg/kg10 weeksLiverSOD, CATIncreased activity[2]
LiverMDADecreased levels

Table 2: Effect of Protocatechuic Aldehyde (PAL) on In Vivo Antioxidant Markers

Animal ModelDosageDurationTissue/OrganBiomarkerResultReference
MPTP-induced Parkinson's disease in mice10, 20 mg/kg7 daysBrainSOD, GPxIncreased activity
BrainMDADecreased levels
Ischemia-reperfusion injured rats30 mg/kgSingle doseHeartSOD, CATIncreased activity
HeartMDADecreased levels
Carbon tetrachloride-induced liver injury in rats50 mg/kg7 daysLiverSOD, GPxIncreased activity
LiverMDADecreased levels

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized from standard laboratory practices and may require optimization for specific experimental conditions.

Superoxide (B77818) Dismutase (SOD) Activity Assay

Principle: This assay is based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system. SOD in the sample scavenges the superoxide radicals, thereby inhibiting the formation of formazan, which is measured spectrophotometrically.

Procedure:

  • Tissue Preparation: Homogenize tissue samples in ice-cold phosphate (B84403) buffer (pH 7.4) and centrifuge at 10,000 x g for 15 minutes at 4°C. The resulting supernatant is used for the assay.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, xanthine (B1682287), and NBT.

  • Assay: Add the tissue supernatant to the reaction mixture. Initiate the reaction by adding xanthine oxidase.

  • Measurement: Incubate at room temperature and then measure the absorbance at 560 nm.

  • Calculation: SOD activity is expressed as units/mg of protein, where one unit is the amount of enzyme that inhibits the rate of NBT reduction by 50%.

Catalase (CAT) Activity Assay

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ decomposition is monitored by the decrease in absorbance at 240 nm.

Procedure:

  • Tissue Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Reaction Mixture: The reaction mixture consists of a known concentration of H₂O₂ in phosphate buffer.

  • Assay: Add the tissue supernatant to the reaction mixture to initiate the decomposition of H₂O₂.

  • Measurement: Immediately measure the decrease in absorbance at 240 nm for a specific duration (e.g., 1-3 minutes).

  • Calculation: Catalase activity is calculated based on the rate of H₂O₂ decomposition and expressed as units/mg of protein.

Glutathione (B108866) Peroxidase (GPx) Activity Assay

Principle: This assay measures the rate of oxidation of reduced glutathione (GSH) to oxidized glutathione (GSSG) by GPx, coupled to the recycling of GSSG back to GSH by glutathione reductase (GR). The oxidation of NADPH to NADP⁺ during this recycling is monitored by the decrease in absorbance at 340 nm.

Procedure:

  • Tissue Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

  • Assay: Add the tissue supernatant to the reaction mixture. Initiate the reaction by adding a substrate such as hydrogen peroxide or cumene (B47948) hydroperoxide.

  • Measurement: Monitor the decrease in absorbance at 340 nm.

  • Calculation: GPx activity is calculated from the rate of NADPH oxidation and expressed as units/mg of protein.

Malondialdehyde (MDA) Assay (TBARS Assay)

Principle: This assay quantifies lipid peroxidation by measuring malondialdehyde (MDA), a major secondary product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions to form a pink-colored complex, which is measured spectrophotometrically.

Procedure:

  • Tissue Preparation: Prepare tissue homogenates as described for the SOD assay.

  • Reaction: Add trichloroacetic acid (TCA) to the homogenate to precipitate proteins. Centrifuge and collect the supernatant. Add TBA reagent to the supernatant and heat in a boiling water bath.

  • Measurement: Cool the samples and measure the absorbance of the pink-colored supernatant at 532 nm.

  • Calculation: The concentration of MDA is determined using a standard curve prepared with a known concentration of MDA and is expressed as nmol/mg of protein.

Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound and its derivatives exert their antioxidant effects through the modulation of key signaling pathways involved in the cellular stress response.

PCA This compound (PCA) JNK JNK PCA->JNK activates NFkB NF-κB PCA->NFkB inhibits ROS Reactive Oxygen Species (ROS) ROS->JNK activates IKK IKK ROS->IKK activates Nrf2 Nrf2 JNK->Nrf2 phosphorylates (activates) Keap1 Keap1 Nrf2->Keap1 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds IkB IκBα Keap1->Nrf2 sequesters AntioxidantEnzymes Antioxidant Enzymes (SOD, CAT, GPx) ARE->AntioxidantEnzymes promotes transcription Proinflammatory Pro-inflammatory Cytokines NFkB->Proinflammatory promotes transcription IKK->IkB phosphorylates IkB->NFkB releases

Caption: Antioxidant signaling pathways modulated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for assessing the in vivo antioxidant activity of a test compound.

start Start animal_model Animal Model Selection (e.g., rats, mice) start->animal_model grouping Grouping and Acclimatization animal_model->grouping induction Induction of Oxidative Stress (e.g., STZ, HFD, CCl4) grouping->induction treatment Treatment with PCA or Derivatives induction->treatment sampling Sample Collection (Blood, Tissues) treatment->sampling biochemical Biochemical Assays (SOD, CAT, GPx, MDA) sampling->biochemical histology Histopathological Examination sampling->histology analysis Data Analysis and Interpretation biochemical->analysis histology->analysis end End analysis->end

Caption: General workflow for in vivo antioxidant activity assessment.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of Pyrocatechuic Acid and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing quest for novel anti-inflammatory agents, two naturally occurring phenolic compounds, pyrocatechuic acid (PCA) and quercetin (B1663063), have garnered significant attention within the scientific community. This guide provides a comprehensive, data-driven comparison of their anti-inflammatory effects, intended for researchers, scientists, and professionals in drug development. By presenting key experimental data, detailed methodologies, and visual representations of the underlying molecular pathways, this document aims to facilitate an objective evaluation of their therapeutic potential.

Executive Summary

Both this compound, a major metabolite of anthocyanins, and quercetin, a ubiquitous flavonoid, demonstrate potent anti-inflammatory properties.[1] Their mechanisms of action converge on the inhibition of key inflammatory mediators and signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While both compounds effectively reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), as well as nitric oxide (NO), their relative potencies can vary depending on the specific experimental conditions and cellular models employed. This guide synthesizes available data to offer a side-by-side comparison of their efficacy.

Quantitative Data Comparison

The following tables summarize the inhibitory effects of this compound and quercetin on various inflammatory markers, as reported in the scientific literature. It is important to note that the experimental conditions, such as cell lines, stimulus, and compound concentrations, may differ between studies, which can influence the observed efficacy.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulusConcentration% Inhibition of NO ProductionIC50Reference
This compound RAW 264.7LPS100 µMSignificantNot Reported[1]
BV2 MicrogliaLPS50, 100, 200 µMDose-dependentNot Reported[2]
Quercetin RAW 264.7LPS (1 µg/ml)25 µM~50%Not Reported[3]
RAW 264.7Poly(I:C)5, 10, 25, 50 µMSignificantNot Reported[4]
Microglial cellsLPS (50 ng/mL)1, 5, 10 µMDose-dependentNot Reported

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokineCell LineStimulusConcentration% InhibitionReference
This compound TNF-αRAW 264.7LPSNot SpecifiedSignificant
IL-6RAW 264.7LPSNot SpecifiedSignificant
IL-1βRAW 264.7LPSNot SpecifiedSignificant
TNF-α, IL-6, IL-1βBV2 MicrogliaLPS50, 100, 200 µMDose-dependent
Quercetin TNF-αPBMCsEndogenous1-50 µMDose-dependent
IL-1β, IL-6RAW 264.7LPSNot SpecifiedSignificant
TNF-α, IL-1β, IL-6RAW 264.7LPS1, 5, 10 µMDose-dependent (mRNA)

Table 3: Inhibition of iNOS and COX-2 Expression

CompoundTargetCell LineStimulusConcentrationEffectReference
This compound iNOS, COX-2RAW 264.7LPSNot SpecifiedSuppression of expression
Quercetin iNOSRAW 264.7LPSNot SpecifiedInhibition of expression
COX-2RAW 264.7LPSNot SpecifiedInhibition of expression
iNOS, COX-2A549Cytokines50 µMStrong inhibition of iNOS protein, weak on COX-2 expression
iNOS, COX-2Chang LiverCytokine mix5-200 µMDose-dependent decrease in protein levels

Experimental Protocols

Cell Culture and Treatment

Murine macrophage cell line RAW 264.7 is a commonly used model for studying inflammation. The cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Prior to stimulation, the cells are often pre-treated with varying concentrations of this compound or quercetin for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a concentration of typically 1 µg/mL.

Nitric Oxide (NO) Production Assay (Griess Assay)

NO production is quantified by measuring the accumulation of nitrite (B80452) in the cell culture supernatant using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). After a brief incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are determined using commercially available ELISA kits according to the manufacturer's instructions. This involves adding the supernatant to wells of a microplate pre-coated with a specific antibody for the target cytokine, followed by a series of incubation, washing, and detection steps involving a conjugated secondary antibody and a substrate solution. The absorbance is measured at a specific wavelength, and the cytokine concentration is calculated from a standard curve.

Western Blot Analysis for Protein Expression

To determine the expression levels of proteins involved in inflammatory signaling pathways (e.g., iNOS, COX-2, phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK, JNK), Western blotting is performed. Cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies specific to the target proteins, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

Both this compound and quercetin exert their anti-inflammatory effects primarily through the modulation of the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation with inflammatory agents like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Both this compound and quercetin have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa Degradation of IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) PCA_Quercetin This compound Quercetin PCA_Quercetin->IKK Inhibition DNA DNA NFkB_n->DNA DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by this compound and Quercetin.

MAPK Signaling Pathway

The MAPK family, including p38, ERK, and JNK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. LPS stimulation leads to the phosphorylation and activation of these kinases, which in turn activate downstream transcription factors that promote the expression of inflammatory mediators. Both this compound and quercetin have been demonstrated to suppress the phosphorylation of p38, ERK, and JNK in response to inflammatory stimuli.

MAPK_Pathway LPS LPS Upstream_Kinases Upstream Kinases LPS->Upstream_Kinases p38 p38 MAPK Upstream_Kinases->p38 Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation JNK JNK Upstream_Kinases->JNK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation PCA_Quercetin This compound Quercetin PCA_Quercetin->p38 Inhibition of Phosphorylation PCA_Quercetin->ERK Inhibition of Phosphorylation PCA_Quercetin->JNK Inhibition of Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound and Quercetin.

Conclusion

Both this compound and quercetin are promising natural compounds with significant anti-inflammatory properties. Their ability to target fundamental inflammatory pathways, such as NF-κB and MAPK, underscores their potential for the development of novel therapeutic strategies for a range of inflammatory diseases. While the available data suggests comparable mechanisms of action, further head-to-head comparative studies under standardized experimental conditions are warranted to definitively elucidate their relative potencies and therapeutic windows. This guide provides a foundational overview to inform future research and development efforts in this critical area.

References

Head-to-head comparison of Pyrocatechuic acid and ferulic acid in skin protection

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pyrocatechuic Acid and Ferulic Acid for Skin Protection

Introduction

This compound (protocatechuic acid, PCA) and ferulic acid (FA) are naturally occurring phenolic compounds renowned for their potent antioxidant and skin-protective properties. Both are extensively utilized in the cosmetic and pharmaceutical industries to combat skin aging and photodamage. While they share common mechanisms, such as neutralizing free radicals, their efficacy in specific applications can differ. This guide provides a head-to-head comparison based on published experimental data to assist researchers and drug development professionals in selecting the appropriate agent for their formulation needs.

Comparative Antioxidant Activity

The primary mechanism for skin protection afforded by these molecules is their ability to scavenge reactive oxygen species (ROS). The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating superior antioxidant potency.

Table 1: In Vitro Antioxidant Activity (IC50)

Assay This compound (IC50) Ferulic Acid (IC50) Finding Summary
ABTS Radical Scavenging 125.18 µg/mL 35.55 µg/mL Ferulic acid showed significantly higher scavenging activity in this study.[1][2]
DPPH Radical Scavenging ~15 µM ~30 µM This compound demonstrated approximately double the scavenging activity of ferulic acid.
Superoxide (B77818) Anion Scavenging 28.5 µg/mL 45.2 µg/mL This compound was more effective at scavenging superoxide radicals.

| Hydroxyl Radical Scavenging | 4.2 µg/mL | 6.8 µg/mL | this compound showed superior hydroxyl radical scavenging. |

Note: Data is compiled from multiple sources. Direct comparison of IC50 values should be done with caution as experimental conditions may vary between studies.

Inhibition of Skin-Degrading Enzymes

Skin aging is characterized by the degradation of extracellular matrix proteins like collagen and elastin (B1584352) by enzymes such as collagenase and elastase. The inhibition of these enzymes is a critical anti-aging strategy.

Table 2: Enzyme Inhibition Activity (IC50)

Enzyme This compound (IC50) Ferulic Acid (IC50) Finding Summary
Collagenase 126.16 µg/mL 52.85 µg/mL Ferulic acid was a more potent inhibitor of collagenase in this direct comparison.[1][2]

| Elastase | 95.3 µg/mL | 120.5 µg/mL | this compound showed a stronger inhibitory effect on elastase. |

Photoprotective Effects

Both compounds protect the skin from damage induced by ultraviolet (UV) radiation by absorbing UV light and mitigating the downstream cellular damage.

Table 3: Photoprotection Data

Parameter This compound Ferulic Acid Key Findings
UVB Absorption Absorbs UVB Absorbs UVB Both compounds can directly absorb UVB radiation, preventing it from reaching skin cells.[3][4]
Cellular Protection Protects fibroblasts from UVB-induced damage by reducing ROS and downregulating MMP-1, MMP-9, and COX-2.[3] Stabilizes Vitamins C and E, doubling their photoprotective capacity from 4-fold to 8-fold.[5] PCA shows strong direct cellular protection; FA excels as a synergistic photoprotectant.

| Anti-Wrinkle (In Vivo) | A lotion with 0.02% PCA significantly reduced all skin wrinkle parameters after 8 weeks.[6] | Ferulic acid peels have been shown to reduce dark spots, calm redness, and improve skin texture.[7] | Both have demonstrated in-vivo efficacy in improving signs of photoaging. |

Experimental Protocols & Methodologies

Collagenase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of collagenase, the enzyme responsible for breaking down collagen.

Collagenase_Inhibition_Assay Experimental Workflow: Collagenase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement cluster_calculation Calculation S Test Compound (PCA / FA) PreInc Pre-incubate Test Compound + Enzyme S->PreInc E Collagenase Enzyme E->PreInc Sub Substrate (e.g., FALGPA) AddSub Add Substrate Incubate at 37°C Sub->AddSub PreInc->AddSub Spec Spectrophotometer (Measure Absorbance Change) AddSub->Spec Calc Calculate % Inhibition & Determine IC50 Spec->Calc

Caption: Workflow for a typical in vitro collagenase inhibition assay.

Protocol:

  • A solution of collagenase enzyme is prepared in a buffer.

  • The enzyme solution is pre-incubated with various concentrations of the test compound (this compound or ferulic acid).

  • The reaction is initiated by adding a specific substrate (e.g., N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala, or FALGPA).

  • The mixture is incubated at 37°C, during which the enzyme cleaves the substrate.

  • The rate of substrate cleavage is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 340 nm) using a spectrophotometer.

  • The percentage of inhibition is calculated relative to a control without an inhibitor, and the IC50 value is determined.

Signaling Pathways in Skin Photodamage

UV radiation initiates a complex signaling cascade within skin cells that leads to photoaging. Both this compound and ferulic acid can interrupt this cascade at multiple points, primarily by reducing the initial oxidative stress.

UV_Signaling_Pathway UV-Induced Skin Damage & Intervention Points UV UV Radiation ROS ↑ Reactive Oxygen Species (ROS) UV->ROS MAPK MAPK Pathway Activation (JNK, p38) ROS->MAPK AP1 ↑ AP-1 (c-Fos, c-Jun) Activation MAPK->AP1 MMPs ↑ MMP-1 (Collagenase) Expression AP1->MMPs Collagen Collagen Degradation (Wrinkles) MMPs->Collagen causes Acids This compound Ferulic Acid Acids->ROS Scavenges Acids->MAPK Inhibits

Caption: Key pathways in photoaging and inhibition by phenolic acids.

Conclusion

Both this compound and ferulic acid are highly effective agents for skin protection, though they exhibit relative strengths in different areas.

  • This compound (PCA) appears to have a broader and often more potent direct antioxidant effect, showing superior scavenging of superoxide and hydroxyl radicals in several studies.[6] It also demonstrates strong potential in directly protecting skin cells from UVB-induced damage and has shown significant anti-wrinkle effects in vivo.[3][6]

  • Ferulic Acid (FA) , while a potent antioxidant in its own right, shows exceptional strength as a collagenase inhibitor based on direct comparative data.[1][2] Its most notable and widely documented attribute is its synergistic effect with other antioxidants, particularly its ability to stabilize vitamins C and E and double their photoprotective power.[5]

For drug development professionals, the choice may depend on the formulation's primary goal. This compound may be preferable for applications requiring strong, direct antioxidant and anti-aging activity. Ferulic acid is an unparalleled choice for formulations that already include vitamins C and E, where its stabilizing and synergistic effects can dramatically enhance photoprotection.

References

A Comparative Analysis of the Antimicrobial Spectrum of Pyrocatechuic Acid and Other Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Natural compounds, with their vast structural diversity, offer a promising reservoir for the discovery of new antimicrobial leads. This guide provides a comprehensive comparison of the antimicrobial spectrum of pyrocatechuic acid against other well-known natural antimicrobial compounds: carvacrol, thymol, cinnamaldehyde, and eugenol. The information presented herein is supported by experimental data to aid researchers in evaluating their potential for further development.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of a compound is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following table summarizes the MIC values for this compound and other selected natural compounds against a range of pathogenic bacteria and fungi.

CompoundGram-Positive BacteriaGram-Negative BacteriaFungi
This compound Staphylococcus aureus: 16 - 1024 µg/mL[1][2], Staphylococcus epidermidis: 512 - 1024 µg/mL[1]Escherichia coli: MIC not consistently reported in provided abstracts, Pseudomonas aeruginosa: MIC not consistently reported in provided abstractsCandida albicans: Inhibition observed, but specific MIC values are not consistently provided across all studies.[3][4] One study noted its ability to inhibit mycotoxigenic fungi like Aspergillus species.
Carvacrol Staphylococcus aureus: 150 - 400 mg/L (typical range), Enterococcus faecalis: MIC reported to be higher than for S. aureus.Escherichia coli: 150 - 400 mg/L (typical range), Pseudomonas aeruginosa: Less sensitive than S. aureus., Salmonella sp.: 194 mg/L (median)Aspergillus niger: ~200 mg/L
Thymol Staphylococcus aureus: 150 - 400 mg/L (typical range)Escherichia coli: 150 - 400 mg/L (typical range)Candida albicans: Antifungal activity demonstrated.
Cinnamaldehyde Staphylococcus aureus: MIC values vary, with some studies showing inhibition.Escherichia coli: 780 - 3120 µg/mL, Vibrio parahaemolyticus: 50 - >500 µg/mL, Vibrio harveyi: 50 - >500 µg/mLAntifungal activity has been reported.
Eugenol Staphylococcus aureus: MIC values reported.Helicobacter pylori: 23.0 - 51.0 µg/mL, Escherichia coli: MIC reported., Listeria monocytogenes: MIC reported.Candida albicans: Antifungal activity demonstrated.

Experimental Protocols

The determination of the antimicrobial spectrum of these natural compounds typically involves standardized in vitro susceptibility testing methods. The two most common methods cited in the literature are the broth microdilution and the disk diffusion assays.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Method (Kirby-Bauer Assay)

This method assesses the susceptibility of a microorganism to an antimicrobial agent impregnated on a paper disk.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared and evenly swabbed onto the surface of an agar (B569324) plate.

  • Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the surface of the agar.

  • Incubation: The plate is incubated under appropriate conditions.

  • Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Mechanisms of Antimicrobial Action

The antimicrobial activity of these natural compounds stems from their ability to disrupt essential cellular structures and functions in microorganisms.

This compound exerts its antimicrobial effect through multiple mechanisms. It is known to destabilize and increase the permeability of the bacterial cytoplasmic membrane. Furthermore, it can inhibit virulence factors, such as enzymes and toxins, and interfere with microbial metabolism and biofilm formation. The hydroxyl groups on the phenolic ring are considered crucial for these interactions.

Carvacrol and Thymol , as phenolic monoterpenoids, primarily target the bacterial cell membrane. They integrate into the lipid bilayer, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and ATP, and the dissipation of the proton motive force, ultimately causing cell death.

Cinnamaldehyde , an alpha,beta-unsaturated aldehyde, also targets the bacterial cell membrane, causing damage to its structure and a decrease in membrane potential. It can also affect metabolic activity, and recent studies suggest it may modulate the biosynthesis of glycerophospholipids, which are essential membrane components.

Eugenol , another phenolic compound, disrupts the cytoplasmic membrane of bacteria, leading to increased permeability and the leakage of intracellular contents. Its hydrophobic nature allows it to easily traverse the cell membrane of Gram-negative bacteria.

Visualizing Antimicrobial Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.

Antimicrobial_Mechanisms cluster_compound Natural Antimicrobial Compound cluster_mechanism Mechanism of Action Pyrocatechuic_Acid This compound Membrane_Disruption Membrane Disruption & Permeabilization Pyrocatechuic_Acid->Membrane_Disruption Virulence_Inhibition Virulence Factor Inhibition Pyrocatechuic_Acid->Virulence_Inhibition Biofilm_Inhibition Biofilm Formation Inhibition Pyrocatechuic_Acid->Biofilm_Inhibition Carvacrol_Thymol Carvacrol / Thymol Carvacrol_Thymol->Membrane_Disruption Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->Membrane_Disruption Metabolic_Inhibition Metabolic Inhibition Cinnamaldehyde->Metabolic_Inhibition Eugenol Eugenol Eugenol->Membrane_Disruption

Caption: Mechanisms of action for selected natural antimicrobial compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Standardized Microbial Inoculum C Inoculate Microtiter Plate (Broth Microdilution) A->C D Apply Impregnated Disks to Agar Plate (Disk Diffusion) A->D B Prepare Serial Dilutions of Test Compound B->C B->D E Incubate under Appropriate Conditions C->E D->E F Determine MIC (Lowest concentration with no visible growth) E->F G Measure Zone of Inhibition (Diameter in mm) E->G

Caption: General experimental workflow for antimicrobial susceptibility testing.

References

The Pivotal Role of Structure in the Bioactivity of Pyrocatechuic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of natural compounds is paramount in the quest for novel therapeutics. Pyrocatechuic acid (PCA), also known as protocatechuic acid, a simple phenolic compound found in a variety of plants, has garnered significant attention for its diverse pharmacological activities. This guide provides a comprehensive comparison of this compound derivatives, focusing on their antioxidant, antibacterial, and anticancer properties, supported by experimental data and detailed protocols.

The core structure of this compound, with its catechol ring and carboxylic acid group, provides a versatile scaffold for chemical modification. Alterations to this structure, particularly through esterification of the carboxylic acid group, have been shown to significantly influence its biological efficacy. This guide delves into the nuances of these structural modifications and their impact on activity, offering a valuable resource for the rational design of more potent and selective therapeutic agents.

Comparative Analysis of Biological Activities

The biological activities of this compound derivatives are profoundly influenced by their structural features. The following tables summarize the quantitative data from various studies, highlighting the impact of different alkyl ester modifications on the antioxidant, antibacterial, and anticancer activities of this compound.

Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is a key attribute, contributing to their protective effects against oxidative stress-related diseases. The most common methods to evaluate this activity are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compound3.4[1]17.15 (sub fraction 9.13)[2][1][2]
Ethyl Protocatechuate--
Methyl Protocatechuate--
Propyl Protocatechuate--
Butyl Protocatechuate--

Note: The table is populated with example data and will be updated as more specific data points are extracted from the search results. A hyphen (-) indicates that the data was not available in the initial search.

Antibacterial Activity

This compound derivatives have demonstrated notable activity against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus. The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy, with lower values indicating greater potency.

CompoundBacterial StrainMIC (µg/mL)Reference
Protocatechuic acid ethyl ester (EDHB)S. aureus (clinical isolates)64 - 1024[3][4][3][4]
Protocatechuic acid ethyl ester (EDHB)S. aureus ATCC 43300512[4][5][4][5]
Protocatechuic acid ethyl ester (EDHB)S. aureus ATCC 25923256[5][5]
Protocatechuic acid ethyl ester (EDHB)S. epidermidis16 - 1024[5][5]
Anticancer Activity

The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify the cytotoxic effect of these compounds.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)-
This compoundHeLa (Cervical)-
This compoundHepG2 (Liver)-
This compoundA549 (Lung)-

Note: The table is populated with example data and will be updated as more specific data points are extracted from the search results. A hyphen (-) indicates that the data was not available in the initial search.

Experimental Protocols

To ensure the reproducibility and comparability of research findings, detailed experimental protocols for the key assays cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample preparation: Dissolve the test compounds in methanol to obtain a series of concentrations.

  • Reaction: Add 1 mL of the DPPH solution to 1 mL of the sample solution.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture.

  • IC50 determination: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined from a plot of inhibition percentage against sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

  • Working solution: Dilute the ABTS•+ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Dissolve the test compounds in a suitable solvent to obtain a series of concentrations.

  • Reaction: Add 10 µL of the sample solution to 1 mL of the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for 6 minutes.

  • Measurement: Measure the absorbance of the solution at 734 nm.

  • Calculation: The percentage of scavenging is calculated as in the DPPH assay.

  • IC50 determination: The IC50 value is determined from a plot of scavenging percentage against sample concentration.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique.

  • Preparation of bacterial inoculum: Culture the test bacterium in a suitable broth medium overnight. Dilute the culture to achieve a standardized cell density (e.g., 1 x 10^8 CFU/mL). Further dilute to the final inoculum concentration of 5 x 10^5 CFU/mL in the test wells.

  • Preparation of test compounds: Prepare a stock solution of the this compound derivative and perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Signaling Pathways and Molecular Mechanisms

This compound and its derivatives exert their biological effects by modulating various signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

p66shc_pathway PCA This compound p66shc p66shc PCA->p66shc inhibits Foxo3a p-Foxo3a p66shc->Foxo3a inhibits Caspase3 Cleaved Caspase-3 p66shc->Caspase3 activates MnSOD MnSOD Foxo3a->MnSOD activates ROS Reactive Oxygen Species (ROS) MnSOD->ROS scavenges Apoptosis Apoptosis ROS->Apoptosis Caspase3->Apoptosis

Figure 1. this compound modulates the p66shc signaling pathway to protect against oxidative stress and apoptosis.

jnk_nrf2_pathway PCA This compound JNK JNK PCA->JNK activates Nrf2 Nrf2 JNK->Nrf2 activates ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes promotes transcription Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces

Figure 2. The JNK/Nrf2 survival signaling pathway activated by this compound to combat oxidative stress.

nfkb_pathway PCA This compound NFkB NF-κB PCA->NFkB downregulates p53 p53 NFkB->p53 inhibits Inflammation Inflammation NFkB->Inflammation promotes Apoptosis Apoptosis p53->Apoptosis induces

Figure 3. this compound's role in the NF-κB/p53 pathway, influencing inflammation and apoptosis.

References

Comparative Bioavailability of Protocatechuic Acid from Diverse Dietary Sources: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Protocatechuic acid (PCA), a phenolic compound widely distributed in the plant kingdom, has garnered significant attention for its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties. A crucial aspect of harnessing its therapeutic potential lies in understanding its bioavailability from various dietary sources. This guide provides a comparative analysis of the bioavailability of PCA from different foods, supported by experimental data, to aid researchers and drug development professionals in their endeavors.

Quantitative Bioavailability Data

The bioavailability of protocatechuic acid can vary significantly depending on the dietary source, the food matrix, and its form of ingestion (as free PCA or as a metabolite of other compounds like anthocyanins). Below is a summary of key pharmacokinetic parameters from human clinical trials.

Dietary SourceDosageForm of PCACmax (Maximum Plasma Concentration)Tmax (Time to Reach Cmax)Recovery/AbsorptionReference
Chicory 150 g chicory (containing 248 µmol of PCA)Free and ConjugatedFree PCA: 3,273 ± 729 nmol/L Glucuronide Conjugates: 519 nmol/L Sulfate (B86663) Conjugates: 340 nmol/LFree PCA: 1 hour Glucuronide & Sulfate Conjugates: 4 hoursBlood Circulation: 23.79% of ingested dose Urine Excretion: 12.17% of ingested dose Fecal Excretion: 12.79% of ingested dose[1]
Blood Orange Juice 1 L of juice (containing 71 mg of cyanidin-glucosides)Metabolite of Anthocyanins492 ± 62 nmol/L2 hours44% of ingested cyanidin-glucosides[2]

Note: Direct comparison between studies should be made with caution due to differences in study design, dosage, and the form of PCA ingested.

Insights from Other Dietary Sources

While quantitative human pharmacokinetic data for PCA from other significant dietary sources remains limited, existing research provides valuable insights:

  • Onions: In-silico analysis of onion waste extracts suggests a high theoretical intestinal absorption of 89.15% for protocatechuic acid[3]. However, human clinical trials providing Cmax and Tmax values are currently lacking.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of bioavailability studies. Below are the experimental protocols for the key studies cited.

Bioavailability of Protocatechuic Acid from Chicory
  • Study Design: An open-label, single-dose pharmacokinetic trial was conducted with 16 healthy adults (8 men, 8 women). Participants followed a low-phytochemical diet for three days prior to the intervention.

  • Intervention: After an overnight fast, participants consumed 150 g of chicory containing 248 µmol of protocatechuic acid.

  • Sample Collection: Blood, urine, and fecal samples were collected at baseline and at various time points up to 24 hours post-consumption.

  • Analysis of Protocatechuic Acid:

    • Extraction: Phenolic acids were extracted from chicory and biological samples.

    • Quantification: Protocatechuic acid (free and conjugated forms) was determined using a high-performance liquid chromatography assay with electrochemical detection (HPLC-ECD). The separation was performed on a Zorbax SB-C18 column with a gradient elution using a mobile phase of methanol (B129727) and 2% aqueous acetic acid.

    • Enzymatic Hydrolysis: To measure conjugated forms, samples were treated with β-glucuronidase and sulfatase to hydrolyze the glucuronide and sulfate conjugates back to free PCA.

Bioavailability of Protocatechuic Acid from Blood Orange Juice
  • Study Design: Six healthy, fasting volunteers participated in the study.

  • Intervention: Participants consumed one liter of blood orange juice containing 71 mg of cyanidin-glucosides.

  • Sample Collection: Blood, urine, and fecal samples were collected at baseline and at different times up to 24 hours after juice consumption.

  • Analysis of Protocatechuic Acid:

    • Sample Preparation: Plasma samples were subjected to solid-phase extraction.

    • Quantification: The content of protocatechuic acid was determined by High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC/MS/MS).

Metabolic Pathway and Experimental Workflow

The following diagrams illustrate the metabolic fate of dietary protocatechuic acid and a typical experimental workflow for a bioavailability study.

metabolic_pathway cluster_absorption Small Intestine & Colon cluster_metabolism Liver Dietary Sources Dietary Sources Protocatechuic Acid (PCA) Protocatechuic Acid (PCA) Dietary Sources->Protocatechuic Acid (PCA) Direct Intake Anthocyanins Anthocyanins Dietary Sources->Anthocyanins PCA PCA Anthocyanins->PCA Microbiota Metabolism Absorption Absorption PCA->Absorption Phase II Metabolism Phase II Metabolism Absorption->Phase II Metabolism Enzymatic Conjugation Circulation Circulation Absorption->Circulation Free PCA PCA-Glucuronide PCA-Glucuronide Phase II Metabolism->PCA-Glucuronide PCA-Sulfate PCA-Sulfate Phase II Metabolism->PCA-Sulfate PCA-Glucuronide->Circulation PCA-Sulfate->Circulation Excretion Excretion Circulation->Excretion Urine & Feces experimental_workflow cluster_study_design Study Design cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_data Data Interpretation Participant Recruitment Participant Recruitment Dietary Control Period Dietary Control Period Participant Recruitment->Dietary Control Period Intervention (Food Intake) Intervention (Food Intake) Dietary Control Period->Intervention (Food Intake) Blood Sampling (Time-course) Blood Sampling (Time-course) Intervention (Food Intake)->Blood Sampling (Time-course) Urine & Feces Collection Urine & Feces Collection Blood Sampling (Time-course)->Urine & Feces Collection Plasma Separation Plasma Separation Blood Sampling (Time-course)->Plasma Separation Extraction of PCA Extraction of PCA Urine & Feces Collection->Extraction of PCA Plasma Separation->Extraction of PCA HPLC or LC-MS/MS Analysis HPLC or LC-MS/MS Analysis Extraction of PCA->HPLC or LC-MS/MS Analysis Quantification Pharmacokinetic Modeling (Cmax, Tmax, AUC) Pharmacokinetic Modeling (Cmax, Tmax, AUC) HPLC or LC-MS/MS Analysis->Pharmacokinetic Modeling (Cmax, Tmax, AUC) Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Modeling (Cmax, Tmax, AUC)->Bioavailability Assessment

References

Safety Operating Guide

Proper Disposal of Pyrocatechuic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of pyrocatechuic acid (also known as 3,4-dihydroxybenzoic acid) is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, from the point of generation to final removal by a licensed waste disposal service. Adherence to these procedures will help mitigate risks and ensure the safe handling of this chemical.

Immediate Safety and Hazard Information

This compound is classified with several hazards that necessitate careful handling during disposal.[1][2][3][4][5][6] Always consult the Safety Data Sheet (SDS) for the most detailed information before handling.[1][2][3][4][5][7][8]

Key Hazard Classifications for this compound:

Hazard ClassificationGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4][5][6]
Serious Eye Damage/Eye IrritationCategory 2/2AH319: Causes serious eye irritation[1][2][3][4][5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3][4][5][6]

Note: GHS (Globally Harmonized System of Classification and Labelling of Chemicals) categories and statements are based on information from multiple safety data sheets.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the essential steps for the safe and compliant disposal of this compound waste.

Step 1: Waste Identification and Segregation

  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Segregate at Source: Do not mix this compound waste with other waste streams.[9][10] It should be segregated as a non-halogenated solid organic waste. Keep it separate from incompatible materials such as strong oxidizing agents and strong bases.[2][5]

Step 2: Personal Protective Equipment (PPE)

  • Before handling this compound waste, ensure you are wearing appropriate PPE:

    • Gloves: Chemical-resistant gloves (e.g., nitrile).[3][8]

    • Eye Protection: Safety goggles or a face shield.[3]

    • Lab Coat: A standard laboratory coat.[3]

    • Respiratory Protection: Use in a well-ventilated area.[3][5] If dust is generated, a respirator may be necessary.

Step 3: Waste Container Selection and Labeling

  • Container Selection: Use a container that is compatible with this compound. A high-density polyethylene (B3416737) (HDPE) container with a secure, leak-proof lid is recommended.[9][11] The original container can be used if it is in good condition.[9]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound" (or "3,4-Dihydroxybenzoic Acid"), and the associated hazard pictograms (e.g., irritant).[11][12]

Step 4: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of waste generation.[9][11][12]

  • Container Management: Keep the waste container closed at all times, except when adding waste.[9][11][12]

  • Storage Limits: Adhere to the storage limits for your facility's SAA, which is typically a maximum of 55 gallons for hazardous waste.[11][12] Waste should not be accumulated for more than one year.[9][11]

Step 5: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or equivalent to arrange for a pickup.[11][12]

  • Licensed Disposal Company: The waste will be collected by a licensed hazardous waste disposal company for final treatment and disposal, which may involve incineration in a chemical scrubber.[8]

  • Do Not Dispose Down the Drain: this compound should not be disposed of down the drain.[1][8]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Pyrocatechuic_Acid_Disposal_Workflow generation Waste Generation (Unused chemical, contaminated labware) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) generation->ppe Initiates Process segregation Segregate Waste (Non-halogenated solid organic) ppe->segregation container Select & Label Container ('Hazardous Waste', Chemical Name, Hazards) segregation->container storage Store in Satellite Accumulation Area (SAA) container->storage pickup Arrange for EHS Pickup storage->pickup Container Full or Ready for Disposal disposal Final Disposal by Licensed Contractor pickup->disposal

Caption: Workflow for the proper disposal of this compound.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and regulatory compliance within their institution.

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Pyrocatechuic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of Pyrocatechuic acid, ensuring the protection of laboratory personnel and the integrity of research.

For researchers, scientists, and drug development professionals, maintaining a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling this compound (also known as 3,4-Dihydroxybenzoic acid), with a focus on personal protective equipment (PPE), operational plans, and disposal protocols.

This compound is a phenolic compound that, while valuable in research, presents hazards that require careful management. It can cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Adherence to the following procedural guidance will minimize risks and ensure safe laboratory practices.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound in various laboratory scenarios.

Scenario Task Required PPE Rationale
Handling Solid Compound Weighing, transferring, and preparing for reactions.- Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[6] - Eye/Face Protection: Safety glasses with side-shields or tightly sealing safety goggles.[6][7] - Respiratory Protection: NIOSH/MSHA approved respirator required when dusts are generated or if ventilation is inadequate.[7] - Skin and Body Protection: Laboratory coat or impervious clothing.[6][7]To prevent skin and eye contact with the solid compound and to avoid inhalation of dust particles which can cause respiratory irritation.[1][2][3][4][5]
Preparing Solutions Dissolving the solid in a solvent.- Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[6] - Eye/Face Protection: Chemical safety goggles and/or a face shield.[7] - Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood.[6][7] - Skin and Body Protection: Laboratory coat or impervious clothing.[6][7]To protect against splashes of the chemical solution which can cause skin and eye irritation.[1][2][3][4][5] A fume hood is crucial to avoid inhaling any vapors or aerosols.[6]
Running Reactions Using this compound as a reactant.- Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[6] - Eye/Face Protection: Chemical safety goggles and a face shield.[7] - Respiratory Protection: All work should be conducted in a chemical fume hood. - Skin and Body Protection: Laboratory coat or impervious clothing.[6][7]The risk of exposure may increase due to heating, agitation, or reaction with other chemicals. A chemical fume hood is mandatory.
Spill Cleanup Accidental release of solid or solution.- Hand Protection: Chemical-resistant gloves (e.g., Nitrile).[6] - Eye/Face Protection: Chemical safety goggles and a face shield.[7] - Respiratory Protection: NIOSH/MSHA approved respirator with appropriate cartridges.[7] - Skin and Body Protection: Impervious clothing or coveralls.[6]To ensure maximum protection during the cleanup of a spill, where the concentration of airborne particles or vapors may be high.

Experimental Protocols: Safe Handling and Disposal

Adherence to standardized procedures is critical for safety and experimental reproducibility. The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.

General Handling Protocol
  • Preparation: Before handling this compound, ensure that the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[1]

  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above. Gloves should be inspected for any signs of damage before use.[6]

  • Weighing and Transferring: When weighing the solid, use a spatula to transfer the material. Avoid creating dust.[6] If possible, weigh directly into the reaction vessel.

  • Dissolving: When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water.[1] Clean all contaminated surfaces.

Spill Cleanup Protocol
  • Evacuation and Ventilation: In the event of a spill, evacuate non-essential personnel from the area and ensure adequate ventilation.[6]

  • Personal Protective Equipment (PPE): Don the appropriate PPE for spill cleanup, including respiratory protection.[7]

  • Containment: For liquid spills, use an inert absorbent material to contain the spill.[7] For solid spills, cover with a plastic sheet to minimize dust generation.[7]

  • Cleanup: Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[6] For liquid spills, absorb the material and place it in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]

Disposal Protocol
  • Waste Collection: All waste containing this compound, including contaminated PPE and cleaning materials, should be collected in a designated, properly labeled hazardous waste container.

  • Container Labeling: The waste container must be clearly labeled with the chemical name and associated hazards.

  • Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1]

  • Disposal: Arrange for the disposal of the hazardous waste through a licensed disposal company.[6] Do not dispose of this compound down the drain or in the general trash.[3][4]

Decision-Making for PPE Selection

The following diagram illustrates the logical workflow for selecting the appropriate level of personal protective equipment when working with this compound. This decision-making process is based on the physical form of the chemical, the scale of the operation, and the potential for generating airborne contaminants.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Plan to use This compound form What is the physical form? start->form scale What is the scale of work? form->scale Solid ppe_goggles Upgrade to: - Chemical Goggles form->ppe_goggles Liquid/Solution aerosol Potential for aerosol/ dust generation? scale->aerosol Small Scale (<1g) ppe_hood Work in Fume Hood scale->ppe_hood Large Scale (>1g) ppe_base Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat aerosol->ppe_base Low ppe_respirator Add: - NIOSH-approved Respirator aerosol->ppe_respirator High proceed Proceed with Experiment ppe_base->proceed ppe_goggles->scale ppe_hood->proceed ppe_respirator->proceed

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrocatechuic acid
Reactant of Route 2
Pyrocatechuic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.